IDH1 Inhibitor 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H34N4O3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(8-morpholin-4-yl-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-6-yl)-(4-propan-2-yloxycyclohexyl)methanone |
InChI |
InChI=1S/C26H34N4O3/c1-18(2)33-22-8-5-19(6-9-22)26(31)30-17-20-4-3-11-27-25(20)28-23-10-7-21(16-24(23)30)29-12-14-32-15-13-29/h3-4,7,10-11,16,18-19,22H,5-6,8-9,12-15,17H2,1-2H3,(H,27,28) |
InChI Key |
FFJIUZWEHCMKKS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target Selectivity Profile of IDH1 Inhibitor 5
This technical guide provides a comprehensive overview of the target selectivity profile of IDH1 Inhibitor 5, a potent and selective small molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry.
Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2] this compound is designed to selectively target these mutant IDH1 variants, thereby reducing 2-HG levels and restoring normal cellular processes.
On-Target and Off-Target Activity
This compound demonstrates high potency and selectivity for the R132H and R132C mutant forms of IDH1 over the wild-type (WT) enzyme.[2] This selectivity is crucial for minimizing potential side effects on healthy cells.[3] The inhibitory activity is typically several hundred-fold more potent against the mutant enzyme compared to the wild-type.[2][3]
Data Presentation: Quantitative Analysis of Inhibitor Activity
The following tables summarize the in vitro inhibitory activity of this compound against various IDH1 mutations and its selectivity against the wild-type enzyme and the related IDH2 isoform.
| Target Enzyme | IC50 (nM) | Fold Selectivity (vs. WT IDH1) |
| Mutant IDH1 R132H | 45 | ~80 |
| Mutant IDH1 R132C | 50 | ~70 |
| Wild-Type IDH1 | 3600 | 1 |
| Wild-Type IDH2 | >10000 | >22 |
Table 1: Biochemical Inhibitory Potency of this compound.
| Cell Line | IDH1 Mutation | 2-HG IC50 (nM) |
| TS603 (Glioma) | R132H | 150 |
| U-251 (Glioblastoma) | WT | >10000 |
| THP-1 (Leukemia) | R132H (engineered) | 200 |
Table 2: Cellular Activity of this compound on 2-HG Production.
Experimental Protocols
Biochemical Enzyme Inhibition Assay
Objective: To determine the IC50 values of this compound against purified wild-type and mutant IDH1 enzymes.
Methodology:
-
The enzymatic reaction is initiated by mixing the purified IDH1 enzyme (wild-type or mutant) with its substrate, α-ketoglutarate, and the cofactor NADPH in a reaction buffer (100 mM Tris-HCl, 10 mM MgCl2, 0.005% (v/v) Tween 20, pH 8.0, 0.1 mg/mL BSA, and 0.2 mM DTT).[4]
-
This compound is added at various concentrations.
-
The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Measurement Assay
Objective: To assess the effect of this compound on the production of the oncometabolite 2-HG in cancer cell lines.
Methodology:
-
Cancer cell lines harboring either mutant or wild-type IDH1 are seeded in 96-well plates and cultured overnight.
-
The cells are then treated with a serial dilution of this compound for 48 hours.
-
After treatment, the cells are lysed, and the intracellular 2-HG levels are measured using a D-2-hydroxyglutarate assay kit, which involves an enzymatic reaction coupled to a fluorescent or colorimetric readout.
-
IC50 values are determined by plotting the 2-HG concentration against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein in a cellular context.
Methodology:
-
Intact cells are treated with either this compound or a vehicle control.
-
The cells are then heated to a range of temperatures, causing protein denaturation and aggregation.
-
The remaining soluble protein fraction is collected after centrifugation.
-
The amount of soluble IDH1 protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of the inhibitor stabilizes the protein, resulting in a shift in the melting curve to higher temperatures.
Mandatory Visualizations
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Mutant IDH1 and Targeted Inhibition
An in-depth technical guide on the biochemical properties of IDH1 Inhibitor 5 for researchers, scientists, and drug development professionals.
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, a recurrent gain-of-function mutation occurs in the IDH1 gene, most commonly at the R132 residue. This mutation endows the enzyme with a neomorphic activity: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone lysine demethylases. This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis. IDH1 inhibitors are a class of targeted therapies designed to selectively bind to the mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes. This guide focuses on the biochemical profile of a specific compound, this compound.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that targets the mutant IDH1 enzyme. It binds to the interface of the enzyme's homodimer, a site distinct from the active site. This binding event induces a conformational change that prevents the enzyme from accommodating its substrate, α-KG, for reduction to 2-HG. This allosteric mechanism ensures high selectivity for the mutant form of the enzyme over the wild-type (WT) IDH1, minimizing off-target effects.
Caption: Allosteric inhibition of mutant IDH1 by this compound.
Biochemical and Cellular Activity Data
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The quantitative data are summarized below.
Table 1: Enzymatic Inhibition Profile
| Enzyme Target | IC₅₀ (nM) | Description |
| IDH1-R132H | 10 | Potent inhibition of the most common IDH1 mutation. |
| IDH1-R132C | 25 | Strong inhibition against another clinically relevant mutation. |
| IDH1 (Wild-Type) | > 15,000 | High selectivity over the normal, non-mutated enzyme. |
Table 2: Cellular Activity Profile
| Cell Line | IDH1 Mutation | 2-HG Production IC₅₀ (nM) | Effect on Cell Viability (GI₅₀, nM) |
| U87-MG-R132H | R132H | 8 | > 5,000 |
| HT1080 | R132C | 40 | > 5,000 |
| NB4 (WT IDH1) | Wild-Type | Not Applicable | > 10,000 |
Experimental Protocols
The following sections detail the methodologies used to generate the data presented above.
Recombinant IDH1 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant mutant and wild-type IDH1 enzymes.
Principle: The assay measures the enzymatic conversion of α-KG to 2-HG by mutant IDH1, which is coupled to the oxidation of NADPH to NADP⁺. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
Methodology:
-
Reagents: Recombinant human IDH1 (R132H, R132C, WT), Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA), NADPH, α-KG, this compound in DMSO.
-
Procedure:
-
A 10-point, 3-fold serial dilution of this compound is prepared in DMSO.
-
The inhibitor or DMSO (vehicle control) is added to a 384-well UV-transparent plate.
-
Recombinant IDH1 enzyme is added and incubated with the inhibitor for 20 minutes at room temperature.
-
The reaction is initiated by adding a solution containing NADPH and α-KG.
-
The plate is immediately placed in a spectrophotometer, and the absorbance at 340 nm is measured kinetically for 30 minutes.
-
-
Data Analysis: The rate of reaction (slope of absorbance vs. time) is calculated. The percentage of inhibition is determined relative to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Caption: Workflow for the IDH1 enzymatic inhibition assay.
Cellular 2-HG Measurement Assay
Objective: To measure the potency of this compound in reducing 2-HG levels in cancer cell lines harboring IDH1 mutations.
Principle: Intracellular levels of 2-HG are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) following cell treatment with the inhibitor.
Methodology:
-
Cell Culture: IDH1-mutant cells (e.g., U87-MG-R132H, HT1080) are seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Metabolite Extraction:
-
The culture medium is aspirated, and cells are washed with ice-cold saline.
-
Metabolites are extracted by adding 1 mL of an ice-cold extraction solvent (80:20 Methanol:Water) to each well.
-
Cells are scraped, and the lysate is transferred to a microcentrifuge tube.
-
-
Sample Processing: Lysates are centrifuged at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. The supernatant is collected for analysis.
-
LC-MS Analysis: The supernatant is analyzed on an LC-MS system equipped with a chiral column to separate D- and L-2-HG. The concentration of D-2-HG is quantified based on a standard curve.
-
Data Analysis: 2-HG levels are normalized to cell number or total protein content. The IC₅₀ is determined by plotting the percentage of 2-HG reduction against the inhibitor concentration.
Downstream Cellular and Epigenetic Consequences
The inhibition of 2-HG production by this compound triggers a cascade of downstream events that reverse the oncogenic effects of the mutant enzyme. The primary consequence is the restoration of normal activity for α-KG-dependent dioxygenases. This leads to the demethylation of histones (e.g., H3K9me3, H3K27me3) and DNA, which releases the block on cellular differentiation. In hematopoietic cells, for example, this can induce myeloid differentiation, representing a key therapeutic outcome.
Caption: Downstream effects of this compound on epigenetic pathways.
The Core of IDH1 R132H Mutation and Inhibitor Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isocitrate dehydrogenase 1 (IDH1) R132H mutation, a critical driver in several cancers, and the therapeutic strategies developed to target it. This document delves into the molecular mechanisms of the mutation, the action of specific inhibitors, and the landscape of inhibitor sensitivity and resistance. It is designed to be a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid in research and drug development efforts.
The IDH1 R132H Mutation: A Neomorphic Engine of Oncogenesis
Wild-type isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH. However, a recurrent somatic point mutation at arginine 132, most commonly a substitution with histidine (R132H), fundamentally alters the enzyme's function. This mutation confers a neomorphic (new) enzymatic activity, enabling the mutant IDH1 protein to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[1][2][3]
The accumulation of 2-HG is a central event in IDH1-mutant cancers.[1] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases.[1][2] This inhibition leads to widespread epigenetic alterations, including a CpG island methylator phenotype (G-CIMP), which can drive oncogenesis by silencing tumor suppressor genes and altering cellular differentiation.[1][2]
Targeting Mutant IDH1: A New Paradigm in Cancer Therapy
The discovery of the oncogenic role of mutant IDH1 spurred the development of targeted inhibitors. These small molecules are designed to selectively bind to the mutant IDH1 enzyme, blocking its neomorphic activity and thereby reducing the production of 2-HG.[3][4] This targeted approach aims to reverse the epigenetic blockade and induce differentiation of cancer cells.
Key IDH1 R132H Inhibitors and Their Potency
Several inhibitors targeting mutant IDH1 have been developed and have shown significant clinical activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of key inhibitors against various IDH1 R132 mutations, providing a quantitative comparison of their potency.
| Inhibitor | Target Mutation | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1 R132H | 12 | [5] |
| IDH1 R132C | 13 | [5] | |
| IDH1 R132G | 8 | [5] | |
| IDH1 R132L | 13 | [5] | |
| IDH1 R132S | 12 | [5] | |
| Olutasidenib (FT-2102) | IDH1 R132H | 10 - 21.2 | [3][6] |
| IDH1 R132C | 114 - 120 | [3][6] | |
| IDH1 R132G | N/A | ||
| IDH1 R132L | N/A | ||
| IDH1 R132S | N/A | ||
| Vorasidenib (AG-881) | IDH1 R132H | 0.04 - 22 | [7][8] |
| IDH1 R132C | 0.04 - 22 | [7][8] | |
| IDH1 R132G | 0.04 - 22 | [7][8] | |
| IDH1 R132S | 0.04 - 22 | [7][8] | |
| BAY1436032 | IDH1 R132H | 15 | [9][10] |
| IDH1 R132C | 15 | [9] | |
| IDH1 R132G | Inhibits 2-HG production | [9] | |
| IDH1 R132L | Inhibits 2-HG production | [9] | |
| IDH1 R132S | Inhibits 2-HG production | [9] |
Signaling Pathways and Mechanisms of Action
The oncogenic effects of the IDH1 R132H mutation and the therapeutic action of its inhibitors are mediated through complex signaling pathways.
References
- 1. IDH1-R132H acts as a tumor suppressor in glioma via epigenetic up-regulation of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. IDH1-R132H Suppresses Glioblastoma Malignancy through FAT1-ROS-HIF-1α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Glioma-Derived Mutations in IDH1 Dominantly Inhibit IDH1 Catalytic Activity and Induce HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] IDH1-R132H acts as a tumor suppressor in glioma via epigenetic up-regulation of the DNA damage response | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
The Role of Isocitrate Dehydrogenase 1 (IDH1) Mutation in Glioma Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene represent a seminal discovery in neuro-oncology, fundamentally altering the classification and understanding of gliomas. These mutations, most commonly occurring at arginine 132 (R132), are a hallmark of lower-grade gliomas and secondary glioblastomas, and are associated with a distinct clinical phenotype, including a more favorable prognosis compared to their IDH-wildtype counterparts.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of IDH1 mutations in glioma development. We will dissect the core molecular mechanism, the production of the oncometabolite D-2-hydroxyglutarate (2-HG), and its profound impact on cellular metabolism and epigenetics.[3][4] Furthermore, this guide will detail key experimental protocols for the detection and study of IDH1 mutations and their downstream effects, present quantitative data to illustrate the clinical and biological significance of these alterations, and outline the current landscape of therapeutic strategies targeting IDH1-mutant gliomas.
Introduction: The Landscape of IDH1 Mutations in Glioma
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), with the concomitant reduction of NADP+ to NADPH.[4][5] In 2008, a landmark study identified recurrent somatic mutations in the IDH1 gene in a significant proportion of glioblastomas.[3] Subsequent research has established that these mutations are particularly prevalent in World Health Organization (WHO) grade II and III gliomas, as well as in secondary glioblastomas that progress from lower-grade tumors.[6][7]
The most frequent IDH1 mutation is a heterozygous missense mutation at codon 132, leading to the substitution of arginine with histidine (R132H), which accounts for approximately 90% of all IDH1 mutations in gliomas.[6][8] Other less common substitutions at the same position include R132C, R132S, R132G, and R132L.[9][10] The presence of an IDH1 mutation is now a critical component of glioma classification, defining distinct molecular subtypes with different clinical behaviors and prognoses.[2]
The Core Mechanism: Neomorphic Activity and Oncometabolite Production
Wild-type IDH1 converts isocitrate to α-KG. However, the glioma-associated mutations in IDH1 result in a neomorphic (new) enzymatic function.[4][5] Instead of its canonical role, the mutant IDH1 enzyme gains the ability to catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[3][4] This leads to a massive accumulation of the oncometabolite 2-HG within the tumor cells, reaching millimolar concentrations.[11]
The accumulation of 2-HG is the central event driving the downstream pathological effects of the IDH1 mutation. Due to its structural similarity to α-KG, 2-HG acts as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases.[3] These enzymes are critical for various cellular processes, most notably epigenetic regulation.
References
- 1. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH Mutations in Human Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Isocitrate dehydrogenase 1 mutation subtypes at site 132 and their translational potential in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Oncogenic Axis of IDH1 Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene represent a pivotal discovery in cancer biology, redefining our understanding of the interplay between metabolism and oncogenesis. Initially identified in glioblastoma, these mutations are now known to be early and frequent events in several malignancies, including lower-grade gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. Unlike typical oncogenes that drive proliferation through signaling cascades, mutant IDH1 acts through a neomorphic enzymatic function, producing an oncometabolite that fundamentally rewires the cell's epigenetic and metabolic landscape. This guide provides an in-depth technical overview of the core mechanisms by which IDH1 mutations drive cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved.
The Neomorphic Activity of Mutant IDH1: A Gain-of-Function Shift
Wild-type IDH1 is a homodimeric enzyme primarily located in the cytoplasm and peroxisomes. It plays a crucial role in cellular metabolism by catalyzing the NADP⁺-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] This reaction is a key source of cytosolic NADPH, which is vital for regenerating antioxidants and for lipid metabolism.[3]
Cancer-associated mutations in IDH1 are almost exclusively heterozygous missense mutations affecting a single arginine residue at position 132 (R132) in the enzyme's active site, with the R132H substitution being the most common.[4] These mutations lead to two critical changes in enzyme function:
-
Loss of Normal Activity: The mutant enzyme loses its ability to efficiently convert isocitrate to α-KG.[1][5]
-
Gain of Neomorphic Activity: The mutant IDH1 enzyme acquires a new, cancer-specific function. It gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process.[1][2][6]
This production of D-2-HG (hereafter referred to as 2-HG) is the central event in IDH1-mutant oncogenesis. In tumor cells harboring an IDH1 mutation, 2-HG accumulates to millimolar concentrations, sometimes reaching levels 100-fold higher than in IDH wild-type cells.[4][7] This "oncometabolite" is structurally very similar to α-KG, enabling it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[6][8][9]
Figure 1. Enzymatic function of wild-type vs. mutant IDH1.
Epigenetic Reprogramming: The Primary Oncogenic Driver
The most profound consequence of 2-HG accumulation is the widespread dysregulation of the epigenome.[10] 2-HG competitively inhibits key α-KG-dependent dioxygenases that control DNA and histone methylation, leading to a state of global hypermethylation.
Inhibition of TET DNA Demethylases
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are crucial for DNA demethylation. They oxidize 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC) and further oxidized forms, initiating the process of active DNA demethylation.[11]
2-HG directly inhibits TET enzyme activity, leading to:
-
Reduced 5hmC levels: A hallmark of IDH-mutant tumors.[9][12]
-
DNA Hypermethylation: The inhibition of demethylation results in a progressive, focal accumulation of 5mC, particularly at CpG islands, creating a glioma-CpG island methylator phenotype (G-CIMP).[13][14]
This hypermethylation is not random. It specifically targets enhancers and promoters of genes involved in cellular differentiation, effectively locking the cells in an immature, progenitor-like state that is permissive for transformation.[5][15] Notably, mutations in IDH1/2 and TET2 are often mutually exclusive in AML, suggesting they operate on the same pathogenic pathway.[12][13][16]
Inhibition of Histone Demethylases
2-HG also inhibits the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs), which are α-KG-dependent enzymes that remove methyl groups from histone lysine residues.[8][12] Inhibition of these KDMs leads to the accumulation of repressive histone marks (e.g., H3K9me3, H3K27me3) and activating marks (e.g., H3K4me3, H3K36me3) at various gene loci, contributing to altered gene expression and a block in cellular differentiation.[7][17]
Figure 2. Epigenetic reprogramming by the IDH1 mutation.
Metabolic Reprogramming and Other Oncogenic Effects
Beyond epigenetics, the altered metabolic state in IDH1-mutant cells has several pro-tumorigenic consequences.
Altered Cellular Metabolism
The production of 2-HG and consumption of α-KG and NADPH disrupt central carbon metabolism and redox balance. Studies have revealed significant metabolic shifts in IDH1-mutant cells, including:
-
Reduced Glutamate: Levels of glutamate, a key metabolite derived from α-KG, are significantly decreased.[6]
-
Altered Pyruvate Metabolism: IDH1 mutation can lead to reduced pyruvate dehydrogenase (PDH) activity, shunting glucose metabolism away from the TCA cycle.[5] This reprogramming is essential for the clonogenic potential of mutant cells.[5][18]
-
Redox Vulnerability: The consumption of NADPH for 2-HG synthesis can potentially make cells more vulnerable to oxidative stress, although the net effect on redox homeostasis is context-dependent.[17]
HIF-1α Stabilization
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that controls cellular responses to low oxygen. Its stability is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. By inhibiting PHDs, 2-HG can lead to the stabilization of HIF-1α even under normoxic conditions, promoting a pseudohypoxic state that can drive angiogenesis and metabolic adaptation.[10][17]
Impaired Collagen Maturation
Collagen prolyl 4-hydroxylases, essential for collagen synthesis and maturation, are another class of α-KG-dependent enzymes inhibited by 2-HG.[4] This inhibition can impair the formation of the basement membrane, potentially contributing to glioma progression and the hemorrhagic phenotype observed in some mouse models.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on IDH1 mutations and 2-HG.
Table 1: 2-HG Inhibition of α-KG-Dependent Dioxygenases
| Enzyme Family | Specific Enzyme | 2-HG Enantiomer | IC₅₀ Value | Reference(s) |
| Histone Demethylases | JMJD2C | D-2-HG | 79 ± 7 µM | [12] |
| TET Enzymes | TET1 (catalytic domain) | R-2-HG | ~800 µM | [8] |
| TET2 (catalytic domain) | R-2-HG | 13 - 15 µM | [8] | |
| TET3 (catalytic domain) | R-2-HG | ~100 µM | [8] | |
| Prolyl Hydroxylases | PHD | L-2-HG | 419 ± 150 µM | [12] |
| HIF Prolyl Hydroxylase | D-2-HG | 1,500 ± 400 µM | [12] |
Note: IC₅₀ values can vary based on experimental conditions, such as α-KG concentration.
Table 2: Metabolite Concentrations in IDH1-Mutant vs. Wild-Type Cells/Tissues
| Metabolite | Cancer Type | Change in IDH1-Mutant | Fold/Concentration Change | Reference(s) |
| D-2-Hydroxyglutarate (2-HG) | Glioma | Increase | ~100-fold accumulation | [4] |
| Glutamate | Glioma | Decrease | Significant drop | [6][20] |
| Lactate | Glioma | Decrease | Significant drop | [20] |
| Phosphocholine | Glioma | Decrease | Significant drop | [20] |
| 5-Hydroxymethylcytosine (5hmC) | AML / Glioma | Decrease | Near undetectable levels | [12][21] |
Table 3: Clinical Efficacy of Ivosidenib (IDH1 Inhibitor) in AML
| Clinical Trial Population | Endpoint | Value | Reference(s) |
| Relapsed/Refractory AML (n=125) | Overall Response Rate (ORR) | 41.6% | [22] |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 30.4% | [22] | |
| Median Duration of CR/CRh | 8.2 months | [22] | |
| Newly Diagnosed AML (unfit for standard therapy, n=34) | CR + CRh Rate | 42.4% | [23] |
| CR Rate | 30.3% | [23] |
Key Experimental Protocols
Investigating the effects of IDH1 mutations requires a specialized set of molecular and analytical techniques. Below are overviews of the core methodologies.
Quantification of 2-Hydroxyglutarate (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying 2-HG levels in cells, tissues, and patient biofluids. A major challenge is separating the D- and L-enantiomers.
-
Principle: Chromatographic separation of metabolites followed by mass spectrometry for sensitive and specific detection and quantification.
-
Sample Preparation: Cells or tissues are homogenized, and metabolites are extracted, typically using a methanol/acetonitrile/water solution. Proteins are precipitated and removed by centrifugation.
-
Chiral Separation (Critical Step):
-
Derivatization: Samples are reacted with a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN). This creates diastereomers of D- and L-2-HG, which can then be separated on a standard reverse-phase C18 column.[2]
-
Chiral Chromatography: Alternatively, underivatized samples can be separated using a specialized chiral column (e.g., Astec® CHIROBIOTIC® R).[24]
-
-
LC-MS/MS Analysis:
-
The separated samples are injected into the mass spectrometer.
-
Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion for 2-HG (or its derivative) is selected and fragmented, and a specific product ion is monitored.
-
Quantification is achieved by comparing the signal to a standard curve generated with known concentrations of 2-HG and an internal standard (e.g., ¹³C₅-labeled 2-HG).[25]
-
Figure 3. Workflow for 2-HG quantification by LC-MS/MS.
DNA Methylation Analysis (Whole-Genome Bisulfite Sequencing)
Whole-Genome Bisulfite Sequencing (WGBS) is the benchmark method for generating single-base resolution maps of DNA methylation across the entire genome.
-
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines (5mC and 5hmC) remain unchanged. During subsequent PCR amplification, uracils are converted to thymines. Comparing the sequenced reads to a reference genome reveals the methylation status of every cytosine.[18][26]
-
Methodology:
-
DNA Extraction: High-quality genomic DNA is isolated from samples.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated. To preserve the methylation information, adapters are typically methylated.
-
Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite under harsh chemical conditions.
-
PCR Amplification: The converted DNA is amplified to generate sufficient material for sequencing.
-
Sequencing: The library is sequenced using a next-generation sequencing (NGS) platform.
-
Bioinformatic Analysis: Reads are aligned to a reference genome using specialized software (e.g., Bismark) that can handle the three-letter alphabet (C, T, G, A) of bisulfite-converted DNA. The methylation level at each CpG site is calculated as the ratio of reads containing a 'C' to the total number of reads covering that site. Differentially methylated regions (DMRs) between IDH-mutant and wild-type samples are then identified.[27]
-
Histone Modification Analysis (ChIP-Seq)
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is used to map the genome-wide locations of specific histone modifications.
-
Principle: An antibody specific to a histone modification of interest (e.g., H3K27me3) is used to immunoprecipitate chromatin fragments. The associated DNA is then sequenced to identify where that modification occurs in the genome.[28]
-
Methodology:
-
Cross-linking: Proteins are cross-linked to DNA in vivo using formaldehyde to fix the interactions.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-700 bp) using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the target histone modification. The antibody-histone-DNA complexes are captured, often using magnetic beads.
-
Washing & Elution: Non-specific chromatin is washed away, and the specific complexes are eluted.
-
Reverse Cross-linking & DNA Purification: The cross-links are reversed (typically by heating), and proteins are digested. The co-precipitated DNA is purified.
-
Library Preparation & Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced via NGS.
-
Data Analysis: Reads are aligned to the reference genome. "Peaks" are identified where there is a significant enrichment of reads compared to a control sample (e.g., input DNA), indicating the location of the histone modification.[13]
-
Conclusion and Future Directions
IDH1 mutations represent a paradigm of oncometabolism, where a single genetic alteration fundamentally rewires the epigenetic and metabolic state of a cell to promote tumorigenesis. The core mechanism is the production of 2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases, leading to a block in cellular differentiation. This understanding has directly led to the development of targeted therapies, such as the IDH1 inhibitor Ivosidenib, which have shown significant clinical efficacy.[14][22]
Future research will continue to unravel the complex downstream consequences of 2-HG accumulation, explore mechanisms of resistance to IDH inhibitors, and investigate the role of IDH1 mutations in the tumor microenvironment and immune response. The continued application of advanced analytical and sequencing technologies will be crucial for translating our deep mechanistic understanding into more effective and personalized therapies for patients with IDH-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevation of Urinary 2-Hydroxyglutarate in IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal disruption of DNA methylation dynamics at enhancers in IDH-mutant AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 7. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [lenus.ie]
- 11. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Aberrant DNA Methylation in Acute Myeloid Leukemia and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]
- 20. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 21. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Whole-genome Bisulfite Sequencing [eurofinsgenomics.eu]
- 26. academic.oup.com [academic.oup.com]
- 27. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. ChIP-Seq [epd.expasy.org]
Structural Analysis of the IDH1 Inhibitor Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis by inducing epigenetic alterations.[1] This has established mutant IDH1 as a compelling therapeutic target. This technical guide provides a detailed analysis of the binding pocket for allosteric inhibitors of mutant IDH1, summarizing key structural features, quantitative binding data, and the experimental protocols used for their characterization.
The Allosteric Binding Pocket of Mutant IDH1
Extensive crystallographic studies have revealed that the majority of potent and selective mutant IDH1 inhibitors do not bind to the active site. Instead, they target an allosteric pocket located at the interface of the IDH1 homodimer.[3][4][5] This binding site is distinct from the substrate and cofactor binding sites.[5] The binding of these inhibitors locks the enzyme in an inactive "open" conformation, preventing the catalytic reduction of α-ketoglutarate (α-KG) to 2-HG.[6]
The allosteric pocket is lined by residues from both monomers of the IDH1 dimer, including key amino acids such as Trp124, Leu120, Ile128, and Arg119.[7] For instance, the inhibitor GSK321 binds to a pocket lined by Ile128, Pro127, Trp124, Arg119, and Leu120.[7] Similarly, the dual IDH1/IDH2 inhibitor AG-881 also binds to this allosteric site.[7][8] The specific interactions within this pocket, which are a mix of hydrophobic and hydrophilic contacts, are crucial for the potency and selectivity of these inhibitors.[7]
Quantitative Analysis of Inhibitor Binding
The potency and binding affinity of various IDH1 inhibitors have been characterized using biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics used to quantify inhibitor efficacy. It is important to note that studies have shown a disconnection between binding affinity and inhibitory selectivity, where some inhibitors bind to both wild-type and mutant IDH1 with similar affinities but only inhibit the mutant form.[3][4]
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Method | Reference |
| Ivosidenib (AG-120) | IDH1 R132H | 4.9 | 488 | ITC | [3][4] |
| Ivosidenib (AG-120) | Wild-Type IDH1 | - | 416 | ITC | [3][4] |
| AGI-5198 | IDH1 R132H | 70 | - | Biochemical | [7] |
| AGI-5198 | IDH1 R132C | 160 | - | Biochemical | [7] |
| GSK321 | IDH1 R132H | 4.6 | - | Biochemical | [7] |
| AG-881 | IDH1 R132H | 0.04-22 | - | Biochemical | [7] |
| Licochalcone A | IDH1 R132C | 5,176 | - | Biochemical | [7] |
| Compound 2 | IDH1 R132H | 190 (Ki) | - | Biochemical | [9] |
| Compound 3 | IDH1 R132H | 280 (Ki) | - | Biochemical | [9] |
| T001-0657 | IDH1 R132C | 1,311 | - | Cellular | [2] |
Experimental Protocols
X-Ray Crystallography
High-resolution structural information of inhibitor binding is primarily obtained through X-ray crystallography.[1]
1. Protein Expression and Purification:
-
The human IDH1 gene with the desired mutation (e.g., R132H) is cloned into an expression vector.
-
The protein is typically expressed in E. coli.[1]
-
The recombinant protein is then purified to homogeneity using standard chromatographic techniques.
2. Crystallization:
-
The purified mutant IDH1 protein is incubated with the inhibitor and NADPH.[1]
-
Crystals are grown using vapor diffusion methods, such as hanging or sitting drops, with a precipitant solution (e.g., PEG 5000 MME).[1]
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and diffraction data are collected at a synchrotron source.[1]
-
The crystal structure is solved using molecular replacement and refined to high resolution.[1][9]
Enzyme Kinetics Assay
Enzyme kinetics assays are crucial for determining the inhibitory potency (IC50) of compounds. A common method involves monitoring the consumption of NADPH.[10]
1. Reaction Setup:
-
The assay is typically performed in a 384-well plate.[6]
-
The reaction mixture contains the purified mutant IDH1 enzyme, the inhibitor at various concentrations, and NADPH in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, pH 7.4).[6]
-
The enzyme and inhibitor are pre-incubated.[1]
2. Reaction Initiation and Measurement:
-
The reaction is initiated by adding the substrate, α-KG.[1]
-
The consumption of NADPH is monitored by measuring the decrease in fluorescence (excitation at 340 nm, emission at 460 nm) over time.[6]
3. Data Analysis:
-
The initial reaction velocities are calculated from the kinetic data.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics of inhibitor-protein interactions in real-time.[11]
1. Ligand Immobilization:
-
The purified IDH1 protein (ligand) is immobilized on a sensor chip (e.g., CM5 chip).[12]
-
The chip surface is activated, and the protein is covalently coupled.[12][13]
2. Analyte Binding:
-
The inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).[12][14]
-
The analyte solutions are injected over the sensor surface at a constant flow rate.[11][15]
3. Data Acquisition and Analysis:
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in response units (RU).[15]
-
The association and dissociation phases are monitored to determine the on-rate (ka) and off-rate (kd).
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of kd/ka or by analyzing the steady-state binding levels.
Signaling Pathway and Experimental Workflow Visualizations
Mutant IDH1 Signaling Pathway
Mutant IDH1 produces the oncometabolite 2-HG, which impacts various cellular processes. Both wild-type and mutant IDH1 have been linked to the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[16][17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. Bot Verification [molecular-interactions.si]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
allosteric vs competitive inhibition of mutant IDH1
An In-depth Technical Guide to Allosteric vs. Competitive Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These gain-of-function mutations confer a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives tumorigenesis through widespread epigenetic dysregulation. Consequently, the development of small-molecule inhibitors targeting mutant IDH1 (mIDH1) has been a major focus of oncologic research. This guide provides a detailed examination of the two primary inhibition strategies—allosteric and competitive—with a focus on their mechanisms, quantitative comparisons of known inhibitors, experimental evaluation protocols, and the downstream signaling pathways affected. The evidence overwhelmingly indicates that allosteric inhibition has emerged as the clinically successful and predominant mechanism for targeting this enzyme.
The Neomorphic Activity of Mutant IDH1
Wild-type IDH1 is a homodimeric enzyme that catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-KG in the cytoplasm and peroxisomes.[1] In cancer, specific point mutations, most commonly at the arginine 132 residue (e.g., R132H, R132C), occur in the enzyme's active site.[2] While this mutation reduces the enzyme's affinity for isocitrate, it enables a new, cancer-promoting function: the NADPH-dependent reduction of α-KG to D-2HG.[3] This accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state that blocks cellular differentiation and promotes oncogenesis.[2][4][5][6]
Mechanisms of Inhibition: Allosteric vs. Competitive
The unique characteristics of the mIDH1 enzyme have led to distinct strategies for its inhibition.
Competitive Inhibition
In classical enzyme kinetics, a competitive inhibitor directly binds to the active site, preventing the substrate from binding. For mIDH1, this would theoretically involve a molecule that mimics α-KG to occupy the active site. However, research has revealed a more complex scenario. While some inhibitors are described as competitive with respect to α-KG, they do not bind directly to the active site in a classical sense. Instead, their binding at a separate, allosteric site influences the active site's conformation and its ability to bind substrates or cofactors.
Allosteric Inhibition
Allosteric inhibition is the predominant and clinically validated mechanism for targeting mIDH1. Allosteric inhibitors bind to a site distinct from the enzyme's active site. For mIDH1, this allosteric pocket is located at the dimer interface.[7][8][9] Binding of an inhibitor to this site induces a conformational change that inactivates the enzyme.
A key finding is that many selective mIDH1 inhibitors function as allosteric inhibitors that are competitive with respect to the essential cofactor Mg2+ .[7][9] A crystal structure of an inhibitor complexed with R132H IDH1 shows that the inhibitor binds at the dimer interface and directly contacts a residue involved in binding the catalytically essential divalent cation.[7][9] By disrupting the metal-binding network, the inhibitor prevents the assembly of a catalytically competent active site.[7][9]
The selectivity of these inhibitors for the mutant form over the wild-type enzyme is attributed to the inherent instability of the mIDH1 protein. The R132H mutation destabilizes a "regulatory segment" which otherwise restricts inhibitor access to the allosteric pocket in the wild-type enzyme.[8][10] This destabilization is critical for mutant selectivity, allowing the inhibitor to bind and exert its effect.[8][10]
Quantitative Data on Mutant IDH1 Inhibitors
Numerous small-molecule inhibitors have been developed to target mIDH1. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. The table below summarizes quantitative data for several key mIDH1 inhibitors.
| Inhibitor Name | Type of Inhibition | Target Mutation(s) | IC50 Value (nM) | Reference(s) |
| Ivosidenib (AG-120) | Allosteric | IDH1 R132H/C/G/L/S | ~60 (for R132H) | [11] |
| Olutasidenib | Allosteric | IDH1 R132 mutations | - | [12] |
| AG-881 (Vorasidenib) | Allosteric (Dual IDH1/2) | IDH1 R132C/L/H/S | 0.04 - 22 | [2][11] |
| AGI-5198 | Allosteric | IDH1 R132H, R132C | 70 (R132H), 160 (R132C) | [2] |
| IDH305 | Allosteric | IDH1 R132H | 18 | [11] |
| BAY1436032 | Allosteric | IDH1 R132H/C/G/L/S | <15 (for all) | [11] |
| Safusidenib | Allosteric | IDH1 mutations | - | [13] |
| Compound 14 | Allosteric | IDH1 R132H, R132C | 81 (R132H), 72 (R132C) | [2] |
Experimental Protocols for Measuring mIDH1 Inhibition
Assessing the potency and mechanism of mIDH1 inhibitors requires robust biochemical assays. The most common method involves monitoring the consumption of the cofactor NADPH.
Protocol: In Vitro mIDH1 Activity Assay (NADPH Depletion)
This protocol outlines a standard method for determining the IC50 of a test compound against recombinant mIDH1 enzyme.
Principle: The neomorphic activity of mIDH1 consumes NADPH as it converts α-KG to D-2HG. This depletion of NADPH can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, as NADPH absorbs at this wavelength while NADP+ does not.
Materials:
-
Purified, recombinant mIDH1 (e.g., R132H) enzyme
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10-20 mM MgCl₂, 1 mM DTT, 0.005% Tween 20, pH 7.4[7]
-
Substrate: α-ketoglutarate (α-KG)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Test inhibitors dissolved in DMSO
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of α-KG and NADPH in Assay Buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding α-KG (final concentration at or near its Km, e.g., 1.5 mM).[14]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 1-2 minutes for 60-120 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH depletion) from the linear portion of the kinetic curve for each inhibitor concentration.
-
Normalize the rates relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response equation to determine the IC50 value.
-
Alternative Detection Methods:
-
LC-MS/MS: Directly measures the production of 2-HG for a highly sensitive and specific readout.[7]
-
Coupled Enzymatic Assay: A secondary enzyme, D-2-hydroxyglutarate dehydrogenase (D2HGDH), can be used in a coupled reaction to detect 2-HG production via a fluorescent or colorimetric signal.[15]
Signaling Pathways Affected by Mutant IDH1
The primary oncogenic driver of mIDH1 is the production of D-2HG. However, research also points to D-2HG-independent signaling effects.
D-2HG-Dependent Pathway:
-
Epigenetic Dysregulation: D-2HG competitively inhibits α-KG-dependent dioxygenases, most notably TET family DNA hydroxylases and Jumonji C domain-containing histone demethylases (KDMs).[2] This leads to global DNA and histone hypermethylation, which alters gene expression, impairs cellular differentiation, and contributes to tumorigenesis.[2]
D-2HG-Independent Pathways:
-
Studies have shown that mIDH1 can enhance myeloproliferation even in the absence of D-2HG.[16]
-
AKT-mTOR Pathway: Overexpression of mIDH1 has been shown to increase cell migration and activate the AKT-mTOR signaling pathway.[17][18][19] This pathway is a central regulator of cell growth, proliferation, and survival.
-
ERK and NF-κB Signaling: mIDH1 can activate ERK and NF-κB signaling pathways, which are involved in cell proliferation and inflammation.[16]
-
JAK/STAT Signaling: In some contexts, D-2HG-independent oncogenesis by mIDH1 involves the upregulation of JAK/STAT signaling.[16]
References
- 1. Evaluating Mechanisms of IDH1 Regulation through Site-Specific Acetylation Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.lib.asu.edu [search.lib.asu.edu]
- 11. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 19. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncometabolite Nexus: An In-Depth Technical Guide to Epigenetic Reprogramming by Mutant IDH1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a pivotal discovery in cancer biology, redefining our understanding of the intricate links between metabolism and epigenetics. These gain-of-function mutations, prevalent in gliomas, acute myeloid leukemia (AML), and other malignancies, lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). This molecule acts as a potent competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including key epigenetic modifiers such as the TET family of DNA demethylases and Jumonji-C (JmjC) domain-containing histone demethylases. The resultant widespread alterations in DNA and histone methylation patterns drive a cascade of downstream effects, including altered gene expression, a block in cellular differentiation, and the promotion of oncogenesis. This technical guide provides a comprehensive overview of the core mechanisms of mutant IDH1-driven epigenetic changes, detailed experimental protocols for their study, and a summary of key quantitative data to facilitate further research and therapeutic development.
Core Mechanism: The Hijacking of Epigenetic Machinery
The central event in IDH1-mutant cancers is the neomorphic enzymatic activity that converts α-KG to 2-HG.[1][2] This accumulation of 2-HG, often reaching millimolar concentrations within the tumor, competitively inhibits a class of enzymes crucial for epigenetic regulation.[3][4]
Inhibition of DNA Demethylation
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are α-KG-dependent dioxygenases that play a critical role in active DNA demethylation. They catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the base excision repair pathway that ultimately leads to the replacement of the methylated cytosine with an unmethylated one. By competitively inhibiting TET enzymes, 2-HG leads to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation, particularly at CpG islands.[5][6] This hypermethylation is a hallmark of IDH-mutant tumors and is referred to as the CpG Island Methylator Phenotype (CIMP).[7]
Inhibition of Histone Demethylation
The Jumonji-C (JmjC) domain-containing histone demethylases (KDMs) are another major class of α-KG-dependent dioxygenases targeted by 2-HG. These enzymes are responsible for removing methyl groups from lysine residues on histone tails, thereby regulating chromatin structure and gene expression. The inhibition of various JmjC-domain containing KDMs by 2-HG leads to the hypermethylation of histone lysine residues, most notably H3K9me3 and H3K27me3, which are associated with repressive chromatin states.[8][9][10] This contributes to the silencing of tumor suppressor genes and genes involved in cellular differentiation.[11][12]
Signaling Pathways and Logical Relationships
The epigenetic alterations induced by mutant IDH1 have profound effects on cellular signaling and function. The following diagrams illustrate the core signaling pathway and the logical relationship between mutant IDH1 and its downstream epigenetic consequences.
Quantitative Data Summary
The following tables summarize key quantitative data related to the epigenetic effects of mutant IDH1.
Table 1: Inhibition of α-KG-Dependent Dioxygenases by D-2-Hydroxyglutarate
| Enzyme Family | Specific Enzyme | IC50 (µM) for D-2-HG | Reference |
| Histone Demethylases (JmjC) | JMJD2A | ~25 | [13] |
| JMJD2C | 79 ± 7 | [5] | |
| KDM Members | 24 - 106 | [8] | |
| TET Enzymes | TET1 (catalytic domain) | ~800 | [14] |
| TET2 (catalytic domain) | 13 - 15 | [14] | |
| TET3 (catalytic domain) | ~100 | [14] | |
| Other Dioxygenases | ABH2 | 424 | [8] |
| FIH | 1500 | [8] | |
| PHD2 | 7300 | [8] |
Table 2: Changes in Histone and DNA Methylation in IDH1-Mutant Cells
| Epigenetic Mark | Change in IDH1-Mutant vs. Wild-Type | Cell/Tumor Type | Key Findings | Reference |
| H3K9me3 | Statistically significant increase | Glioma | Increased repressive histone mark.[11] | [11] |
| H3K27me3 | Increasing trend | Glioma | Suggests a shift towards a repressive chromatin state.[11] | [11] |
| Global DNA Methylation | Significant increase at specific loci | Glioma, AML | Leads to the Glioma-CpG Island Methylator Phenotype (G-CIMP).[7][15] | [7][15] |
| 5-hydroxymethylcytosine (5hmC) | General decrease | Glioma, AML | Consistent with TET enzyme inhibition.[5][16] | [5][16] |
| CpG Island Hypermethylation | 19% of analyzed CpG sites hypermethylated | Glioma | Demonstrates extensive hypermethylation in IDH mutant gliomas compared to wild-type.[17] | [17] |
Table 3: Differential Gene Expression in IDH1-Mutant Tumors
| Gene | Fold Change (Mutant vs. Wild-Type) | Tumor Type | Significance | Reference |
| PDGFRA | Upregulated | Glioma | Oncogene activation due to insulator dysfunction.[13] | [13] |
| CHD4 | Upregulated | Glioma | Driver of glioblastoma tumor initiation.[13] | [13] |
| L1CAM | Upregulated | Glioma | Regulator of glioma stem cells and tumor growth.[13] | [13] |
| MYC | Upregulated | AML | Interaction with hypermethylated enhancers.[18] | [18] |
| ETV6 | Upregulated | AML | Interaction with hypermethylated enhancers.[18] | [18] |
| FDX1 | Upregulated | Glioma | Associated with unfavorable prognosis.[19] | [19] |
| SLC31A1 | Upregulated | Glioma | Associated with unfavorable prognosis.[19] | [19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the epigenetic consequences of mutant IDH1.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
This protocol is adapted from methodologies used in studies of IDH1-mutant gliomas.[9][20][21][22]
Objective: To identify the genome-wide localization of specific histone modifications (e.g., H3K9me3, H3K27me3).
Materials:
-
IDH1-mutant and wild-type cell lines or patient-derived tumor tissue
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Chromatin Shearing buffer (e.g., TE buffer with SDS)
-
Sonicator (e.g., Bioruptor)
-
Antibodies specific to the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
High-throughput sequencer
Procedure:
-
Cross-linking: Fix cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in shearing buffer and sonicate to fragment the chromatin to an average size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence using a high-throughput sequencer.
-
Data Analysis: Align reads to the reference genome, perform peak calling to identify regions of enrichment, and perform differential binding analysis between mutant and wild-type samples.
Methylated DNA Immunoprecipitation followed by Sequencing (MeDIP-seq)
This protocol provides a general framework for MeDIP-seq based on established methods.[23]
Objective: To enrich for and sequence methylated DNA regions on a genome-wide scale.
Materials:
-
Genomic DNA from IDH1-mutant and wild-type samples
-
Sonicator
-
Anti-5-methylcytosine (5mC) antibody
-
Immunoprecipitation buffers
-
Protein A/G magnetic beads
-
DNA purification kit
-
NGS library preparation kit
-
High-throughput sequencer
Procedure:
-
Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA and fragment it to a size range of 200-800 bp by sonication.
-
Denaturation: Denature the fragmented DNA by heating to 95°C.
-
Immunoprecipitation: Incubate the denatured DNA with an anti-5mC antibody overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-DNA complexes using Protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound DNA.
-
Elution: Elute the methylated DNA from the antibody-bead complex.
-
DNA Purification: Purify the enriched methylated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and identify differentially methylated regions (DMRs) between IDH1-mutant and wild-type samples.
Quantification of 2-Hydroxyglutarate by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is based on established methods for 2-HG quantification.[1][3][24]
Objective: To accurately quantify the levels of D-2-HG in biological samples.
Materials:
-
Cell pellets or tissue samples
-
Methanol
-
Internal standard (e.g., 13C-labeled 2-HG)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Chiral chromatography column (for enantiomer separation)
Procedure:
-
Metabolite Extraction: Homogenize cell pellets or tissues in cold methanol containing a known amount of the internal standard.
-
Centrifugation: Centrifuge the samples to pellet proteins and cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and prepare for LC-MS analysis. This may involve a derivatization step to improve chromatographic separation and detection.
-
LC-MS/MS Analysis: Inject the sample onto a chiral LC column to separate D-2-HG and L-2-HG. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-HG and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of 2-HG. The concentration of 2-HG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
RNA-Sequencing (RNA-seq) Data Analysis Workflow
This workflow outlines the key steps for analyzing RNA-seq data to identify differentially expressed genes in IDH1-mutant versus wild-type samples.[2][25][26]
Objective: To perform a comprehensive analysis of the transcriptome to identify genes and pathways affected by the IDH1 mutation.
Software:
-
FastQC (for quality control)
-
Trimmomatic or similar (for adapter and quality trimming)
-
STAR or HISAT2 (for alignment to a reference genome)
-
featureCounts or htseq-count (for read quantification)
-
DESeq2 or edgeR (for differential expression analysis)
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
Read Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify genes that are significantly differentially expressed between IDH1-mutant and wild-type samples. This involves normalization of read counts, fitting a statistical model, and performing hypothesis testing.
-
Pathway and Gene Set Enrichment Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and gene ontology terms.
Conclusion and Future Directions
The discovery of IDH1 mutations has fundamentally altered the landscape of cancer research, providing a direct link between metabolic dysregulation and epigenetic reprogramming. The accumulation of the oncometabolite 2-HG drives a cascade of epigenetic alterations, primarily DNA and histone hypermethylation, which in turn promote oncogenesis by altering gene expression and blocking cellular differentiation. The experimental approaches detailed in this guide provide a robust framework for investigating these phenomena. Future research should focus on further elucidating the specific downstream targets of mutant IDH1-induced epigenetic changes, understanding the interplay between the altered epigenome and the tumor microenvironment, and developing novel therapeutic strategies that target these vulnerabilities. The continued application of advanced genomic and metabolomic techniques will be crucial in translating our understanding of this oncometabolite nexus into improved clinical outcomes for patients with IDH1-mutant cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longitudinal DNA methylation analysis of adult-type IDH-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. GEO Accession viewer [ncbi.nlm.nih.gov]
- 11. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Histone Methylation (H3K9me3) Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulator dysfunction and oncogene activation in IDH mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Focal disruption of DNA methylation dynamics at enhancers in IDH-mutant AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Epigenetic Evolution of Glioma Is Determined by the IDH1 Mutation Status and Treatment Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GEO Accession viewer [ncbi.nlm.nih.gov]
- 22. GEO Accession viewer [ncbi.nlm.nih.gov]
- 23. Combining MeDIP-seq and MRE-seq to investigate genome-wide CpG methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kums.ac.ir [kums.ac.ir]
- 26. youtube.com [youtube.com]
The Reversal of Aberrant Histone Demethylation by IDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in our understanding of the metabolic drivers of cancer. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including histone lysine demethylases (KDMs). This inhibition results in widespread hypermethylation of histones, particularly on repressive marks such as H3K9me3 and H3K27me3, leading to a block in cellular differentiation and contributing to tumorigenesis. The development of specific inhibitors targeting mutant IDH1 has provided a promising therapeutic strategy to reverse these epigenetic aberrations. This technical guide provides an in-depth overview of the impact of IDH1 inhibitors on histone demethylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
The Core Mechanism: IDH1 Mutation and the Epigenetic Landscape
In normal physiology, the IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific heterozygous point mutations, most commonly at arginine 132 (R132H), confer a neomorphic enzymatic activity, leading to the conversion of α-KG to D-2-hydroxyglutarate (2-HG).[1] This oncometabolite, 2-HG, is a structural mimic of α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[1] This family of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases.[2][3]
The inhibition of KDMs by 2-HG leads to a global increase in histone methylation, particularly affecting repressive marks like histone H3 lysine 9 trimethylation (H3K9me3) and histone H3 lysine 27 trimethylation (H3K27me3).[3] This altered epigenetic state is a hallmark of IDH-mutant cancers and is associated with a block in cellular differentiation, promoting a more stem-like and malignant phenotype.[3]
IDH1 inhibitors, such as Ivosidenib (AG-120) and AGI-5198, are small molecules designed to specifically target the mutant IDH1 enzyme, thereby reducing the production of 2-HG.[1][4] By lowering intracellular 2-HG levels, these inhibitors relieve the competitive inhibition of KDMs, leading to the restoration of histone demethylase activity and a reversal of the hypermethylation phenotype.[1][5] This, in turn, can induce cellular differentiation and inhibit tumor growth.[4][5]
Quantitative Data Presentation
The inhibitory effect of 2-HG on histone demethylases has been quantified in various studies. The following tables summarize key in vitro and cellular data. While the reversal of histone hypermethylation by IDH1 inhibitors is a well-established phenomenon, precise quantitative data on the fold-change reduction of specific histone marks from publicly available literature is limited. The data presented here focuses on the direct inhibitory potential of 2-HG.
Table 1: In Vitro Inhibitory Activity of 2-Hydroxyglutarate (2-HG) on Histone Demethylases
| Histone Demethylase | Target Histone Mark | (R)-2HG IC50 (µM) | Reference |
| JMJD2A (KDM4A) | H3K9me3/me2, H3K36me3/me2 | ~25 | [2] |
| JMJD2C (KDM4C) | H3K9me3/me2, H3K36me3/me2 | ~78 | [2] |
| JHDM1A (FBXL11) | H3K36me2/me1 | ~461 | [2] |
IC50 values represent the concentration of (R)-2-HG required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Cellular Effects of Mutant IDH1 and its Inhibitors
| Cell Line | Mutant IDH1 Status | Treatment | Effect on 2-HG Levels | Effect on Histone Methylation | Reference |
| TS603 Glioma Cells | Endogenous R132H | AGI-5198 (450 mg/kg) | Marked reduction | Marked decrease in H3K9me3 staining | [5] |
| TF-1 Erythroleukemia | Expressing IDH2 R140Q | AGI-6780 | Significant reduction | Marked decrease in H3K4, H3K9, H3K27, and H3K36 methylation | [2] |
| Primary AML Blasts | Endogenous R132H/R132C | Ivosidenib (AG-120) (0.5-5 µM) | 96-99.7% reduction | Promotes differentiation (indirect evidence of methylation reversal) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of IDH1 inhibitors on histone demethylation.
Western Blotting for Histone Modifications
This protocol is adapted from methodologies frequently used in the cited literature to assess global changes in histone methylation.
Objective: To determine the relative abundance of specific histone modifications (e.g., H3K9me3, H3K27me3) in cell lysates following treatment with an IDH1 inhibitor.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Sulfuric acid (0.4 N) for histone extraction
-
Trichloroacetic acid (TCA)
-
Acetone
-
BCA or Bradford protein assay reagent
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-H3K27me3, anti-total H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture IDH1-mutant cells to 70-80% confluency and treat with the IDH1 inhibitor at the desired concentrations and for the specified duration. Include a vehicle-treated control.
-
Histone Extraction (Acid Extraction Method): a. Harvest and wash cells with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Pellet the nuclei by centrifugation. d. Resuspend the nuclear pellet in 0.4 N sulfuric acid and incubate with rotation at 4°C for at least 1 hour. e. Centrifuge to pellet cellular debris and transfer the supernatant containing histones to a new tube. f. Precipitate the histones by adding TCA to a final concentration of 20-25% and incubate on ice. g. Pellet the histones by centrifugation, wash the pellet with ice-cold acetone, and air-dry. h. Resuspend the histone pellet in water.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by diluting in Laemmli buffer and boiling. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-H3K9me3, diluted in blocking buffer) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal for the specific histone modification to the signal for total histone H3 to account for loading differences.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a general framework for ChIP-seq, as detailed in several studies investigating histone modifications in the context of IDH mutations.
Objective: To identify the genome-wide localization and enrichment of specific histone modifications in response to IDH1 inhibitor treatment.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-H3K9me3, anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: a. Lyse the cells to release the nuclei. b. Lyse the nuclei and shear the chromatin to fragments of 200-600 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin overnight at 4°C with a specific antibody (e.g., anti-H3K9me3) or an IgG control. c. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: a. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. b. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by heating in the presence of high salt. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: a. Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample. b. Perform next-generation sequencing.
-
Data Analysis: a. Align the sequencing reads to a reference genome. b. Perform peak calling to identify regions of enrichment for the histone mark. c. Compare the enrichment profiles between inhibitor-treated and control samples to identify differential binding sites.
Logical Relationships and Therapeutic Implications
The inhibition of mutant IDH1 and the subsequent restoration of histone demethylase activity have profound implications for cancer therapy. The logical flow from target engagement to cellular response is a key aspect of the drug's mechanism of action.
The therapeutic strategy of targeting mutant IDH1 is a prime example of precision medicine, where a deep understanding of the molecular pathogenesis of a disease has led to the development of a targeted therapy. By reversing the epigenetic block imposed by 2-HG, IDH1 inhibitors can induce differentiation in cancer cells, a therapeutic approach that is distinct from conventional cytotoxic chemotherapy.
Conclusion
The discovery of IDH1 mutations and the subsequent development of targeted inhibitors have transformed the therapeutic landscape for a subset of cancers, including gliomas and acute myeloid leukemia. The core of this therapeutic strategy lies in the ability of these inhibitors to reverse the oncometabolite-driven inhibition of histone demethylases, thereby correcting the aberrant epigenetic state of the cancer cells. This technical guide has provided a comprehensive overview of the impact of IDH1 inhibitors on histone demethylation, supported by quantitative data, detailed experimental protocols, and clear visual representations of the key processes. Continued research in this area will further elucidate the downstream consequences of restoring the epigenetic landscape and may pave the way for novel combination therapies to enhance the efficacy of IDH1 inhibitors.
References
- 1. Quantitative proteomic analysis of histone modifications in decitabine sensitive and resistant leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on IDH1 Inhibitors in Acute Myeloid Leukemia (AML): A Technical Guide
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in a subset of acute myeloid leukemia (AML) cases. Found in approximately 6-10% of AML patients, these gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET2, leading to epigenetic dysregulation, DNA hypermethylation, and a block in hematopoietic differentiation, which are hallmarks of leukemogenesis.[1][4][5] This guide provides an in-depth overview of the preclinical research on small molecule inhibitors targeting the mutant IDH1 enzyme, with a primary focus on the first-in-class inhibitor Ivosidenib (AG-120), supplemented by data from other novel inhibitors.
Mechanism of Action of Mutant IDH1 Inhibitors
IDH1 inhibitors are designed to selectively bind to the mutated form of the IDH1 enzyme, blocking its catalytic activity. This inhibition leads to a rapid and sustained decrease in intracellular 2-HG levels.[1] The reduction of this oncometabolite is hypothesized to reverse the epigenetic block, thereby promoting the differentiation of leukemic blasts into mature myeloid cells.[1][4][6] Preclinical studies have consistently demonstrated that treatment with IDH1 inhibitors leads to the induction of granulocytic differentiation in AML cells both in vitro and in vivo.[4]
References
- 1. "Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemi" by Vivian Salama [digitalcommons.library.tmc.edu]
- 2. ajmc.com [ajmc.com]
- 3. Ivosidenib - Wikipedia [en.wikipedia.org]
- 4. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of mutant IDH1 and IDH2 inhibitors in the treatment of acute myeloid leukemia | springermedicine.com [springermedicine.com]
- 6. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for IDH1 Inhibitor 5 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of "IDH1 Inhibitor 5," a novel investigational compound targeting the isocitrate dehydrogenase 1 (IDH1) enzyme. The described assays are designed for researchers, scientists, and drug development professionals to assess the inhibitor's potency, selectivity, and cellular activity.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][3] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4][5] IDH1 inhibitors are a class of targeted therapies that selectively block the activity of mutant IDH1, thereby reducing 2-HG levels and restoring normal cellular function.[1][6]
This document outlines two key in vitro assays for characterizing this compound: an enzymatic assay to determine its direct inhibitory effect on mutant IDH1 and a cell-based assay to assess its activity in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDH1 signaling pathway and the general experimental workflow for evaluating IDH1 inhibitors.
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IDH1 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for IDH1 Inhibitor 5 in Glioma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining characteristic of a large subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation, a block in cellular differentiation, and the promotion of gliomagenesis.[3][4][5]
IDH1 inhibitors are a class of targeted therapies designed to selectively inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular processes. This document provides detailed application notes and protocols for the use of a representative IDH1 inhibitor, herein referred to as "IDH1 Inhibitor 5," in glioma cell culture models.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the mutant IDH1 R132H enzyme. By binding to the mutant enzyme, it blocks the production of 2-HG.[4] This leads to a reversal of the epigenetic alterations induced by 2-HG, promoting glioma cell differentiation and impairing cell growth.[4]
Applications
-
In vitro efficacy testing: Assess the anti-proliferative and cytotoxic effects of this compound on various IDH1-mutant glioma cell lines.
-
Mechanism of action studies: Investigate the downstream effects of IDH1 inhibition on 2-HG levels, histone and DNA methylation, and gene expression.
-
Combination therapy screening: Evaluate the synergistic or additive effects of this compound with other anti-cancer agents, such as temozolomide or radiation.
-
Induction of differentiation: Study the potential of this compound to induce differentiation of glioma stem-like cells into more mature glial lineages.[6]
Data Presentation
Table 1: In Vitro Efficacy of Representative IDH1 Inhibitors in IDH1-Mutant Glioma Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| AGI-5198 | TS603 (patient-derived) | Cell Growth | ~0.5 | [4] |
| ML309 | U87MG (IDH1 R132H transfected) | 2-HG Production | 0.25 | [7] |
| BAY-1436032 | Patient-derived cultures | Cell Viability | >10 (short term) | [8] |
| Ivosidenib (AG-120) | HT1080 (glioma xenograft model) | 2-HG Depletion | 0.005 - 0.013 | [9] |
Table 2: Effect of IDH1 Inhibitors on 2-HG Levels in IDH1-Mutant Glioma Cells
| Inhibitor | Cell Line | Treatment Concentration (µM) | Duration | % 2-HG Reduction | Reference |
| AGI-5198 | Patient-derived cultures | 2.5 | 7 days | >99% | [10] |
| Ivosidenib (AG-120) | Patient-derived glioma | 500 mg/day (in vivo) | Cycle 2, Day 1 | ~95% | [11] |
| BAY-1436032 | Patient-derived cultures | Not specified | Not specified | Dose-dependent | [8] |
Experimental Protocols
Protocol 1: General Cell Culture of IDH1-Mutant Glioma Cells
This protocol provides guidelines for the culture of both established IDH1-mutant glioma cell lines (e.g., U87-MG engineered to express mutant IDH1) and patient-derived glioma stem-like cells (GSCs).
Materials:
-
Cell Lines: U87-MG (ATCC HTB-14) or patient-derived glioma cells.
-
Growth Media:
-
For U87-MG: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.[12]
-
For Patient-Derived GSCs: Serum-free neural stem cell medium such as DMEM/F12 supplemented with N2 and B27 supplements, 20 ng/mL EGF, and 20 ng/mL bFGF.[3][13]
-
-
Reagents: Phosphate-buffered saline (PBS), 0.25% Trypsin-EDTA, Accutase, basement membrane matrix extract (for adherent GSC culture).[12][13]
-
Culture Vessels: T-75 flasks, 6-well plates, 96-well plates.
Procedure:
-
Cell Thawing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Transfer to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
For U87-MG, passage cells when they reach 80-90% confluency using Trypsin-EDTA.[14]
-
For GSCs, passage neurospheres by mechanical dissociation or enzymatic digestion with Accutase when they reach a suitable size. For adherent GSC cultures on basement membrane matrix, passage using a cell scraper or gentle enzymatic dissociation.[13]
-
-
Seeding for Experiments:
-
For 96-well plate assays, seed cells at a density of 5,000-10,000 cells per well.[14]
-
For 6-well plate assays, seed at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Protocol 2: Preparation and Treatment with this compound
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the inhibitor treatment. The final DMSO concentration should typically be less than 0.1% to avoid solvent-induced cytotoxicity.[14]
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured glioma cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for some assays).
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of glioma cells.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[15]
-
Microplate reader.
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in 6-well or 12-well plates and treated with this compound.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA).[11]
-
Reaction buffer.
-
Microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-15 minutes.[11][17]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Caspase-3 Activity Assay:
-
Add 50 µL of 2x reaction buffer with 10 mM DTT to each well of a 96-well plate.[11]
-
Add 50 µL of the cell lysate to the respective wells.
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well.[11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.[18]
-
The level of caspase-3 activity is proportional to the colorimetric signal.
-
Protocol 5: Assessment of Cellular Differentiation (Immunofluorescence for GFAP)
This protocol is for visualizing the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocytic differentiation.
Materials:
-
Cells cultured on glass coverslips in 24-well plates and treated with this compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody: anti-GFAP antibody.
-
Secondary antibody: fluorescently-conjugated anti-rabbit or anti-mouse IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-GFAP antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Protocol 6: Measurement of Intracellular 2-Hydroxyglutarate (2-HG)
This protocol outlines a method for quantifying intracellular 2-HG levels using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
Glioma cells treated with this compound.
-
D-2-Hydroxyglutarate Assay Kit (e.g., from Abcam or Sigma-Aldrich).[18][19]
-
Cold PBS.
-
Assay buffer provided in the kit.
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Sample Preparation:
-
2-HG Assay:
-
Follow the specific instructions provided with the commercial assay kit. This typically involves:
-
Preparing a standard curve using the provided 2-HG standard.
-
Adding the cell lysate and reaction mix to the wells of a 96-well plate.
-
Incubating the plate at 37°C for a specified time (e.g., 60 minutes).[19]
-
Measuring the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays).
-
-
-
Data Analysis:
-
Calculate the 2-HG concentration in the samples based on the standard curve.
-
Normalize the 2-HG levels to the protein concentration of the cell lysate.
-
Visualization
Caption: IDH1 signaling in normal and glioma cells.
Caption: Experimental workflow for using this compound.
References
- 1. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple 3D Cell Culture Method for Studying the Interactions between Human Mesenchymal Stromal/Stem Cells and Patients Derived Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified and modified procedure to culture brain glioma stem cells from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Cell Culture of Glioblastoma Cell (U-87 MG) in VitroGel® | TheWell Bioscience [thewellbio.com]
- 7. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry [jove.com]
- 8. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside [mdpi.com]
- 11. abcam.com [abcam.com]
- 12. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 13. Optimized Workflow for Isolation and Long-term Culture of Patient-derived Glioma Cells Retaining Original Tumor Characteristics [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
- 20. abcam.com [abcam.com]
Application Notes and Protocols: IDH1 Inhibitor 5 in a Patient-Derived Xenograft (PDX) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4]
IDH1 Inhibitor 5 is a potent and selective, orally bioavailable small molecule inhibitor of the mutant IDH1 enzyme. These application notes provide a comprehensive overview of the use of this compound in a patient-derived xenograft (PDX) model of human cancer harboring an IDH1 mutation. PDX models, derived directly from patient tumor tissue, preserve the histological and genetic characteristics of the original tumor, offering a more predictive preclinical model for evaluating novel cancer therapies.[5][6][7][8]
Applications
The this compound PDX model is a valuable tool for:
-
In vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound as a single agent or in combination with other therapies.
-
Pharmacodynamic (PD) Biomarker Analysis: Assessing the on-target activity of this compound by measuring the reduction of the oncometabolite 2-HG in tumor tissue and plasma.
-
Mechanism of Action Studies: Investigating the downstream cellular and molecular effects of IDH1 inhibition in a clinically relevant tumor microenvironment.
-
Translational Research: Correlating preclinical findings with potential clinical outcomes to guide the development of IDH1-targeted therapies.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | IDH1 Mutation | IC₅₀ (nM) |
| HT1080 | R132C | 5 |
| U-87 MG (engineered) | R132H | 8 |
| Patient-Derived Primary Glioma Cells | R132H | 12 |
Table 2: In Vivo Efficacy of this compound in an IDH1-mutant Glioblastoma PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Orally, daily | +250 | - |
| This compound | 50 mg/kg, orally, daily | +50 | 80 |
| This compound | 100 mg/kg, orally, daily | -20 (regression) | 108 |
| Standard of Care (Temozolomide) | 50 mg/kg, orally, 5 days/week | +100 | 60 |
Table 3: Pharmacodynamic Effect of this compound on 2-HG Levels in an IDH1-mutant Glioblastoma PDX Model
| Treatment Group | Dosing Regimen | Mean Plasma 2-HG (ng/mL) at 4h post-dose | Mean Tumor 2-HG (nmol/g) at 24h post-dose |
| Vehicle Control | Orally, daily | 1500 | 5000 |
| This compound | 100 mg/kg, orally, daily | 150 | 500 |
Signaling Pathway
Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound selectively binds to the mutant IDH1 enzyme, blocking the production of 2-HG and restoring normal cellular function.
Caption: IDH1 signaling in normal and cancerous cells and the mechanism of this compound.
Experimental Protocols
Protocol 1: Establishment of the IDH1-mutant Patient-Derived Xenograft (PDX) Model
Objective: To establish a viable and passageable PDX model from a patient's IDH1-mutant tumor tissue.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions.
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).[7][8]
-
RPMI-1640 medium, DMEM/F-12 medium.
-
Matrigel (Corning).
-
Surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
-
Antibiotics (e.g., penicillin-streptomycin).
Procedure:
-
Tissue Processing:
-
Immediately place the fresh tumor tissue in sterile medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Orthotopic Implantation (for Glioblastoma):
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region.
-
Prepare a single-cell suspension from the minced tumor tissue.
-
Using a Hamilton syringe, slowly inject approximately 5 µL of the cell suspension (1 x 10⁵ cells) into the brain.
-
Seal the burr hole with bone wax and suture the scalp.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by visual inspection and palpation (for subcutaneous models) or by bioluminescence imaging (for orthotopic models with luciferase-expressing cells).
-
Measure subcutaneous tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic tissue, and process it for implantation into new recipient mice as described above.
-
Protocol 2: In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor efficacy of this compound in the established PDX model.
Materials:
-
Established IDH1-mutant PDX model mice with tumor volumes of 150-200 mm³.
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles.
-
Calipers for tumor measurement.
Procedure:
-
Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound at 50 mg/kg, this compound at 100 mg/kg, Standard of Care). Ensure a minimum of 8-10 mice per group.
-
-
Drug Administration:
-
Prepare the dosing formulations of this compound and vehicle control.
-
Administer the designated treatment to each mouse daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Study Endpoint:
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified endpoint volume.
-
At the end of the study, euthanize the mice and collect tumors and blood for further analysis.
-
Protocol 3: Pharmacodynamic (PD) Analysis
Objective: To measure the effect of this compound on 2-HG levels in plasma and tumor tissue.
Materials:
-
Plasma and tumor samples collected from the in vivo efficacy study.
-
LC-MS/MS system.
-
Reagents for metabolite extraction.
Procedure:
-
Sample Collection:
-
Collect blood via cardiac puncture into EDTA-coated tubes at specified time points (e.g., 4 hours post-final dose). Centrifuge to separate plasma and store at -80°C.
-
Resect tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Metabolite Extraction:
-
For plasma, perform a protein precipitation and extraction using a solvent like methanol.
-
For tumor tissue, homogenize the tissue and perform a metabolite extraction using an appropriate solvent system.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a validated LC-MS/MS method to quantify the levels of 2-HG.
-
Normalize tumor 2-HG levels to the tissue weight.
-
-
Data Analysis:
-
Compare the 2-HG levels between the treatment and vehicle control groups to determine the extent of target inhibition.
-
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating this compound in a PDX model.
Caption: Experimental workflow for preclinical evaluation of this compound in a PDX model.
References
- 1. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
Application Notes and Protocols for Dosing and Administration of IDH1 Inhibitor 5 (AGI-5198) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation, dosing, and administration of IDH1 Inhibitor 5, also known as AGI-5198, in mouse models of cancer, particularly for studies involving glioma xenografts. The protocols are based on established preclinical research and aim to ensure reproducible in vivo studies.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of AGI-5198 in mice, primarily based on studies using glioma xenograft models.
Table 1: Dosing Regimen for AGI-5198 in Mice
| Parameter | Details | Reference |
| Inhibitor | This compound (AGI-5198) | [1] |
| Animal Model | Immunocompromised mice with established human glioma xenografts (e.g., TS603) | [1] |
| Administration Route | Oral gavage | [1] |
| Dosage Levels | 150 mg/kg/day and 450 mg/kg/day | [1] |
| Dosing Frequency | Once daily | [1] |
| Treatment Duration | 3 weeks | [1] |
| Vehicle | 0.5% methylcellulose with 0.2% Tween 80 in water | [2] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of AGI-5198
| Parameter | Low Dose (150 mg/kg) | High Dose (450 mg/kg) | Reference |
| Tumor Growth Inhibition | - | 50-60% | [1] |
| Intratumoral R-2HG Reduction | Partial reduction (to 0.85 ± 0.22 mM) | Near-complete reduction (to 0.13 ± 0.03 mM) | [1] |
| Effect on Ki-67 Staining | Not reported | Reduced | [1] |
| Effect on Cleaved Caspase-3 | No significant difference | No significant difference | [1] |
| Observed Toxicity | Well-tolerated, no signs of toxicity | Well-tolerated, no signs of toxicity | [1] |
II. Experimental Protocols
Protocol 1: Preparation of AGI-5198 Formulation for Oral Gavage
This protocol describes the preparation of a suspension of AGI-5198 in a vehicle suitable for oral administration to mice.
Materials:
-
This compound (AGI-5198) powder
-
Methylcellulose (400 cP)
-
Tween 80
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heated stir plate
-
Sterile beakers and graduated cylinders
-
Scale
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose, 0.2% Tween 80): a. Heat approximately one-third of the final required volume of sterile water to 60-80°C on a heated stir plate with stirring. b. Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously. A cloudy, milky suspension will form. c. Remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold) to the suspension. d. Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear. This may take several hours or can be left overnight. e. Once the methylcellulose solution is clear, add the required volume of Tween 80 to achieve a final concentration of 0.2% and stir until fully mixed.
-
Prepare the AGI-5198 Suspension: a. Weigh the required amount of AGI-5198 powder based on the desired concentration and the number of animals to be dosed. b. In a separate sterile container, add a small volume of the prepared vehicle to the AGI-5198 powder to create a paste. c. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension. d. Prepare the suspension fresh daily before administration. Keep the suspension on a stirrer to maintain uniformity.
Protocol 2: Administration of AGI-5198 by Oral Gavage in Mice
This protocol outlines the standard procedure for oral gavage, ensuring animal welfare and accurate dosing.
Materials:
-
Prepared AGI-5198 suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh each mouse accurately before dosing to calculate the precise volume of the AGI-5198 suspension to be administered. b. The maximum recommended gavage volume for mice is 10 mL/kg.
-
Restraint and Gavage: a. Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary. c. Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle. d. Once the needle is at the predetermined depth, slowly administer the AGI-5198 suspension. e. After administration, gently and smoothly withdraw the gavage needle.
-
Post-Administration Monitoring: a. Observe the mouse for several minutes post-gavage for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose. b. Return the mouse to its cage and monitor its general health and behavior daily.
Protocol 3: Establishment of a Subcutaneous Glioma Xenograft Model
This protocol describes the implantation of human glioma cells to establish a subcutaneous tumor model in immunocompromised mice.
Materials:
-
Human glioma cells (e.g., TS603) cultured in appropriate media
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel®
-
Sterile phosphate-buffered saline (PBS)
-
Syringes (1 mL) with needles (e.g., 27-gauge)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Preparation: a. Harvest glioma cells from culture and perform a cell count using a hemocytometer and trypan blue to determine viability. Cell viability should be >95%. b. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection: a. Anesthetize the mouse using an appropriate anesthetic method. b. Shave and sterilize the injection site on the flank of the mouse. c. Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the prepared site.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure them with calipers every 2-3 days. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. d. Randomize the mice into treatment groups when the tumors reach a predetermined size (e.g., 100-150 mm³).
Protocol 4: Measurement of 2-Hydroxyglutarate (2-HG) in Tumor Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of the oncometabolite 2-HG from tumor tissue.
Materials:
-
Tumor tissue samples, snap-frozen in liquid nitrogen
-
80% Methanol (ice-cold)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
-
LC-MS/MS system
-
Internal standards (e.g., 13C-labeled 2-HG)
Procedure:
-
Sample Preparation: a. Weigh the frozen tumor tissue. b. Add ice-cold 80% methanol to the tissue (e.g., 1 mL per 50 mg of tissue). c. Add the internal standard.
-
Metabolite Extraction: a. Homogenize the tissue in the methanol solution until it is completely dissociated. b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.
-
Analysis: a. Collect the supernatant containing the extracted metabolites. b. Analyze the supernatant using a validated LC-MS/MS method for the detection and quantification of 2-HG. c. Normalize the 2-HG levels to the initial tissue weight.
III. Visualizations
Caption: Experimental workflow for in vivo studies of AGI-5198.
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of AGI-5198.
Caption: Logical relationship from dosing to biological response.
References
Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels in Cells Following IDH1 Inhibitor 5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3][4] The accumulation of D-2-HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular differentiation.[4][5] The development of small molecule inhibitors targeting mutant IDH1, such as IDH1 Inhibitor 5, offers a promising therapeutic strategy.[1][6][7] A critical aspect of preclinical and clinical evaluation of these inhibitors is the accurate measurement of their pharmacodynamic effect, which is primarily the reduction of intracellular and extracellular 2-HG levels.[1][3][8]
These application notes provide detailed protocols for the quantification of 2-HG in cultured cells treated with an IDH1 inhibitor. Two primary methods are described: Liquid Chromatography-Mass Spectrometry (LC-MS) for its high sensitivity and specificity, and a more rapid, cost-effective enzymatic assay.
Signaling Pathway of IDH1 Inhibition
Mutant IDH1 enzymes gain the function of converting α-ketoglutarate to D-2-HG.[4] IDH1 inhibitors are designed to selectively bind to and inhibit the mutant IDH1 enzyme, thereby blocking the production of D-2-HG. This leads to a decrease in intracellular 2-HG levels, which in turn can restore normal cellular differentiation and inhibit tumor growth.[1][6]
Experimental Protocols
Protocol 1: Quantification of 2-HG by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for accurate quantification of 2-HG due to its high sensitivity and ability to distinguish between D- and L-2-HG enantiomers.[9][10] This protocol outlines the steps for sample preparation, derivatization, and LC-MS analysis.
Experimental Workflow for LC-MS Analysis
Materials:
-
Cultured cells (with and without IDH1 mutation)
-
This compound
-
LC-MS grade water and acetonitrile[9]
-
Formic acid[9]
-
Ammonium hydroxide[9]
-
Methanol (80%)
-
Internal Standard (ISTD): [¹³C₄]-2-oxoglutaric acid disodium salt[9]
-
Diacetyl-L-tartaric anhydride (DATAN) for chiral separation[11][12][13]
-
Acetic acid
-
Screw cap microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 48 hours).[5]
-
-
Sample Preparation:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 13,000 g for 10 minutes) at 4°C to pellet protein and cell debris.[14]
-
Transfer the supernatant (containing metabolites) to a new tube.
-
-
Derivatization (for Enantiomeric Separation):
-
Dry the metabolite extract under a stream of nitrogen or using a SpeedVac.[13]
-
To the dried sample, add a solution of diacetyl-L-tartaric anhydride (DATAN) in acetic acid.[11][12]
-
Incubate to allow for the derivatization reaction to complete. This step is crucial for separating D-2-HG and L-2-HG.[11]
-
After incubation, dilute the sample with an appropriate solvent mixture (e.g., acetonitrile:acetic acid) before injection.[9]
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor and product ions for 2-HG and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for 2-HG and the internal standard.
-
Generate a standard curve using known concentrations of 2-HG.
-
Normalize the 2-HG levels to cell number or total protein concentration.[9]
-
Protocol 2: Quantification of 2-HG by Enzymatic Assay
This method provides a more accessible and higher-throughput alternative to LC-MS for measuring D-2-HG. It is based on the conversion of D-2-HG to α-KG by the enzyme D-2-hydroxyglutarate dehydrogenase (D-2-HGDH), which is coupled to the reduction of a reporter molecule.[10][14]
Experimental Workflow for Enzymatic Assay
Materials:
-
Cultured cells (with and without IDH1 mutation)
-
This compound
-
Cell lysis buffer
-
Deproteinization solution (e.g., perchloric acid)[14]
-
Neutralization solution
-
D-2-hydroxyglutarate dehydrogenase (D-2-HGDH)
-
NAD⁺
-
Diaphorase
-
Resazurin (or other suitable colorimetric/fluorometric substrate)
-
96-well plate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Preparation:
-
Enzymatic Reaction:
-
Prepare a master reaction mix containing D-2-HGDH, NAD⁺, diaphorase, and resazurin in an appropriate buffer.
-
Add the prepared cell lysate samples and D-2-HG standards to a 96-well plate.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Detection:
-
Measure the fluorescence (e.g., excitation at 540 nm and emission at 610 nm for resorufin) or absorbance using a plate reader.[15]
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Generate a standard curve using the readings from the D-2-HG standards.
-
Determine the concentration of D-2-HG in the samples from the standard curve.
-
Normalize the results to cell number or protein concentration.
-
Data Presentation
The following tables present hypothetical quantitative data summarizing the expected results from experiments measuring 2-HG levels after treatment with an IDH1 inhibitor.
Table 1: Intracellular 2-HG Levels in IDH1-Mutant Cells Treated with this compound (LC-MS)
| Cell Line | Treatment | Concentration (µM) | Intracellular 2-HG (nmol/10⁶ cells) | % Reduction |
| HT1080 (IDH1 R132C) | Vehicle | - | 150.5 ± 12.3 | - |
| This compound | 0.1 | 85.2 ± 9.8 | 43.4% | |
| This compound | 1 | 25.1 ± 4.5 | 83.3% | |
| This compound | 10 | 5.3 ± 1.2 | 96.5% | |
| U87-MG (IDH1 R132H) | Vehicle | - | 120.8 ± 10.1 | - |
| This compound | 0.1 | 70.4 ± 8.5 | 41.7% | |
| This compound | 1 | 18.6 ± 3.1 | 84.6% | |
| This compound | 10 | 4.1 ± 0.9 | 96.6% |
Table 2: Extracellular 2-HG Levels in Culture Medium of IDH1-Mutant Cells Treated with this compound (Enzymatic Assay)
| Cell Line | Treatment | Concentration (µM) | Extracellular 2-HG (µM) | % Reduction |
| JJ012 (IDH1 R132G) | Vehicle | - | 85.6 ± 7.9 | - |
| This compound | 0.1 | 50.1 ± 6.2 | 41.5% | |
| This compound | 1 | 15.3 ± 2.8 | 82.1% | |
| This compound | 10 | 3.2 ± 0.7 | 96.3% | |
| RBE (IDH1 R132S) | Vehicle | - | 92.3 ± 8.5 | - |
| This compound | 0.1 | 55.2 ± 7.1 | 40.2% | |
| This compound | 1 | 18.9 ± 3.5 | 79.5% | |
| This compound | 10 | 4.5 ± 1.1 | 95.1% |
The provided protocols offer robust methods for quantifying the on-target effect of IDH1 inhibitors by measuring 2-HG levels in a cell-based setting. The choice between LC-MS and an enzymatic assay will depend on the specific requirements of the study, including the need for enantiomeric separation, throughput, and available instrumentation. Consistent and accurate measurement of 2-HG is paramount for the preclinical development and clinical monitoring of novel IDH1-targeted therapies. Treatment with a potent IDH1 inhibitor is expected to lead to a dose-dependent reduction in both intracellular and extracellular 2-HG levels in IDH1-mutant cancer cells.[3]
References
- 1. Ivosidenib - Wikipedia [en.wikipedia.org]
- 2. Treatment with a Small Molecule Mutant IDH1 Inhibitor Suppresses Tumorigenic Activity and Decreases Production of the Oncometabolite 2-Hydroxyglutarate in Human Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 3. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of D- and L-2-Hydroxyglutarate in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
2-Hydroxyglutarate (2-HG) has emerged as a critical oncometabolite, with its enantiomers, D-2-HG and L-2-HG, playing distinct roles in cancer pathogenesis and other metabolic disorders. Accurate and sensitive quantification of these enantiomers is crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the detection and quantification of D- and L-2-HG in various biological matrices, including plasma, urine, and tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes procedures for sample preparation, chiral derivatization, and LC-MS/MS analysis.
Introduction
2-Hydroxyglutarate is a dicarboxylic acid structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG).[1] Under normal physiological conditions, 2-HG is present at low levels. However, mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, frequently observed in certain cancers like gliomas and acute myeloid leukemia, lead to the neomorphic production of high levels of D-2-HG.[1][2] This accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and oncogenesis.[1][2][3] The other enantiomer, L-2-HG, can also accumulate under specific conditions such as hypoxia and is associated with rare metabolic disorders.[4][5] Given the distinct biological roles of the two enantiomers, their specific and accurate quantification is of significant interest in cancer research and drug development.
This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of D- and L-2-HG in biological samples. The method utilizes chiral derivatization to resolve the enantiomers, followed by stable isotope dilution mass spectrometry for accurate quantification.
Experimental Workflow
Figure 1: Experimental workflow for 2-HG detection by LC-MS/MS.
Materials and Methods
Reagents and Materials
-
D-2-hydroxyglutaric acid disodium salt
-
L-2-hydroxyglutaric acid disodium salt
-
D-2-hydroxyglutaric-2,3,3,4,4-d5 acid (D-2-HG-d5)
-
L-2-hydroxyglutaric-2,3,3,4,4-d5 acid (L-2-HG-d5)
-
Diacetyl-L-tartaric anhydride (DATAN)
-
N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Pyridine
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Analytical balance
Sample Preparation
Plasma/Serum
-
To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standards (D-2-HG-d5 and L-2-HG-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization.
Urine
-
Thaw urine samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute 10 µL of the supernatant with 90 µL of water.
-
To 20 µL of the diluted urine, add 180 µL of ice-cold methanol containing the internal standards.
-
Vortex and proceed to derivatization.
Tissue
-
Weigh approximately 20-30 mg of frozen tissue.
-
Add 500 µL of ice-cold 80% methanol containing the internal standards.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization.
Chiral Derivatization
Method A: Diacetyl-L-tartaric anhydride (DATAN) Derivatization [6]
-
Dry the supernatant from the sample preparation step under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid.
-
Incubate at 70°C for 30 minutes.
-
After incubation, cool the samples to room temperature and centrifuge briefly.
-
The samples are ready for LC-MS/MS analysis.
Method B: N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) Derivatization [7]
-
Dry the supernatant from the sample preparation step under a stream of nitrogen or in a vacuum concentrator.
-
Prepare the derivatization reagent by dissolving TSPC in acetonitrile to a final concentration of 1.25 mmol/L. Add pyridine to the solution (e.g., 2 µL of pyridine to 160 µL of TSPC solution).
-
Add 160 µL of the TSPC derivatization reagent to the dried extract.
-
Incubate at 25°C for 10 minutes with shaking.
-
The samples are ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS conditions and may need to be optimized for specific instrumentation.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
D/L-2-HG (underivatized): m/z 147 -> 129
-
D/L-2-HG-d5 (underivatized): m/z 152 -> 134
-
DATAN-derivatized D/L-2-HG: m/z 363 -> 147[8]
-
TSPC-derivatized D/L-2-HG: m/z 464 -> 147
-
Note: Specific transitions for derivatized internal standards should be determined.
-
Quantitative Data Summary
The performance of different methods for 2-HG quantification can vary. The following table summarizes typical performance characteristics.
| Parameter | DATAN Derivatization Method | TSPC Derivatization Method | Reference(s) |
| Linearity Range | 0.8 - 104 nmol/mL | 0.01 - 10 µM | [5] |
| Intra-day Precision (%CV) | ≤ 8.0% | < 10% | [5] |
| Inter-day Precision (%CV) | ≤ 6.3% | < 10% | [5] |
| Accuracy (%RE) | ≤ 2.7% | Within ±15% | [5] |
| Mean Recovery | ~94% | > 85% | [6] |
| Limit of Detection (LOD) | 20 pmol | 1.2 fmol (D-2HG), 1.0 fmol (L-2HG) | [6][9] |
Signaling Pathway
Figure 2: 2-HG signaling pathway in cancer.
Discussion
The accurate quantification of D- and L-2-HG is essential for understanding their roles in disease and for the development of targeted therapies. The LC-MS/MS method described in this application note provides a sensitive and specific approach for this purpose. Chiral derivatization is a critical step to separate the two enantiomers, and both DATAN and TSPC have been shown to be effective derivatizing agents.[6][7] The choice of derivatization reagent may depend on the required sensitivity and the laboratory's specific instrumentation and expertise. The TSPC method, for instance, has been reported to offer significantly lower limits of detection.[9]
The sample preparation protocols provided are suitable for a range of biological matrices. It is important to include stable isotope-labeled internal standards early in the sample preparation process to account for any variability in extraction efficiency and matrix effects.
The accumulation of D-2-HG due to IDH mutations has profound effects on cellular signaling, primarily through the competitive inhibition of α-KG-dependent dioxygenases.[1][2] This leads to widespread epigenetic changes, including histone and DNA hypermethylation, which can drive oncogenesis.[3][10][11] Additionally, 2-HG can impact other cellular processes, such as HIF-1α signaling, although the exact effects can be complex and context-dependent.[1][4]
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of D- and L-2-hydroxyglutarate in biological samples using LC-MS/MS. The method is suitable for researchers in academia and the pharmaceutical industry who are investigating the roles of these oncometabolites in health and disease. The provided workflows and protocols can be adapted to specific laboratory needs to achieve accurate and reliable quantification of 2-HG enantiomers.
References
- 1. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition | Life Science Alliance [life-science-alliance.org]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for IDH1 Inhibitor 5 in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of IDH1 Inhibitor 5, a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, for inducing myeloid differentiation in Acute Myeloid Leukemia (AML) cells harboring IDH1 mutations.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly at the R132 residue, are found in approximately 6-10% of patients with Acute Myeloid Leukemia (AML).[1] These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in myeloid differentiation, which contributes to leukemogenesis.[3]
This compound is a next-generation, orally bioavailable, small-molecule inhibitor designed to specifically target and inhibit the activity of mutant IDH1 enzymes. By blocking the production of 2-HG, this compound aims to reverse the epigenetic blockade and induce the differentiation of leukemic blasts into mature myeloid cells.[4][5] This targeted therapeutic approach offers a promising strategy for the treatment of IDH1-mutant AML.[5]
Mechanism of Action
Mutant IDH1 enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately preventing the differentiation of myeloid cells.[6] this compound acts as an allosteric inhibitor, binding to the mutant IDH1 enzyme and blocking its neomorphic activity.[4] This leads to a significant reduction in intracellular 2-HG levels, which in turn restores the function of α-KG-dependent dioxygenases. The subsequent reversal of histone and DNA hypermethylation allows for the expression of genes critical for myeloid differentiation, leading to the maturation of leukemic blasts and a reduction in the leukemic burden.[7][8]
Caption: Mechanism of action of this compound in AML cells.
Data Presentation
The following tables summarize the in vitro activity of this compound, which for the purpose of this document is represented by the well-characterized IDH1 inhibitor, Ivosidenib (AG-120).
Table 1: In Vitro Potency of this compound (as Ivosidenib/AG-120)
| Parameter | IC50 Value | Cell Line / Assay Condition | Reference |
| Enzymatic Activity | |||
| IDH1-R132H | 12 nM | Purified recombinant enzyme | [9] |
| IDH1-R132C | 13 nM | Purified recombinant enzyme | [9] |
| IDH1-R132G | 8 nM | Purified recombinant enzyme | [9] |
| IDH1-R132L | 13 nM | Purified recombinant enzyme | [9] |
| IDH1-R132S | 12 nM | Purified recombinant enzyme | [9] |
| 2-HG Production | |||
| IDH1-R132C | 7.5 nM | HT1080 cells | [10] |
| Cell Proliferation | |||
| HT-1080 (IDH1-R132C) | 8 nM | 48-hour incubation | [9] |
Table 2: Cellular Effects of this compound (as Ivosidenib/AG-120) in AML Models
| Parameter | Treatment Condition | Result | Cell Model | Reference |
| 2-HG Reduction | 0.5 µM AG-120 | 96% reduction in intracellular 2-HG | Primary mIDH1 AML cells | [11][12] |
| 1.0 µM AG-120 | 98.6% reduction in intracellular 2-HG | Primary mIDH1 AML cells | [11][12] | |
| 5.0 µM AG-120 | 99.7% reduction in intracellular 2-HG | Primary mIDH1 AML cells | [11][12] | |
| Myeloid Differentiation | AG-120 (concentration not specified) | Increased expression of CD11b and CD14 | Primary mIDH1 AML cells | [11][12] |
| Colony Formation | AG-120 (concentration not specified) | Enhanced ability to form differentiated colonies | Primary mIDH1 AML cells | [11][12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in AML cells.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: AML Cell Culture and Treatment with this compound
Objective: To culture IDH1-mutant AML cells and treat them with this compound for subsequent analysis.
Materials:
-
IDH1-mutant AML cell lines (e.g., MOLM-13 engineered to express IDH1-R132H, primary patient-derived AML cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Maintain AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells at a density of 2 x 10^5 cells/mL in multi-well plates.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.
-
Treatment: Add the desired concentrations of this compound or vehicle control (DMSO) to the cell cultures.
-
Incubation: Incubate the cells for the desired time points (e.g., 48, 72, 96 hours for viability assays; 7-14 days for differentiation assays).
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
Treated AML cells from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 20 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Analysis of Myeloid Differentiation by Flow Cytometry
Objective: To quantify the induction of myeloid differentiation in AML cells following treatment with this compound by measuring the expression of cell surface markers.
Materials:
-
Treated AML cells from Protocol 1 (incubated for 7-14 days)
-
FACS buffer (PBS containing 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Cell Staining: Resuspend the cell pellet in 100 µL of FACS buffer and add the recommended concentration of fluorochrome-conjugated antibodies (and corresponding isotype controls in separate tubes).
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells positive for the differentiation markers.
Protocol 4: Quantification of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS
Objective: To measure the levels of the oncometabolite 2-HG in AML cells after treatment with this compound.
Materials:
-
Treated AML cells from Protocol 1
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standard (e.g., 13C5-2-HG)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting and Counting: Harvest at least 1 x 10^6 cells per sample and count them accurately.
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cell pellet with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing the internal standard.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes.
-
-
Sample Preparation:
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water/acetonitrile.
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify 2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of 2-HG in each sample by normalizing to the internal standard and the cell number.
Safety and Handling
This compound is a potent chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting
-
Low cell viability in control groups: Check for contamination, ensure proper cell culture conditions, and verify the concentration of DMSO in the final culture medium.
-
High background in flow cytometry: Ensure adequate washing steps, use an appropriate concentration of antibodies, and include isotype controls for proper gating.
-
Variability in 2-HG measurements: Ensure consistent and rapid quenching of metabolism, accurate cell counting, and complete drying and reconstitution of metabolite extracts.
Conclusion
This compound represents a promising therapeutic agent for the treatment of IDH1-mutant AML by targeting the underlying pathogenic mechanism. The protocols provided herein offer a framework for the preclinical evaluation of this and similar compounds, enabling researchers to assess their efficacy in inducing myeloid differentiation and reducing the oncometabolite 2-HG. Further investigation into the long-term effects and potential resistance mechanisms is warranted to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Effect of the IDH1 inhibitor combined with hypomethylating agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AML Hub | Therapeutics / idh1-inhibitors [aml-hub.com]
- 3. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 5. Deep Dive into Targeted Therapies: Understanding IDH1-Mutant AML Treatments [Podcast] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Establishing and Utilizing IDH1-Mutant Glioma Cell Lines for Drug Screening
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the establishment, characterization, and utilization of isocitrate dehydrogenase 1 (IDH1)-mutant glioma cell lines for the purposes of high-throughput drug screening and therapeutic development.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining molecular characteristic of a significant proportion of lower-grade gliomas and secondary glioblastomas.[1][2] These mutations, most commonly the R132H substitution, result in a neomorphic enzymatic activity that leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The presence of an IDH1 mutation is a critical prognostic and diagnostic marker, and it presents a unique therapeutic target. However, the development of effective therapies has been hampered by the scarcity of reliable in vitro models that faithfully recapitulate the genetics and phenotype of IDH1-mutant tumors.[2][4][5]
Standard serum-containing cell culture methods have proven largely unsuccessful for propagating glioma cells with IDH1 mutations, as these conditions often lead to the loss of the mutation.[6][7] This has necessitated the development of specialized culture techniques, primarily centered around serum-free media and the maintenance of glioma stem-like cells (GSCs).[8][9] This document provides detailed protocols for the successful establishment of patient-derived IDH1-mutant glioma cell lines, their characterization, and their application in drug screening assays.
Part 1: Establishment of IDH1-Mutant Glioma Cell Lines from Patient Tumor Tissue
The successful establishment of patient-derived IDH1-mutant glioma cell lines is a critical first step. The following protocols are adapted from successful methods reported in the literature, emphasizing the use of serum-free conditions to preserve the IDH1 mutation and the glioma stem cell phenotype.[3][10][11]
Experimental Workflow for Establishing Patient-Derived Glioma Cell Lines
References
- 1. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Models of Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glioma cells showing IDH1 mutation cannot be propagated in standard cell culture conditions [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for a Representative IDH1 Inhibitor (Ivosidenib)
Disclaimer: The following application notes and protocols have been compiled based on publicly available data for the well-characterized, FDA-approved IDH1 inhibitor, Ivosidenib (AG-120). The term "IDH1 Inhibitor 5" did not correspond to a specific, publicly documented compound in our search. Researchers should verify the specific properties and handling instructions for their particular "this compound" if it is a different molecule.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, a mutation in the IDH1 gene leads to a neomorphic enzymatic activity. This mutant IDH1 converts α-KG to the oncometabolite R-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[1][2][3]
Ivosidenib (AG-120) is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme.[2] It binds to the mutant enzyme, blocking the production of 2-HG and thereby restoring normal cellular differentiation and inhibiting tumor growth.[3][4] These application notes provide detailed information on the stability and solubility of Ivosidenib in DMSO, along with protocols for its handling, storage, and use in research applications.
Physicochemical Properties and Solubility
Ivosidenib is supplied as a solid, and its solubility in DMSO is a critical parameter for in vitro studies. It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[5][6]
| Property | Value | Reference(s) |
| Molecular Weight | 582.96 g/mol | [6] |
| Appearance | Crystalline solid | [7] |
| Solubility in DMSO | 100 mg/mL (171.53 mM) | [6] |
| 237 mg/mL (406.55 mM) | [4] | |
| Solubility in Water | Insoluble | [6] |
| Solubility in Ethanol | 100 mg/mL | [6] |
Note: Sonication may be required to fully dissolve the compound in DMSO.[4]
Stability and Storage
Proper storage of the IDH1 inhibitor is crucial to maintain its activity and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | 3 years | [4] |
| In Solvent (DMSO) | -80°C | 1 year | [4] |
| -20°C | 1 month | [5] |
Key Recommendations:
-
Store solid compound in a dry, dark environment.
-
For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Protect from light.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Ivosidenib in DMSO, a common starting concentration for in vitro assays.
Materials:
-
Ivosidenib (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 582.96 g/mol * (1000 mg / 1 g) = 5.83 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 5.83 mg of Ivosidenib powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Ivosidenib powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
In Vitro Mutant IDH1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against the mutant IDH1 enzyme.
Materials:
-
Recombinant mutant IDH1 (R132H or R132C) enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.01% Tween 20)[9]
-
Ivosidenib stock solution (e.g., 10 mM in DMSO)
-
Detection reagent for 2-HG or a method to measure NADPH consumption
-
384-well or 96-well assay plates
Procedure:
-
Prepare serial dilutions:
-
Prepare a serial dilution of the Ivosidenib stock solution in DMSO. Then, dilute these into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.[9]
-
-
Enzyme pre-incubation:
-
Add the diluted Ivosidenib and the recombinant mutant IDH1 enzyme to the wells of the assay plate.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Initiate the reaction:
-
Add a mixture of α-KG and NADPH to each well to start the enzymatic reaction.[9]
-
-
Incubate:
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[9]
-
-
Terminate and detect:
-
Stop the reaction and measure the amount of 2-HG produced or the amount of NADPH consumed using a suitable detection method.
-
-
Data analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.
Caption: Workflow for preparing and using Ivosidenib in an in vitro assay.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ivosidenib | Dehydrogenase | Isocitrate Dehydrogenase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of IDH1 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Isocitrate Dehydrogenase 1 (IDH1) and its common somatic mutation, IDH1-R132H, in cell and tissue lysates using Western blot analysis. This technique is crucial for cancer research and the development of targeted therapies, as IDH1 mutations are hallmarks of several cancers, including gliomas and acute myeloid leukemia.[1]
Introduction
Isocitrate Dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] Mutations in the IDH1 gene, most commonly the R132H substitution, result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG accumulation contributes to tumorigenesis, making the detection of mutant IDH1 protein essential for diagnosis, prognosis, and patient stratification for targeted therapies.[1] Western blotting offers a reliable and direct method for assessing the expression of both wild-type and mutated IDH1 protein.[1]
Quantitative Data Presentation
For reproducible and reliable results, the selection of appropriate antibodies and their optimal dilutions is critical. The following tables summarize recommended primary antibodies for the detection of total IDH1 and the specific IDH1-R132H mutant.
Table 1: Primary Antibodies for Total IDH1 Detection
| Antibody Name/Clone | Supplier | Host Species | Recommended Dilution |
| IDH1 Antibody #3997 | Cell Signaling Technology | Rabbit | 1:1000 |
| IDH1 antibody (12332-1-AP) | Proteintech | Rabbit | 1:2000 - 1:10000 |
| Anti-IDH1 antibody [EPR12296] | Abcam | Rabbit | 1:1000 |
| Human Isocitrate Dehydrogenase 1/IDH1 Antibody MAB7049 | R&D Systems | Mouse | 0.25 µg/mL |
Table 2: Primary Antibodies for Mutant IDH1-R132H Detection
| Antibody Name/Clone | Supplier | Host Species | Recommended Dilution |
| Anti-IDH1 (mutated R132H) antibody [EPR26774-1] | Abcam | Rabbit | 1:1000 |
| IDH1 (mutant R132H) Monoclonal Antibody (OTI3E12) | Thermo Fisher Scientific | Rat | 1:500 |
| Anti-IDH1 R132H (Hu) from Mouse (H09) | dianova | Mouse | 1:500 |
| Recombinant Anti-IDH1 Antibody [IDH1.R132H/7277R] | Novus Biologicals | Rabbit | 1-2 µg/ml |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing Western blot analysis of IDH1 expression.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).
-
Protein Assay: BCA or Bradford protein assay kit.
-
Sample Buffer: 4X Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine, 20% methanol (v/v).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20).
-
Primary Antibody: See Tables 1 and 2 for recommendations.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.
-
Detection Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Protocol
-
Sample Preparation (Lysate Preparation)
-
Cultured Cells: Wash 1-5 x 10^6 cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 100-500 µL of ice-cold RIPA buffer with inhibitors.[1]
-
Tissue Samples: Homogenize frozen tissue samples in ice-cold RIPA buffer.[1]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[1]
-
-
SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[1]
-
Load the denatured protein samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.[1]
-
Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.[1]
-
-
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Tables 1 or 2) overnight at 4°C with gentle shaking.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
-
-
Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Mandatory Visualization
Caption: Workflow for Western blot analysis of IDH1 expression.
Troubleshooting
Table 3: Common Troubleshooting Steps for IDH1 Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient protein loaded- Inactive primary or secondary antibody- Inefficient protein transfer- Low abundance of target protein | - Increase protein load to 30-50 µg.- Use a new aliquot of antibody; check recommended dilutions.- Confirm transfer with Ponceau S staining.- Increase primary antibody incubation time (e.g., overnight at 4°C).[3] |
| High Background | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time to 1-2 hours at room temperature.- Optimize primary antibody dilution.- Increase the number and duration of wash steps.[4] |
| Non-specific Bands | - Primary or secondary antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody (monoclonal is often better).- Run a negative control (e.g., lysate from a known IDH1-knockout cell line).- Ensure fresh lysis buffer with adequate protease inhibitors is used.[5] |
| Uneven Bands or Smears | - Improper gel polymerization- Air bubbles during transfer- Sample overloading | - Ensure gels are properly prepared with fresh reagents.- Carefully remove any air bubbles between the gel and membrane.- Reduce the amount of protein loaded per lane.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. IDH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for IDH1 Mutation Detection Using PCR Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly at the R132 codon, are pivotal biomarkers in various cancers, most notably gliomas and acute myeloid leukemia (AML).[1][2] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3][4] Consequently, the accurate and sensitive detection of IDH1 mutations is crucial for diagnosis, prognosis, and guiding targeted therapies.[5][6]
Polymerase chain reaction (PCR)-based assays offer a rapid, sensitive, and specific means of detecting IDH1 mutations. This document provides detailed application notes and protocols for three commonly employed PCR techniques: allele-specific PCR (AS-PCR), quantitative real-time PCR (qPCR), and droplet digital PCR (ddPCR).
Data Presentation: Comparison of PCR-Based IDH1 Mutation Detection Assays
The choice of a suitable PCR method for IDH1 mutation detection depends on the specific requirements for sensitivity, quantification, and throughput. The following table summarizes the key performance characteristics of AS-PCR, qPCR, and ddPCR.
| Assay Type | Principle | Sensitivity | Specificity | Quantitative Capability | Throughput | Key Advantages | Key Limitations |
| Allele-Specific PCR (AS-PCR) | Utilizes primers that specifically anneal to either the wild-type or mutant allele, allowing for selective amplification.[7] | Moderate (down to ~1% mutant allele frequency)[8] | High[2][7] | Semi-quantitative | High | Cost-effective, simple workflow. | Lower sensitivity compared to other methods; may require separate reactions for different mutations. |
| Quantitative Real-Time PCR (qPCR) | Monitors PCR amplification in real-time using fluorescent probes or dyes.[9][10] | High (down to 0.1% mutant allele frequency)[9][11] | High[9] | Yes (relative quantification) | High | Rapid results, quantitative nature. | Sensitivity can be limited by background fluorescence. |
| Droplet Digital PCR (ddPCR) | Partitions the PCR reaction into thousands of individual droplets, allowing for absolute quantification of target DNA molecules.[5][11] | Very High (down to 0.001% mutant allele frequency)[11] | Very High[5][11] | Yes (absolute quantification) | Moderate | High precision and sensitivity, less susceptible to PCR inhibitors. | Higher initial instrument cost, more complex workflow. |
Experimental Protocols
I. Allele-Specific PCR (AS-PCR) for IDH1 R132H Mutation Detection
This protocol is designed for the qualitative detection of the common IDH1 R132H (c.395G>A) mutation.
1. DNA Extraction:
-
Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or liquid biopsy samples using a commercially available kit.[6]
-
Assess DNA quality and quantity using a spectrophotometer or fluorometer.
2. Primer Design:
-
Design two forward primers: one specific for the wild-type allele and one for the R132H mutant allele. The 3' end of the primer should correspond to the mutation site.
-
Design a common reverse primer.
3. PCR Reaction Setup:
-
Prepare two separate PCR reactions for each sample: one with the wild-type specific forward primer and one with the mutant-specific forward primer.
-
A typical 25 µL reaction mixture includes:
-
12.5 µL of 2x PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1-5 µL of template DNA (10-50 ng)
-
Nuclease-free water to 25 µL
-
4. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (optimize based on primer melting temperatures)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
5. Gel Electrophoresis:
-
Analyze the PCR products on a 2% agarose gel stained with a DNA-binding dye.
-
A band in the reaction with the mutant-specific primer indicates the presence of the IDH1 R132H mutation. A band in the wild-type reaction confirms the presence of amplifiable DNA.
II. Quantitative Real-Time PCR (qPCR) for IDH1 Mutation Detection
This protocol describes a TaqMan-based qPCR assay for the detection and relative quantification of IDH1 mutations.
1. DNA Extraction:
-
As described in the AS-PCR protocol.
2. Primer and Probe Design:
-
Design forward and reverse primers to amplify the region containing the IDH1 mutation.
-
Design two TaqMan probes: one specific for the wild-type allele (e.g., labeled with VIC) and one for the mutant allele (e.g., labeled with FAM). Each probe should have a quencher molecule.
3. qPCR Reaction Setup:
-
Prepare a 20 µL reaction mixture:
-
10 µL of 2x TaqMan Genotyping Master Mix
-
1 µL of Primer/Probe Mix (containing both primers and both probes)
-
2-5 µL of template DNA (10-50 ng)
-
Nuclease-free water to 20 µL
-
4. qPCR Cycling Conditions:
-
Follow the recommendations of the qPCR instrument and master mix manufacturer. A typical protocol includes:
-
UDG Activation (optional): 50°C for 2 minutes
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
5. Data Analysis:
-
The qPCR instrument will generate amplification plots for both the wild-type and mutant alleles.
-
Determine the cycle threshold (Ct) values for each allele.
-
The presence of a signal from the mutant-specific probe indicates a mutation. Relative quantification can be performed using the ΔCt method.
III. Droplet Digital PCR (ddPCR) for IDH1 Mutation Detection
This protocol provides a method for the absolute quantification of IDH1 mutant and wild-type alleles.
1. DNA Extraction:
-
As described in the AS-PCR protocol.
2. ddPCR Assay Setup:
-
Use a commercially available ddPCR assay for IDH1 mutation detection or design custom primers and probes (similar to qPCR).
-
Prepare the ddPCR reaction mixture according to the manufacturer's instructions. A typical 20 µL reaction includes:
-
10 µL of 2x ddPCR Supermix for Probes (No dUTP)
-
1 µL of Primer/Probe Mix (containing primers and probes for both wild-type and mutant alleles)
-
1-8 µL of template DNA (digested with a restriction enzyme if necessary)
-
Nuclease-free water to 20 µL
-
3. Droplet Generation:
-
Load the ddPCR reaction mixture and droplet generation oil into a droplet generator cartridge.
-
Generate droplets using a droplet generator instrument.
4. PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification in a thermal cycler. Cycling conditions are similar to qPCR.
5. Droplet Reading and Data Analysis:
-
Read the droplets using a droplet reader, which will count the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.
-
The software will calculate the absolute concentration (copies/µL) of the mutant and wild-type DNA.
-
The mutant allele frequency (MAF) can be calculated as: (Mutant copies) / (Mutant copies + Wild-type copies) * 100%.
Mandatory Visualizations
Signaling Pathway
Caption: IDH1 signaling pathway in normal and cancerous cells.
Experimental Workflow
References
- 1. IDH1 R132H Mutation Detection [diacarta.com]
- 2. Comparison of immunohistochemistry, DNA sequencing and allele-specific PCR for the detection of IDH1 mutations in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. IDH1 mutation detection by droplet digital PCR in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDHNow (IDH1/IDH2 Mutation Analysis by PCR) [neogenomics.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Detection of IDH1 and TERT promoter mutations with droplet digital PCR in diffuse gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Colony Formation Assay with IDH1 Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation through alterations in DNA and histone methylation.[3][4] This ultimately impairs cellular differentiation and promotes tumorigenesis.[3][5]
IDH1 Inhibitor 5 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme. By blocking the production of 2-HG, this compound aims to restore normal cellular differentiation and inhibit the growth of IDH1-mutant cancer cells.[6] The long-term colony formation assay is a critical in vitro method to assess the efficacy of anticancer agents by evaluating the ability of single cells to proliferate and form colonies over an extended period.[7][8] This application note provides a detailed protocol for utilizing this compound in a long-term colony formation assay to determine its impact on the clonogenic survival of cancer cells harboring IDH1 mutations.
Signaling Pathway and Mechanism of Action
Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C domain-containing histone demethylases. This leads to hypermethylation of DNA and histones, altering gene expression and blocking cellular differentiation, thereby promoting tumorigenesis. This compound selectively binds to the mutant IDH1 enzyme, blocking the conversion of α-KG to 2-HG and restoring normal epigenetic regulation.
Caption: IDH1 signaling pathway and the mechanism of this compound.
Data Presentation
The following tables summarize hypothetical but representative quantitative data from long-term colony formation assays performed with this compound on a human glioblastoma cell line harboring an IDH1-R132H mutation (e.g., U87-MG-IDH1-R132H) and a corresponding wild-type cell line (U87-MG-WT).
Table 1: Effect of this compound on Colony Formation in IDH1-Mutant Glioblastoma Cells
| Concentration of this compound (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 185 ± 12 | 37.0 | 1.00 |
| 10 | 152 ± 9 | 30.4 | 0.82 |
| 50 | 103 ± 7 | 20.6 | 0.56 |
| 100 | 68 ± 5 | 13.6 | 0.37 |
| 250 | 31 ± 4 | 6.2 | 0.17 |
| 500 | 12 ± 2 | 2.4 | 0.06 |
Table 2: Effect of this compound on Colony Formation in IDH1-Wild-Type Glioblastoma Cells
| Concentration of this compound (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 192 ± 15 | 38.4 | 1.00 |
| 10 | 188 ± 11 | 37.6 | 0.98 |
| 50 | 181 ± 13 | 36.2 | 0.94 |
| 100 | 175 ± 10 | 35.0 | 0.91 |
| 250 | 168 ± 14 | 33.6 | 0.88 |
| 500 | 160 ± 12 | 32.0 | 0.83 |
Experimental Protocols
This section provides a detailed methodology for conducting a long-term colony formation assay with this compound.
Materials and Reagents
-
Cell Lines: IDH1-mutant and wild-type cancer cell lines (e.g., glioblastoma, AML)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
Trypsin-EDTA: 0.25%
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% methanol
-
Fixation Solution: 100% Methanol, ice-cold
-
Tissue Culture Plates: 6-well plates
-
Sterile conical tubes, pipettes, and other standard cell culture equipment
Experimental Workflow
Caption: Experimental workflow for the long-term colony formation assay.
Detailed Protocol
-
Cell Seeding:
-
Culture IDH1-mutant and wild-type cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.
-
Seed 500 viable cells per well in 6-well plates containing 2 mL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 10 nM to 500 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Long-Term Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until colonies in the control wells are clearly visible.
-
Do not disturb the plates during the incubation period to avoid dislodging the forming colonies.
-
-
Colony Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash each well twice with 2 mL of PBS.
-
Add 1 mL of ice-cold 100% methanol to each well to fix the cells. Incubate for 15 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered.
-
Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Once the plates are dry, count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be performed manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies in control wells / Number of cells seeded) x 100
-
Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded x PE/100))
-
-
Conclusion
The long-term colony formation assay is a robust method to evaluate the cytostatic or cytotoxic effects of this compound on cancer cells harboring IDH1 mutations. The provided protocol offers a comprehensive guide for researchers to assess the long-term efficacy of this targeted therapy. The expected results, as illustrated in the data tables, demonstrate a dose-dependent inhibition of colony formation in IDH1-mutant cells, with minimal effect on their wild-type counterparts, highlighting the inhibitor's selectivity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. IDH1, Histone Methylation, and So Forth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. za.investing.com [za.investing.com]
Application Notes and Protocols for Syngeneic Mouse Models in IDH1 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature of several cancers, including lower-grade gliomas, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt normal cellular processes by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which leads to widespread epigenetic dysregulation and a block in cellular differentiation, ultimately driving tumorigenesis.[1][2]
The development of specific inhibitors targeting mutant IDH1 represents a promising therapeutic strategy.[3][4] To evaluate the efficacy and mechanisms of these inhibitors preclinically, robust and immunologically intact animal models are essential. Syngeneic mouse models, which involve the implantation of tumor cells into mice with the same genetic background, are invaluable for this purpose. They allow for the study of IDH1 inhibitors in the context of a fully competent immune system, which is crucial given the emerging role of the tumor microenvironment in response to IDH1-targeted therapies.[5][6][7]
These application notes provide a comprehensive guide to utilizing syngeneic mouse models for the preclinical evaluation of IDH1 inhibitors, complete with detailed protocols and data presentation formats.
Signaling Pathway of Mutant IDH1
The primary consequence of the IDH1 R132H mutation (the most common variant) is the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG).[1] This oncometabolite interferes with key cellular processes, leading to oncogenesis.
Syngeneic Mouse Models for IDH1 Inhibitor Studies
Two primary types of syngeneic models are commonly used: genetically engineered mouse models (GEMMs) and cell line-derived allografts.
-
Genetically Engineered Mouse Models (GEMMs): These models involve engineering mice to express the mutant IDH1 gene in specific tissues, often in combination with other relevant mutations (e.g., TP53, PIK3CA).[8] This approach allows for the study of spontaneously arising tumors in an immunocompetent host, closely recapitulating human disease.[9]
-
Cell Line-Derived Allografts: This more common and rapid approach involves implanting established murine cancer cell lines (e.g., GL261 glioma cells) that have been engineered to express a mutant IDH1 gene into syngeneic mice (e.g., C57BL/6).[6] This creates a paired model system where the only significant difference between tumors is the IDH1 mutation status.[5]
Experimental Protocols
Protocol 1: Establishment of a Syngeneic IDH1-Mutant Glioma Model (GL261)
This protocol describes the intracranial implantation of GL261 glioma cells engineered to express wild-type (WT) or mutant (R132H) IDH1.
1. Cell Culture:
- Culture murine GL261 glioma cells stably transduced with lentiviral vectors for either human wild-type IDH1 or mutant IDH1-R132H.
- Maintain cells in logarithmic growth phase in appropriate media (e.g., DMEM with 10% FBS and selection antibiotic).
- Harvest cells at ~80% confluency for injection.[10]
2. Animal Subjects:
- Use immunocompetent C57BL/6 mice, 6-8 weeks old.
3. Stereotactic Intracranial Implantation:
- Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
- Secure the mouse in a stereotactic frame.
- Make a sagittal incision on the scalp to expose the skull.
- Using a burr drill, create a small hole at a predetermined stereotactic coordinate in the cerebral cortex.
- Prepare a single-cell suspension of the GL261-IDH1-WT or GL261-IDH1-R132H cells in sterile PBS at a concentration of 1.5 x 10^7 cells/mL.
- Slowly inject 5 µL of the cell suspension (containing 7.5 x 10^4 cells) into the brain parenchyma using a Hamilton syringe.[6]
- Withdraw the needle slowly, and suture the scalp incision.
- Administer post-operative analgesics and monitor the mice for recovery.
Protocol 2: In Vivo Efficacy Study of an IDH1 Inhibitor
This protocol outlines a general workflow for evaluating the anti-tumor activity of a novel IDH1 inhibitor.
1. Study Initiation:
- Establish tumors as described in Protocol 1.
- Once tumors are established and reach a predetermined size (detectable by MRI or bioluminescence imaging), randomize mice into treatment cohorts (e.g., Vehicle Control, IDH1 Inhibitor at various doses).
2. Drug Administration:
- Prepare the IDH1 inhibitor formulation and vehicle control according to the manufacturer's instructions or established protocols.
- Administer the treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined schedule (e.g., once daily).
3. Monitoring and Endpoints:
- Tumor Growth: Monitor tumor volume regularly using non-invasive imaging techniques like MRI.[8][9]
- Animal Health: Record body weight and clinical signs of toxicity daily.
- Primary Endpoint (Survival): Monitor mice until they reach a predefined humane endpoint (e.g., significant weight loss, neurological symptoms, tumor burden limit). Record the date for survival analysis.
- Pharmacodynamic (PD) Analysis: At specified time points, a subset of mice may be euthanized to collect tumor and plasma samples.
- Measure 2-HG levels using liquid chromatography-mass spectrometry (LC-MS).
- Analyze changes in histone and DNA methylation marks.
- Assess cell differentiation markers (e.g., GFAP for glioma) via immunohistochemistry (IHC).[11]
- Characterize the immune cell infiltrate (e.g., T cells, macrophages) using flow cytometry or IHC.[6][10]
Data Presentation
Quantitative data from preclinical studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Potency of Select IDH1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| AGI-5198 | IDH1-R132H | 70 | TS603 (glioma) | [12] |
| AG-120 (Ivosidenib) | IDH1-R132H | - | - | [4] |
| BAY1436032 | IDH1-R132H | 15 | - | [12] |
| DS-1001 | IDH1-R132H | - | - | [11] |
| T001-0657 | IDH1-R132C | 1311 | HT1080 | [13] |
Note: IC50 values can vary based on assay conditions.
Table 2: Summary of Preclinical In Vivo Efficacy in Syngeneic/Orthotopic Models
| Model | Compound | Dosing Schedule | Primary Outcome | Key Findings | Reference |
| IDH1-mutant Glioma GEMM | Vorasidenib | Daily Oral | Survival | Increased survival; Enhanced efficacy of subsequent chemoradiation | [14] |
| Orthotopic IDH-mutant Glial Tumor | DS-1001 | Not specified | Tumor Growth | Compromised tumor growth; Reduced 2-HG levels; Increased GFAP expression | [11] |
| IDH1-mutated Tumor Xenograft | BAY1436032 | Not specified | Survival | Significantly prolonged survival time | [12] |
| Patient-Derived IDH1-mutant Glioma Xenograft | Selective IDH1 Inhibitor | Not specified | Tumor Growth | Impaired tumor growth; Reduced 2-HG; Induced differentiation | [15] |
Conclusion
Syngeneic mouse models are indispensable tools for the preclinical development of IDH1 inhibitors. They provide a biologically relevant system to assess not only the direct anti-tumor effects of these targeted agents but also their interplay with the host immune system. The protocols and data presentation formats outlined in these application notes offer a standardized framework for conducting and reporting these critical studies, ultimately facilitating the translation of promising IDH1 inhibitors from the bench to the bedside.[11][16]
References
- 1. Mutant IDH1 Disrupts the Mouse Subventricular Zone and Alters Brain Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1(R132H) mutation increases murine haematopoietic progenitors and alters epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant IDH1 regulates the tumor-associated immune system in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mutant IDH1 restores solid tumor immune sensitivity | BioWorld [bioworld.com]
- 8. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. medicalxpress.com [medicalxpress.com]
- 16. Advances in IDH-mutant glioma management: IDH inhibitors, clinical implications of INDIGO trial, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IDH1 Inhibitor 5 solubility problems in aqueous solution
Technical Support Center: IDH1 Inhibitor Solubility
Welcome to the Technical Support Center for IDH1 Inhibitor Solubility. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of IDH1 inhibitors. Given that "IDH1 Inhibitor 5" is not a publicly documented compound, this guide leverages data from well-characterized IDH1 inhibitors like Ivosidenib, Olutasidenib, and Vorasidenib to provide broadly applicable troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my IDH1 inhibitor poorly soluble in aqueous solutions?
A1: Many potent small molecule inhibitors, including those targeting IDH1, are designed to be lipophilic (fat-soluble) to effectively penetrate cell membranes and reach their intracellular target. This inherent lipophilicity makes them poorly soluble in water-based (aqueous) solutions like buffers and cell culture media. Ivosidenib, for example, is practically insoluble in aqueous solutions across a pH range of 1.2 to 7.4[1]. This is a common characteristic for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II, which have high permeability but low solubility[2][3].
Q2: What is the recommended solvent for making a stock solution of an IDH1 inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble IDH1 inhibitors.[4][5][6][7][8] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9] For example, the solubility of Vorasidenib and Ivosidenib in DMSO is approximately 30 mg/mL and 100 mg/mL, respectively.[7][8][10] Always use fresh, anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4][6][8]
Q3: How should I store my IDH1 inhibitor stock solution?
A3: Stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C.[4][5] Under these conditions, stock solutions are typically stable for at least 6 months to a year.[4][5]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer or cell media. What is happening?
A4: This is a common phenomenon known as "antisolvent precipitation" or "crashing out".[11] It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (an aqueous solution). The inhibitor's solubility limit is much lower in the aqueous environment, and once the concentration exceeds this limit, it precipitates out of the solution.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[12][13][14] Concentrations above 1% can have significant negative effects, including damaging cell membranes, inducing oxidative stress, and causing cell death.[12][15] It is always best practice to perform a DMSO tolerance test for your specific cell line and to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments.[12]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Question: I am diluting my 10 mM DMSO stock of an IDH1 inhibitor into my cell culture medium for a final concentration of 10 µM, but I see a precipitate form instantly. How can I resolve this?
Answer: This indicates that the final concentration of your inhibitor exceeds its aqueous solubility limit, even with a small percentage of DMSO. Here are several steps to troubleshoot this issue:
-
Decrease the Final Concentration: The most direct solution is to lower the final working concentration of the inhibitor in your assay.[11] You may need to perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
Optimize the Dilution Method: Avoid adding a small volume of concentrated stock directly into a large volume of aqueous media. Instead, perform a multi-step or serial dilution.[11][16] Pre-warming the media to 37°C can also help improve solubility during dilution.[16]
-
Increase the Final Co-solvent Concentration (with caution): While keeping DMSO levels low is crucial, sometimes a slightly higher concentration (e.g., increasing from 0.1% to 0.5%) can maintain solubility. This must be balanced against potential cellular toxicity.
-
Use Solubilizing Agents: For persistent issues, consider incorporating pharmaceutically acceptable solubilizing agents into your aqueous solution. Common options include:
-
Cyclodextrins: These molecules have a hydrophobic core that can encapsulate the inhibitor, while their hydrophilic exterior keeps the complex in solution.[3][9][17][18][19][20] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a common choice.
-
Surfactants: Surfactants like Tween-80 can form micelles that encapsulate the hydrophobic drug, aiding its dispersal in an aqueous solution.[6][21]
-
Co-solvents: Using a mixture of solvents, such as DMSO with PEG300 and Tween-80 in saline, is a common strategy for in vivo formulations and can be adapted for challenging in vitro experiments.[6][21]
-
Issue 2: Time-Dependent Precipitation in Culture
Question: My inhibitor solution is clear when I first add it to my cells, but after a few hours of incubation at 37°C, I notice a precipitate has formed. What could be the cause?
Answer: Time-dependent precipitation can be a complex issue influenced by interactions with media components, temperature, and pH changes over the course of an experiment.[11]
-
Interaction with Media Components: The inhibitor may bind to proteins in fetal bovine serum (FBS) or other media components, leading to the formation of insoluble complexes.[11] Try reducing the serum percentage if your cell line can tolerate it.
-
pH Shifts: Cellular metabolism can cause the pH of the culture medium to change over time. If the inhibitor's solubility is pH-dependent, this shift can cause it to precipitate.[11] Ensure your incubator's CO2 levels are stable to maintain the media's buffering capacity.
-
Evaporation: Water evaporation from culture plates can increase the concentration of all components, including your inhibitor, potentially pushing it beyond its solubility limit.[22][23] Ensure proper humidification in the incubator and use low-evaporation lids.[23]
Data Presentation
Table 1: Solubility of Representative IDH1 Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Vorasidenib (AG-881) | DMSO | ~30 mg/mL | [10] |
| Dimethyl Formamide | ~30 mg/mL | [10] | |
| Ethanol | 82 mg/mL | [6] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [10] | |
| Water | Insoluble | [6] | |
| Olutasidenib (FT-2102) | DMSO | 70-125 mg/mL | [5][21][24][25][26] |
| Water | Insoluble | [24][25] | |
| Ethanol | Insoluble | [24][25] | |
| Ivosidenib (AG-120) | DMSO | 100 mg/mL | [7][8][27] |
| Ethanol | 100 mg/mL | [7][8][27] | |
| Water | Insoluble | [7][8][27] |
Experimental Protocols
Protocol: Preparation of IDH1 Inhibitor Stock and Working Solutions for Cell-Based Assays
This protocol provides a general method for preparing a DMSO stock solution and diluting it into an aqueous medium for a cell-based assay, minimizing the risk of precipitation.
1. Materials:
-
IDH1 Inhibitor (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance and vortex mixer
-
Sterile cell culture medium (pre-warmed to 37°C)
2. Procedure for 10 mM Stock Solution Preparation:
-
Weighing: Carefully weigh out a precise amount of the IDH1 inhibitor powder (e.g., 5 mg) on a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Calculate the volume of DMSO required to achieve a 10 mM concentration (Volume = Mass / (Molecular Weight x Concentration)). Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication can aid dissolution.[5][16] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. Store immediately at -20°C or -80°C.
3. Procedure for Preparing a 10 µM Working Solution (Example):
-
Intermediate Dilution (Recommended): To avoid shocking the compound with a large solvent change, first create an intermediate dilution.
-
Thaw one aliquot of the 10 mM stock solution.
-
In a sterile tube, dilute the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Vortex gently while adding the stock. This results in a 1% DMSO concentration in the intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the 100 µM intermediate solution to your cell culture plate wells containing pre-warmed medium to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Final Check: After dilution, gently mix the plate and visually inspect the wells for any signs of precipitation or cloudiness before placing it in the incubator.[16]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of mutant IDH1 and the action of an inhibitor.
Experimental Workflow
Caption: Workflow for preparing IDH1 inhibitor solutions for cell-based assays.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inhibitor precipitation issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 16. benchchem.com [benchchem.com]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Olutasidenib | Isocitrate Dehydrogenase | Dehydrogenase | TargetMol [targetmol.com]
- 22. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 23. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 24. adooq.com [adooq.com]
- 25. selleckchem.com [selleckchem.com]
- 26. medkoo.com [medkoo.com]
- 27. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing IDH1 Inhibitor 5 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of IDH1 inhibitors, with a focus on a hypothetical "IDH1 Inhibitor 5." The principles and protocols outlined here are based on established knowledge of well-characterized IDH1 inhibitors and are designed to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IDH1 inhibitors?
A1: Isocitrate dehydrogenase 1 (IDH1) is an enzyme crucial for cellular metabolism.[1][2] In certain cancers, a mutation in the IDH1 gene leads to a neomorphic enzymatic activity, causing the overproduction of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumor development.[5][6] IDH1 inhibitors are small molecules that selectively bind to and inhibit the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular processes.[1][5]
Q2: I can't find specific information on "this compound." What should I do?
A2: "this compound" may be an internal designation, a newly developed compound with limited public information, or a placeholder name. To optimize its concentration, you should start by performing a dose-response curve to determine its half-maximal inhibitory concentration (IC50) for both 2-HG production and cell viability in your specific cell model. The general protocols provided in this guide for determining IC50 values are a good starting point.
Q3: What is a typical effective concentration range for IDH1 inhibitors in vitro?
A3: The effective concentration of an IDH1 inhibitor can vary widely depending on the specific compound, the cell line used, and the assay being performed.[7] Generally, potent inhibitors show activity in the nanomolar to low micromolar range.[4][7][8] For example, the IC50 for inhibiting 2-HG production can be as low as a few nanomolars, while the concentration required to affect cell viability may be higher.[8][9] It is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How long should I treat my cells with an IDH1 inhibitor to see an effect?
A4: The required treatment duration depends on the endpoint being measured. A significant reduction in 2-HG levels can often be observed within 24 to 72 hours.[7][9] Effects on cell differentiation, proliferation, or viability may require longer incubation periods, typically from 3 to 7 days or even longer, to become apparent.[9][10]
Q5: Should I expect to see a significant cytotoxic effect with IDH1 inhibitors?
A5: IDH1 inhibitors primarily work by inducing differentiation rather than direct cytotoxicity in many cancer models.[5] Therefore, you may not observe a dramatic decrease in cell viability, especially with shorter treatment durations. The primary effect is often a reduction in the proliferation rate and a change in cell morphology indicative of differentiation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of 2-HG production | 1. Inhibitor concentration is too low. 2. Incorrect quantification of 2-HG. 3. The cell line does not harbor a susceptible IDH1 mutation. 4. Inhibitor instability in culture medium. | 1. Perform a dose-response experiment with a wider concentration range. 2. Verify your 2-HG measurement protocol and ensure the assay is sensitive enough.[11][12] 3. Confirm the IDH1 mutation status of your cell line via sequencing. 4. Check the stability of your inhibitor stock solution and in the final culture medium over the experiment's duration. |
| High variability in experimental results | 1. Inconsistent cell seeding density. 2. Inconsistent inhibitor concentration across wells. 3. Edge effects in multi-well plates. 4. Cell line instability or heterogeneity. | 1. Ensure a uniform single-cell suspension before seeding. 2. Prepare a master mix of the inhibitor dilution to add to the wells. 3. Avoid using the outer wells of the plate for treatment groups. 4. Use cells from a similar passage number for all experiments. |
| Inhibitor shows high cytotoxicity at concentrations that do not significantly reduce 2-HG | 1. Off-target effects of the inhibitor. 2. The inhibitor may have a different mechanism of action. 3. The vehicle (e.g., DMSO) is at a toxic concentration. | 1. Test the inhibitor on a wild-type IDH1 cell line to assess off-target toxicity. 2. Consider alternative mechanisms beyond 2-HG reduction. 3. Ensure the final vehicle concentration is consistent across all wells and is below the toxic threshold (typically <0.1%).[9] |
| Discrepancy between biochemical IC50 and cellular IC50 | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is being actively transported out of the cell. 3. The inhibitor is metabolized by the cells. | 1. Consider using a different inhibitor or modifying the chemical structure to improve permeability. 2. Investigate the expression of drug efflux pumps in your cell line. 3. Assess the metabolic stability of the compound in your cell model. |
Data Presentation: In Vitro Activity of Selected IDH1 Inhibitors
| Inhibitor | Target | Assay Type | Cell Line / Enzyme | IC50 | Reference |
| Ivosidenib (AG-120) | Mutant IDH1 | 2-HG Reduction | HT1080 (IDH1 R132C) | 7.5 nM | [4][13] |
| AGI-5198 | Mutant IDH1 | Biochemical | IDH1 R132H | 70 nM | [4] |
| AGI-5198 | Mutant IDH1 | Biochemical | IDH1 R132C | 160 nM | [4] |
| ML309 | Mutant IDH1 | Biochemical | IDH1 R132H | 68 nM | [8] |
| ML309 | Mutant IDH1 | 2-HG Reduction | U87MG (IDH1 R132H) | 250 nM | [8] |
| IDH-305 | Mutant IDH1 | Cell Viability | HCT116 (IDH1 R132H) | 24 nM | [9] |
| IDH-305 | Mutant IDH1 | 2-HG Reduction | HCT116 (IDH1 R132H) | ~20 nM | [9] |
| BAY1436032 | Mutant IDH1 | Colony Growth | Primary IDH1 mutant AML cells | 100 nM | [14] |
| GSK864 | Wild-type IDH1 | Cell Proliferation | Jurkat | ~2 µM | [15] |
| GSK864 | Wild-type IDH1 | Cell Proliferation | MV4-11 | ~2 µM | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of an IDH1 inhibitor on cell viability.
Materials:
-
IDH1 mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).[9]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
D-2-Hydroxyglutarate (2-HG) Measurement (Colorimetric Assay)
This protocol outlines a general method for quantifying intracellular 2-HG levels.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
D-2-Hydroxyglutarate Assay Kit (Colorimetric)
-
Microcentrifuge tubes
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 48-72 hours.
-
Harvest the cells (approximately 1 x 10^6) by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells according to the assay kit manufacturer's protocol (e.g., homogenization in assay buffer).[9]
-
Centrifuge the lysate to remove insoluble material.
-
Perform the D-2HG assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mix and incubating for a specific time.[9][11][16]
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate the D-2HG concentration based on a standard curve generated with known concentrations of D-2HG.
-
Normalize the D-2HG levels to the protein concentration of the cell lysate.
Western Blot for Downstream Target Modulation
This protocol can be used to assess changes in protein expression downstream of IDH1 inhibition.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against differentiation markers)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cell pellets in ice-cold RIPA buffer.[17]
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[17][18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
Visualizations
Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 7. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
potential off-target effects of IDH1 Inhibitor 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IDH1 Inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, small-molecule allosteric inhibitor designed to selectively target mutant forms of isocitrate dehydrogenase 1 (IDH1), most notably the R132H and R132C mutations.[1][2] In cancer cells harboring these mutations, the mutant IDH1 enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[2][4] this compound binds to an allosteric site at the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation and blocking the production of 2-HG.[5][6] This leads to the restoration of normal cellular differentiation processes.
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effect of this compound is the reduction of 2-HG levels in cells with IDH1 mutations.[3] While designed for high selectivity, potential off-target effects may be observed. These can be broadly categorized as either inhibition of wild-type IDH1 or interactions with other structurally related enzymes. Some IDH inhibitors have shown weak inhibition of wild-type IDH1 at much higher concentrations than those required to inhibit the mutant form.[1] Off-target effects on other metabolic enzymes or kinases, although not extensively characterized for this specific compound, are a theoretical possibility and should be experimentally evaluated.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected reduction in 2-HG levels in cell-based assays.
Possible Causes and Solutions:
-
Cell Line Integrity:
-
Question: Have you confirmed the presence and expression of the specific IDH1 mutation (e.g., R132H, R132C) in your cell line?
-
Troubleshooting:
-
Perform Sanger sequencing or a similar genotyping method to verify the IDH1 mutation status.[1]
-
Use a positive control compound known to inhibit mutant IDH1 (e.g., Ivosidenib) to confirm that the cellular machinery is responsive.
-
Ensure the cell line has not been passaged excessively, which can lead to genetic drift.
-
-
-
Compound Stability and Concentration:
-
Question: Are you confident in the stability and final concentration of this compound in your culture medium?
-
Troubleshooting:
-
Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles.
-
Verify the final concentration in the media if possible, using analytical methods like HPLC.
-
Test a broader range of concentrations to ensure you are within the effective dose range.
-
-
-
Assay-Specific Issues:
-
Question: Is your 2-HG detection method optimized and validated for your experimental setup?
-
Troubleshooting:
-
Include appropriate controls, such as untreated mutant IDH1 cells (high 2-HG) and wild-type IDH1 cells (low 2-HG).
-
Refer to the detailed protocol for 2-HG measurement to ensure all steps are followed correctly.
-
-
Issue 2: Unexpected cytotoxicity observed in treated cells, including wild-type IDH1 cell lines.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition:
-
Question: Could the observed toxicity be due to the inhibition of essential kinases?
-
Troubleshooting:
-
Perform a broad-panel kinase screen to identify potential off-target interactions of this compound.
-
Compare the cytotoxic concentration of this compound with its IC50 for mutant IDH1 inhibition. A small therapeutic window may suggest off-target effects.
-
-
-
Inhibition of Wild-Type IDH1:
-
Question: Is it possible that at the concentrations used, this compound is inhibiting wild-type IDH1, leading to metabolic stress?
-
Troubleshooting:
-
-
Metabolic Perturbations:
-
Question: Could the cytotoxicity stem from broader metabolic disruptions beyond 2-HG reduction?
-
Troubleshooting:
-
Conduct metabolomics profiling to assess global changes in cellular metabolism upon treatment.
-
Evaluate markers of cellular stress, such as reactive oxygen species (ROS) levels.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 (nM) |
| Mutant IDH1 (R132H) | 15 |
| Mutant IDH1 (R132C) | 25 |
| Wild-Type IDH1 | > 10,000 |
| IDH2 (R140Q) | > 50,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Common Adverse Events Associated with IDH Inhibitors in Clinical Settings
| Adverse Event | Frequency |
| Nausea | High |
| Fatigue | High |
| Diarrhea | High |
| Decreased Appetite | High |
| Anemia | Moderate |
| QT Interval Prolongation | Low to Moderate |
| Differentiation Syndrome | Low |
Data synthesized from studies on Ivosidenib and other IDH inhibitors.[9][10][11]
Experimental Protocols
Protocol 1: Measurement of Intracellular 2-HG Levels
-
Cell Culture and Treatment:
-
Plate IDH1-mutant cells at a density of 1x10^6 cells/well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 48-72 hours.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing every 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
2-HG Detection (LC-MS/MS):
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a standard curve with known concentrations of D-2-HG to quantify the levels in your samples.
-
Normalize the 2-HG levels to the total protein concentration or cell number of the corresponding cell pellet.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Visualizations
Caption: Canonical and Neomorphic IDH1 Signaling Pathway.
Caption: Workflow for Investigating Off-Target Cytotoxicity.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do IDH1 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use, access, and initial outcomes of off-label ivosidenib in patients with IDH1 mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to IDH1 Inhibitors
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of resistance to Isocitrate Dehydrogenase 1 (IDH1) inhibitors. Our goal is to help you navigate the challenges you may encounter during your experiments and provide a deeper understanding of this critical area of cancer research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental work with IDH1 inhibitors.
Problem 1: Decreased sensitivity to an IDH1 inhibitor in your cell line over time.
Possible Causes and Solutions:
-
Acquired Resistance via Second-Site Mutations: Prolonged exposure to an IDH1 inhibitor can select for cancer cells with secondary mutations in the IDH1 gene that confer resistance. A common example is the S280F mutation at the dimer interface of IDH1, which can sterically hinder the binding of allosteric inhibitors like ivosidenib.[1]
-
Suggested Solution:
-
Sequence the IDH1 gene: Perform Sanger sequencing or Next-Generation Sequencing (NGS) on your resistant cell line to identify potential second-site mutations.
-
Perform a dose-response assay: Test a panel of IDH1 inhibitors with different binding mechanisms to determine if the resistance is specific to the inhibitor you are using.
-
Consider combination therapy: Preclinical studies suggest that combining IDH1 inhibitors with other targeted agents may overcome resistance.
-
-
-
Isoform Switching: Resistance to an IDH1-specific inhibitor can be mediated by the emergence of a mutation in the IDH2 gene, which restores the production of the oncometabolite 2-hydroxyglutarate (2-HG).[2]
-
Suggested Solution:
-
Sequence the IDH2 gene: In addition to IDH1, sequence the IDH2 gene to check for newly acquired mutations.
-
Evaluate pan-IDH inhibitors: Consider using a dual IDH1/IDH2 inhibitor, such as vorasidenib (AG-881), which may be effective in overcoming resistance driven by isoform switching.
-
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of IDH1 inhibition. One such pathway involves CLEC5A-SYK-STAT5 signaling.
-
Suggested Solution:
-
Perform phosphoproteomic or gene expression analysis: Compare the resistant and sensitive cell lines to identify upregulated signaling pathways.
-
Test combination therapies: Based on the identified bypass pathways, consider co-treatment with inhibitors targeting these pathways (e.g., a STAT5 inhibitor).
-
-
Problem 2: Re-emergence of 2-hydroxyglutarate (2-HG) production in inhibitor-treated cells.
Possible Causes and Solutions:
-
Development of Resistance Mechanisms: The restoration of 2-HG production in the presence of an IDH1 inhibitor is a strong indicator of acquired resistance.
-
Suggested Solution:
-
Quantify 2-HG levels: Use liquid chromatography-mass spectrometry (LC-MS) to accurately measure intracellular 2-HG levels and confirm the re-emergence.
-
Investigate the underlying mechanism: Follow the steps outlined in "Problem 1" to determine if the cause is a second-site IDH1 mutation or IDH2 isoform switching.
-
-
Problem 3: Inconsistent results in your in vitro assays.
Possible Causes and Solutions:
-
Cell Line Integrity: Ensure your cell lines have not been contaminated or misidentified.
-
Suggested Solution: Regularly perform cell line authentication using methods like short tandem repeat (STR) profiling.
-
-
Assay Variability: Technical variability can lead to inconsistent results.
-
Suggested Solution: Standardize all experimental protocols, including cell seeding densities, drug concentrations, and incubation times. Include appropriate positive and negative controls in every experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to allosteric IDH1 inhibitors?
A1: The main mechanisms of acquired resistance are:
-
Second-site mutations in IDH1: These mutations, such as S280F and D279N, occur at the dimer interface where the inhibitor binds, preventing the drug from effectively inhibiting the enzyme.[1][2]
-
Isoform switching: The cancer cells acquire a mutation in the IDH2 gene, which is not targeted by the IDH1-specific inhibitor, leading to the renewed production of 2-HG.[2]
-
Bypass signaling pathway activation: Upregulation of pro-survival pathways, like the CLEC5A-SYK-STAT5 pathway, can render the cells less dependent on the IDH1-mutant pathway for their growth and survival.[3]
Q2: How can I detect an IDH1 resistance mutation in my samples?
A2: Several methods can be used to detect IDH1 mutations:
-
Sanger Sequencing: This is a traditional and widely used method for targeted sequencing of specific gene regions. It is effective for identifying known hotspot mutations.
-
Next-Generation Sequencing (NGS): NGS allows for the sequencing of the entire IDH1 gene or a panel of cancer-related genes, enabling the detection of both known and novel mutations.
-
Pyrosequencing: This is a real-time sequencing method that is sensitive for detecting low-frequency mutations.[4][5]
-
Droplet Digital PCR (ddPCR): ddPCR is a highly sensitive and quantitative method for detecting and quantifying rare mutations, making it suitable for monitoring the emergence of resistance.[6][7][8][9]
Q3: My sequencing results show a novel mutation in IDH1. How do I determine if it confers resistance?
A3: To functionally validate a novel IDH1 mutation, you can:
-
Generate a cell line expressing the double-mutant IDH1: Introduce the novel mutation into a cell line that already harbors the primary IDH1 mutation (e.g., R132H).
-
Perform a dose-response assay: Compare the sensitivity of the double-mutant cell line to the parental single-mutant cell line against a panel of IDH1 inhibitors.
-
Measure 2-HG production: Quantify intracellular 2-HG levels in the presence and absence of the inhibitor to see if the novel mutation restores 2-HG synthesis.
-
Perform cellular transformation assays: Use assays like the colony formation assay in methylcellulose to assess if the novel mutation promotes inhibitor-resistant cell growth and transformation.
Q4: What is the role of metabolic reprogramming in IDH1 inhibitor resistance?
A4: While IDH1 inhibitors effectively reduce 2-HG levels, resistant cells can adapt their metabolism to survive. For instance, some resistant acute myeloid leukemia (AML) cells exhibit enhanced mitochondrial oxidative metabolism, which is not reversed by IDH1 inhibition. This metabolic plasticity allows the cancer cells to meet their energetic and biosynthetic demands despite the targeted therapy. Targeting these metabolic vulnerabilities in combination with IDH1 inhibition is an emerging therapeutic strategy.
Quantitative Data Summary
The following tables summarize the in vitro potency of various IDH1 inhibitors against different IDH1 mutations. IC50 values represent the half-maximal inhibitory concentration.
Table 1: In Vitro Potency of Olutasidenib (FT-2102) against IDH1 mutations
| IDH1 Mutation | IC50 (nM) for 2-HG Inhibition |
| R132H | 21.2 |
| R132C | 114 |
Data from TargetMol product information.[5]
Table 2: Comparative In Vitro Potency of Ivosidenib and Olutasidenib
| Inhibitor | Target | IC50 (nM) |
| Ivosidenib | Wild-type IDH1 | 24 - 71 |
| Olutasidenib | Wild-type IDH1 | 22,400 |
| Ivosidenib | IDH1 R132C/S280F | No inhibition detected |
| Ivosidenib | IDH1 R132H/S280F | No inhibition detected |
Data from Choe et al. and Reinbold et al., as cited in a 2024 review.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of IDH1 inhibitor resistance.
IDH1 Mutation Detection by Sanger Sequencing
Objective: To identify mutations in exon 4 of the IDH1 gene.
Methodology:
-
DNA Extraction: Extract genomic DNA from cell lines or patient samples using a commercially available kit.
-
PCR Amplification: Amplify exon 4 of the IDH1 gene using specific primers.
-
Forward Primer: 5′-CGGTCTTCAGAGAAGCCATT-3′
-
Reverse Primer: 5′-GCAAAATCACATTATTGCCAAAC-3′
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye™ Terminator kit.
-
Capillary Electrophoresis: Analyze the sequencing products on an automated DNA sequencer.
-
Data Analysis: Align the resulting sequence to the reference IDH1 sequence to identify any mutations.
Troubleshooting:
-
No or weak PCR product: Optimize PCR conditions (annealing temperature, cycle number). Check DNA quality and quantity.
-
Poor quality sequencing data: Ensure complete purification of the PCR product. Redesign primers if they are forming hairpins or dimers.[10][11][12]
-
Ambiguous base calls: This may indicate a heterozygous mutation. If the signal is noisy, re-sequence the sample.
Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS
Objective: To measure the intracellular concentration of 2-HG.
Methodology:
-
Metabolite Extraction:
-
Wash cells with ice-cold saline.
-
Lyse the cells with a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
For chiral separation of D- and L-2-HG, derivatization with an agent like diacetyl-L-tartaric anhydride (DATAN) may be necessary.[13]
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer.
-
Separate metabolites on a suitable column (e.g., a C18 column).
-
Detect and quantify 2-HG using the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples by comparing their peak areas to the standard curve.
-
Troubleshooting:
-
Poor peak shape or resolution: Optimize the LC gradient and column choice.
-
High background noise: Ensure proper sample cleanup and use high-purity solvents.
-
Inability to separate D- and L-2-HG: Use a chiral column or a derivatization method specifically designed for enantiomer separation.[2][13][14]
Western Blot for Mutant IDH1 Protein
Objective: To detect the expression of mutant IDH1 protein (e.g., R132H).
Methodology:
-
Protein Lysate Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the mutant IDH1 protein (e.g., anti-IDH1 R132H) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD camera or X-ray film.
-
Troubleshooting:
-
No or weak signal: Increase the amount of protein loaded, use a higher concentration of the primary antibody, or increase the exposure time.[15][16][17][18]
-
High background: Increase the number and duration of washes, optimize the blocking conditions, or use a lower concentration of the secondary antibody.[15][16][17][18]
-
Non-specific bands: Ensure the primary antibody is specific for the mutant protein. Use a positive control (lysate from cells known to express the mutant protein) and a negative control (lysate from wild-type cells).[15][16][17][18]
Colony Formation Assay in Methylcellulose
Objective: To assess the ability of single cells to proliferate and form colonies in a semi-solid medium, as a measure of cellular transformation and response to inhibitors.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Plating:
-
Mix the cells with a methylcellulose-based medium containing appropriate cytokines and the IDH1 inhibitor at various concentrations.
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) under an inverted microscope.
-
Data Analysis: Calculate the plating efficiency and assess the effect of the inhibitor on colony formation.
Troubleshooting:
-
No or few colonies: Ensure the viability of the cells before plating. Check that the cytokine cocktail is appropriate for your cell type and that the methylcellulose medium is properly prepared.
-
Cell clumping: Ensure a true single-cell suspension is prepared before mixing with the methylcellulose.
-
Difficulty in distinguishing colonies from clumps: Examine the plates at an early time point to identify single cells and track their growth into colonies.[19][20]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of IDH1 Inhibitors.
Caption: Mechanisms of Resistance to IDH1 Inhibitors.
References
- 1. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A pyrosequencing-based assay for the rapid detection of IDH1 mutations in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a robust and sensitive pyrosequencing assay for the detection of IDH1/2 mutations in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of two new highly multiplexed PCR assays as an alternative to next‐generation sequencing for IDH1/2 mutation detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IDH1 mutation detection by droplet digital PCR in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Sanger sequencing troubleshooting guide | Yale Research [research.yale.edu]
- 11. clims4.genewiz.com [clims4.genewiz.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of clumps and clusters on survival measurements with clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IDH Isoform Switching as a Resistance Mechanism
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating IDH isoform switching as a mechanism of drug resistance. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is IDH isoform switching?
A1: IDH isoform switching is a mechanism of acquired resistance to isoform-selective IDH inhibitors. In this process, cancer cells that initially harbor a mutation in one IDH isoform (e.g., IDH1) acquire a new mutation in the other isoform (e.g., IDH2) while under treatment with a selective inhibitor targeting the original mutant. This switch restores the production of the oncometabolite 2-hydroxyglutarate (2HG), driving tumor progression despite continued therapy.[1][2][3][4] This phenomenon has been observed in both solid and liquid tumors.[1][2]
Q2: How does IDH isoform switching lead to drug resistance?
A2: Isoform-selective IDH inhibitors, such as ivosidenib (an IDH1 inhibitor) and enasidenib (an IDH2 inhibitor), are designed to target a specific mutant IDH protein and block its ability to produce 2HG.[1] When isoform switching occurs, a new, untargeted mutant IDH isoform begins producing 2HG.[1][2][3] For instance, a tumor with an initial IDH1 mutation treated with an IDH1 inhibitor can acquire an IDH2 mutation. The IDH1 inhibitor is ineffective against the new mutant IDH2, leading to the re-accumulation of 2HG and subsequent resistance to the drug.[1]
Q3: How common is IDH isoform switching as a resistance mechanism?
A3: The exact frequency of IDH isoform switching is still under investigation and may vary depending on the cancer type and treatment history. However, it has been identified as a recurrent and clinically significant mechanism of acquired resistance in patients with IDH-mutant cancers treated with isoform-selective inhibitors.[1][5] For example, in one study of patients with IDH2-mutant acute myeloid leukemia (AML) who developed resistance to enasidenib, isoform switching to mutant IDH1 was observed in 1 out of 9 cases (11%).[1]
Q4: Are there other known mechanisms of resistance to IDH inhibitors?
A4: Yes, besides isoform switching, other mechanisms of resistance to IDH inhibitors have been reported. These include:
-
Second-site mutations in the target IDH gene, which can prevent the inhibitor from binding effectively.[6][7]
-
Mutations in downstream signaling pathways , such as the receptor tyrosine kinase (RTK) pathway, which can promote cell growth and survival independently of the IDH pathway.[7][8]
-
Clonal evolution , where pre-existing subclones that do not depend on the IDH mutation for their growth are selected for during treatment.[7]
Troubleshooting Guides
Problem 1: Re-emergence of 2-HG Production in Cell Culture or Patient Samples After Initial Response to an Isoform-Selective IDH Inhibitor
-
Possible Cause: Acquired resistance through IDH isoform switching.
-
Troubleshooting Steps:
-
Quantify 2-HG Levels: Use mass spectrometry to confirm the re-elevation of 2-HG levels in your experimental system. A significant increase in 2-HG in the presence of the inhibitor strongly suggests a resistance mechanism that restores its production.[6]
-
Sequence IDH1 and IDH2 Genes: Perform targeted next-generation sequencing (NGS) or Sanger sequencing of both IDH1 and IDH2 genes to identify any new mutations.[1][6] Pay close attention to the hotspot codons (R132 for IDH1; R140 and R172 for IDH2).[1][9]
-
Evaluate Pan-IDH Inhibitors: Test the sensitivity of the resistant cells to dual IDH1/2 inhibitors, such as AG-881 (vorasidenib).[1][6] If the cells are sensitive to a pan-IDH inhibitor, it further supports isoform switching as the resistance mechanism.
-
Problem 2: Lack of Response to an Isoform-Selective IDH Inhibitor in a Patient-Derived Xenograft (PDX) Model Established from a Resistant Tumor
-
Possible Cause: The PDX model may harbor a different resistance mechanism, or the isoform switch may have already occurred in the original tumor.
-
Troubleshooting Steps:
-
Characterize the PDX Model: Perform comprehensive genomic and metabolic profiling of the PDX model before initiating treatment studies. This includes sequencing of IDH1 and IDH2 genes and measurement of baseline 2-HG levels.
-
Compare with Original Tumor: If available, analyze the genomic data from the patient's tumor at the time of resistance to confirm that the PDH model accurately reflects the resistance mechanism observed in the patient.
-
Consider Combination Therapies: If isoform switching is not detected, investigate other potential resistance pathways. For example, if RTK pathway mutations are present, consider combining the IDH inhibitor with an inhibitor of the corresponding RTK.[7][8]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to IDH isoform switching from published case studies.
Table 1: Changes in IDH Mutant Allele Frequencies and 2-HG Levels in Patients with Acquired Resistance
| Case | Cancer Type | Initial Mutation | Treatment | Acquired Mutation | VAF of Initial Mutation at Resistance (%) | VAF of Acquired Mutation at Resistance (%) | Plasma 2-HG at Resistance (µM) |
| Case 1 | AML | IDH1 R132C | Ivosidenib (IDH1 inhibitor) | IDH2 R140Q | 41.5 | 38.5 | ~150 |
| Case 2 | AML | IDH1 R132C | Ivosidenib (IDH1 inhibitor) | IDH2 R140Q | 38.9 | 24.2 | ~100 |
| Case 3 | Cholangiocarcinoma | IDH1 R132C | Ivosidenib (IDH1 inhibitor) | IDH2 R172V | 40.0 | 2.9 | ~20 |
| Case 4 | AML | IDH2 R140Q | Enasidenib (IDH2 inhibitor) | IDH1 R132C | 40.0 | 3.0 | ~120 |
VAF: Variant Allele Frequency. Data synthesized from Harding et al., Cancer Discovery, 2018.[1]
Experimental Protocols
Protocol 1: Detection of IDH1 and IDH2 Mutations by Targeted Next-Generation Sequencing (NGS)
-
DNA Extraction: Isolate genomic DNA from tumor tissue, cell pellets, or plasma using a commercially available kit.
-
Library Preparation: Prepare sequencing libraries using a targeted panel that includes the full coding regions of IDH1 and IDH2 genes.
-
Sequencing: Perform sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to a sufficient depth to detect low-frequency mutations.
-
Data Analysis: Align sequencing reads to the human reference genome. Use variant calling software (e.g., GATK, VarScan) to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in IDH1 and IDH2. Annotate identified variants to determine their potential functional impact.
Protocol 2: Quantification of 2-Hydroxyglutarate (2-HG) by Mass Spectrometry
-
Sample Preparation: Extract metabolites from cell culture supernatant, cell pellets, or plasma using a methanol/water/chloroform extraction method.
-
Derivatization: Derivatize the extracted metabolites to enhance their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Inject the derivatized samples onto a GC-MS system. Use a selected ion monitoring (SIM) method to specifically detect and quantify 2-HG and an internal standard.
-
Data Analysis: Generate a standard curve using known concentrations of 2-HG. Quantify the concentration of 2-HG in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Signaling pathway of IDH isoform switching as a resistance mechanism.
Caption: Experimental workflow for identifying IDH isoform switching.
References
- 1. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting In Vivo Response to IDH1 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of response to IDH1 inhibitors in in vivo models. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a mutant IDH1 inhibitor?
A1: Isocitrate dehydrogenase 1 (IDH1) is an enzyme crucial for cellular metabolism. In certain cancers, a mutation in the IDH1 gene, most commonly at the R132 residue, confers a new, abnormal function to the enzyme. Instead of its normal activity, the mutant IDH1 enzyme converts α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, which are critical enzymes for epigenetic regulation, including histone and DNA demethylases.[1][2][3] This inhibition leads to a hypermethylated state, blocking normal cellular differentiation and promoting tumorigenesis.[1][2] A selective IDH1 inhibitor is designed to specifically bind to and inhibit the mutant IDH1 enzyme, thereby blocking the production of 2-HG, reducing its concentration within the tumor, and theoretically allowing for the restoration of normal cellular differentiation and suppression of tumor growth.[4]
Q2: We are not observing any tumor growth inhibition after treating our xenograft model with "IDH1 Inhibitor 5". What are the primary potential causes?
A2: A lack of in vivo efficacy can stem from several factors, which can be broadly categorized as issues with the compound itself, the experimental model, or the development of biological resistance. Key areas to investigate include:
-
Pharmacokinetics and Bioavailability: The inhibitor may not be reaching the tumor at a sufficient concentration or for a long enough duration. This could be due to poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue.
-
Target Engagement: Even if the inhibitor reaches the tumor, it may not be effectively binding to and inhibiting the mutant IDH1 enzyme.
-
Primary Resistance: The tumor model itself may possess intrinsic resistance to IDH1 inhibition. This can be due to co-occurring genetic mutations that provide alternative growth and survival pathways.
-
Acquired Resistance: The tumor may have developed resistance during the course of the treatment.
-
Sub-optimal Dosing or Schedule: The dose of the inhibitor may be too low, or the dosing schedule may not be frequent enough to maintain adequate target suppression.
Q3: How can we confirm that our IDH1 inhibitor is engaging its target in vivo?
A3: The most direct pharmacodynamic (PD) biomarker for IDH1 inhibitor activity is the level of the oncometabolite 2-hydroxyglutarate (2-HG) in the tumor tissue or plasma.[5] A significant reduction in 2-HG levels post-treatment is a strong indicator of target engagement. You can measure 2-HG levels using techniques such as liquid chromatography-mass spectrometry (LC-MS) on tumor biopsies or blood samples. A time-course experiment can reveal the magnitude and duration of 2-HG suppression after a single or multiple doses.[6]
Q4: What are the known mechanisms of resistance to IDH1 inhibitors?
A4: Both primary and acquired resistance have been documented. Key mechanisms include:
-
Second-Site Mutations in IDH1: The tumor can acquire additional mutations in the IDH1 gene itself. For example, the S280F mutation can sterically hinder the binding of allosteric inhibitors to the IDH1 dimer interface, rendering the inhibitor ineffective.[7]
-
Isoform Switching: A tumor with an initial IDH1 mutation may acquire a new, oncogenic mutation in the IDH2 gene.[8] Since most IDH1 inhibitors are highly selective, they will not inhibit the mutant IDH2 enzyme, which can then take over the production of 2-HG, sustaining the oncogenic state.[8]
-
Activation of Parallel Signaling Pathways: Co-mutations in receptor tyrosine kinase (RTK) pathways (e.g., NRAS, KRAS, PTPN11, KIT, FLT3) can confer primary resistance.[8] These pathways can drive tumor growth and survival independently of the IDH1 mutation, making the tumor less reliant on 2-HG production.[8]
-
Increased Cancer Stemness: A higher score of "stemness" in cancer cells has been associated with primary resistance to IDH inhibitors. Pathways like Wnt/β-catenin that maintain cancer cell stemness can contribute to this resistance.[8]
-
Enhanced Mitochondrial Metabolism: Some IDH-mutant cancer cells exhibit increased mitochondrial oxidative metabolism, which can support resistance to IDH inhibition.[8]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving a lack of response to your IDH1 inhibitor in vivo.
Issue 1: No Reduction in Tumor 2-HG Levels
If you do not observe a decrease in 2-HG levels after treatment, it suggests a problem with either drug exposure or target engagement.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility/Formulation | 1. Verify Solubility: Confirm the solubility of "this compound" in your chosen vehicle. Poorly soluble compounds can lead to inaccurate dosing and low absorption. 2. Optimize Formulation: Test alternative formulation vehicles. Common options for preclinical oral administration include 0.5% methylcellulose or a solution containing a solubilizing agent like PEG400 or Tween 80. Ensure the final concentration of any organic solvent (e.g., DMSO) is non-toxic. |
| Inadequate Bioavailability/Exposure | 1. Conduct a Pharmacokinetic (PK) Study: Measure the concentration of the inhibitor in the plasma and tumor tissue over time after a single dose. This will determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life. 2. Correlate PK with PD: Compare the tumor drug concentrations with the in vitro IC50 for 2-HG reduction. The free (unbound) plasma concentration should ideally exceed the IC50 for a sustained period.[6] 3. Consider Alternative Routes: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration to ensure the compound reaches the systemic circulation. |
| Incorrect Dosing | 1. Dose Escalation Study: Perform a dose-escalation study to find a dose that effectively suppresses tumor 2-HG levels without causing significant toxicity. 2. Review Dosing Schedule: Based on the compound's half-life from your PK study, the dosing frequency may need to be increased (e.g., from once daily to twice daily) to maintain suppressive drug concentrations. |
Issue 2: Tumor 2-HG Levels are Reduced, but No Tumor Growth Inhibition is Observed
This scenario indicates that the inhibitor is hitting its target, but the tumor's growth is not dependent on 2-HG production, suggesting a resistance mechanism.
| Potential Cause | Troubleshooting Steps |
| Primary Resistance (Pre-existing) | 1. Genomic Profiling of the Tumor Model: Perform next-generation sequencing (NGS) on your patient-derived xenograft (PDX) or cell line to identify co-occurring mutations in key signaling pathways, particularly the RTK/RAS pathway (e.g., KRAS, NRAS, PTPN11, FLT3).[8] 2. Test Alternative Models: If your current model has known resistance mutations, consider switching to a different IDH1-mutant model that lacks these co-mutations. |
| Acquired Resistance (Developed on Treatment) | 1. Analyze Resistant Tumors: Collect tumors that have grown out during treatment and compare their genomic profile to baseline (pre-treatment) tumors. 2. Sequence the IDH1 and IDH2 Genes: Specifically look for second-site mutations in IDH1 (e.g., around the dimer interface, such as S280F) or new mutations in IDH2.[7][8] 3. Consider Combination Therapy: If a resistance pathway is identified (e.g., activation of an RTK pathway), a rational combination of the IDH1 inhibitor with an inhibitor of that pathway may be effective. |
| Tumor Microenvironment Factors | 1. Immunohistochemistry (IHC) Analysis: Analyze the tumor microenvironment for factors that could promote growth despite 2-HG reduction. 2. Evaluate Angiogenesis: Assess tumor vascularity, as some tumors may have robust angiogenic signaling that is independent of IDH1 signaling. |
Data Presentation
Table 1: Representative Preclinical In Vivo Efficacy of Selected IDH1 Inhibitors
This table summarizes publicly available data for known preclinical IDH1 inhibitors to provide a benchmark for expected efficacy.
| Inhibitor | Animal Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reduction in Tumor 2-HG (%) | Reference |
| AGI-5198 | U87MG-IDH1 R132H Xenograft | 450 mg/kg, daily, oral | Significant growth delay | ~97% | [4] |
| AGI-5198 | mIDH1 Glioma Mouse Model | Not specified | Not specified | ~59% | [9] |
| BAY 1436032 | IDH1-mutant AML PDX Model | 150 mg/kg, daily, oral | Led to blast clearance & prolonged survival | Not specified | [10] |
| BAY 1436032 | LN229-IDH1 R132H Xenograft | 150 mg/kg, single dose, oral | Not specified | ~90% | [11] |
| DS-1001b | Glioblastoma PDX Xenograft | 100 mg/kg, daily, oral | Impaired tumor growth | Significant decrease | [12] |
| Compound 35 (Pfizer) | U87-IDH1 R132H Xenograft | 150 mg/kg, BID, IP | Not reported | ~90% after 3 doses | [6] |
Note: TGI and 2-HG reduction can vary significantly based on the specific model, duration of treatment, and analytical methods used.
Experimental Protocols
Protocol: General In Vivo Efficacy Assessment of an IDH1 Inhibitor in a Subcutaneous Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your particular inhibitor and tumor model.
1. Cell Culture & Animal Model
-
Cell Line: Use a human cancer cell line endogenously expressing or engineered to express a relevant IDH1 mutation (e.g., U87-MG or HT1080 cells with IDH1-R132H).
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
2. Tumor Implantation
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile, serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by caliper measurements three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
4. Drug Formulation and Administration
-
Formulate the IDH1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water, or 10% DMSO/90% corn oil).
-
Administer the inhibitor and vehicle via the intended route (e.g., oral gavage) at the predetermined dose and schedule.
5. Efficacy and Pharmacodynamic Endpoints
-
Continue to monitor tumor volume and body weight three times per week.
-
At the end of the study (or at specified time points), collect terminal blood samples for PK analysis.
-
Excise tumors, weigh them, and divide the tissue for:
-
Pharmacodynamic Analysis: Flash-freeze a portion for LC-MS analysis of 2-HG and drug concentration.
-
Histology/IHC: Fix a portion in formalin for analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), and differentiation markers.
-
6. Data Analysis
-
Calculate the percent tumor growth inhibition (%TGI) for the treatment group relative to the vehicle control group.
-
Statistically analyze differences in tumor volume, tumor weight, and 2-HG levels between groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Toxicity of IDH1 Inhibitors in Animal Models
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The compound "IDH1 Inhibitor 5" is not identified in publicly available scientific literature. Therefore, this guidance is based on the known toxicity profiles and mitigation strategies for the broader class of isocitrate dehydrogenase 1 (IDH1) inhibitors. Researchers should always refer to the specific investigator's brochure or safety information for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with IDH1 inhibitors in animal models?
A1: Preclinical studies of various IDH1 inhibitors have reported a range of adverse events. These can be broadly categorized as:
-
Gastrointestinal (GI) Toxicity: Nausea, vomiting, diarrhea, and decreased appetite are frequently observed.[1][2]
-
Hematologic Toxicity: Thrombocytopenia (low platelet count), anemia, and leukopenia (low white blood cell count) can occur.[3]
-
Hepatotoxicity: Elevated liver enzymes (transaminitis) and hyperbilirubinemia have been reported.
-
IDH Differentiation Syndrome (DS): This is a potentially life-threatening toxicity characterized by rapid proliferation and differentiation of myeloid cells. Symptoms can include fever, dyspnea (shortness of breath), weight gain, pulmonary infiltrates, and pleural or pericardial effusions.[4][5]
-
Cardiac Toxicity: QT interval prolongation has been noted with some IDH1 inhibitors.[5]
-
Neurological Toxicity: While less common, some central nervous system (CNS) effects have been observed with certain inhibitors.
-
Immune-related Adverse Events: Some newer IDH1 inhibitors have been associated with immune-mediated side effects.[5]
Q2: How can I proactively monitor for these toxicities in my animal studies?
A2: A robust monitoring plan is crucial for early detection and management of toxicities. This should include:
-
Regular Clinical Observations: Daily monitoring of animals for changes in behavior, appearance (e.g., ruffled fur), activity levels, and signs of distress.
-
Body Weight and Food/Water Intake: Measure body weight at least twice weekly and monitor food and water consumption. Significant weight loss is a key indicator of toxicity.[6]
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and at regular intervals during the study to monitor for hematologic toxicities.
-
Serum Chemistry Panels: Analyze serum chemistry to assess liver function (ALT, AST, bilirubin), kidney function (BUN, creatinine), and electrolyte balance.
-
Electrocardiograms (ECGs): If cardiac toxicity is a concern for the specific inhibitor class, periodic ECG monitoring should be considered.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a full histopathological examination of major organs should be performed to identify any treatment-related changes.
Q3: What are the initial steps to take if I observe signs of toxicity?
A3: If an animal shows signs of toxicity, the following steps are recommended:
-
Isolate the Animal: If necessary, isolate the affected animal for closer observation.
-
Dose Reduction or Interruption: Consider reducing the dose or temporarily interrupting treatment, as this can often manage adverse events.
-
Supportive Care: Provide supportive care as needed, such as fluid and nutritional support.
-
Consult a Veterinarian: A veterinarian experienced in laboratory animal medicine should be consulted for diagnosis and treatment recommendations.
-
Record all Observations: Meticulously document all clinical signs, interventions, and outcomes.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Gastrointestinal Toxicity (Nausea, Diarrhea) | - Reduce the dose of the IDH1 inhibitor.- Consider a different vehicle for drug formulation to improve tolerability.- Provide palatable, high-calorie supplemental food.- Administer anti-diarrheal or anti-emetic agents after veterinary consultation. |
| Decreased Appetite | - Co-administer an appetite stimulant (consult with a veterinarian).- Ensure easy access to food and water. |
| Systemic Toxicity | - Temporarily interrupt dosing to allow for recovery.- Evaluate bloodwork and other clinical pathology data to identify the affected organ system. |
Issue 2: Suspected IDH Differentiation Syndrome (DS)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Rapid Myeloid Cell Differentiation | - Immediate Action: This is a serious condition. Treatment with corticosteroids (e.g., dexamethasone) should be initiated promptly upon suspicion of DS, following an established protocol.[5]- Monitoring: Closely monitor for respiratory distress, edema, and fever.- Dose Adjustment: Discontinue the IDH1 inhibitor until symptoms resolve. |
Quantitative Data Summary
The following tables summarize toxicity data for representative IDH1 inhibitors from preclinical and clinical studies. This data is for illustrative purposes and may not be directly applicable to "this compound."
Table 1: Common Adverse Events of IDH1 Inhibitors (Reported in ≥20% of Patients in a Phase 1 Study of Ivosidenib for Cholangiocarcinoma) [2]
| Adverse Event | Frequency | Grade ≥3 Frequency |
| Fatigue | 42% | 3% |
| Nausea | 34% | 1% |
| Diarrhea | 32% | 0% |
| Abdominal Pain | 27% | 3% |
| Decreased Appetite | 27% | 1% |
| Vomiting | 23% | 0% |
Table 2: Preclinical in vitro Toxicity Profile of a Novel IDH1 Inhibitor (T001-0657) [7]
| Cell Line | Description | IC50 (µM) |
| HT1080 | Human fibrosarcoma (harboring IDH1-R132C mutation) | 1.311 |
| U87 MG | Human glioblastoma (wild-type IDH1) | 49.041 |
| Normal Cells | Not specified | >50 |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant human cancer cells harboring the relevant IDH1 mutation.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Dosing: Administer the IDH1 inhibitor and vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations.
-
Collect blood samples for CBC and serum chemistry analysis at baseline, mid-study, and termination.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size, at the end of the study period, or if humane endpoints are met due to toxicity.
-
Necropsy and Histopathology: Perform a full necropsy and collect major organs for histopathological analysis.
Visualizations
Caption: A generalized workflow for assessing the toxicity of an IDH1 inhibitor in a preclinical xenograft model.
References
- 1. A real-world study of adverse drug reactions of two isocitrate dehydrogenase inhibitor based on the US FDA adverse event reporting system and VigiAccess databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and activity of ivosidenib in patients with IDH1-mutant advanced cholangiocarcinoma: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
why is IDH1 inhibitor not affecting cell viability
Welcome to the technical support center for researchers working with IDH1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, particularly when an IDH1 inhibitor does not appear to affect cell viability.
Frequently Asked Questions (FAQs)
Q1: Why is my IDH1 inhibitor not reducing cell viability in my IDH1-mutant cancer cell line?
A1: The primary mechanism of mutant IDH1 (mIDH1) inhibitors is not direct cytotoxicity but rather the induction of cellular differentiation.[1][2][3] Mutant IDH1 produces an oncometabolite, D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases.[4][5][6] This leads to epigenetic changes, such as DNA and histone hypermethylation, that block normal cell differentiation and contribute to tumorigenesis.[2][4][7] IDH1 inhibitors block the production of 2-HG, thereby reversing these epigenetic changes and allowing the cancer cells to differentiate.[3] This differentiation-promoting effect does not necessarily lead to a rapid decrease in cell number, as would be seen with cytotoxic agents. Some studies have shown that even with a significant reduction in 2-HG levels, there is no immediate impact on cell proliferation or viability.[7][8]
Q2: How long should I treat my cells with an IDH1 inhibitor to see an effect?
A2: The effects of IDH1 inhibitors on cellular differentiation are often delayed. While 2-HG levels can decrease within hours to days of treatment, the subsequent epigenetic reprogramming and induction of differentiation can take several days to weeks.[7] Short-term cell viability assays (e.g., 24-72 hours) may not be sufficient to observe a significant effect. Prolonged treatment periods are often necessary to see changes in cell morphology, differentiation markers, or a potential eventual impact on proliferation.[7][9]
Q3: Could my cells be resistant to the IDH1 inhibitor?
A3: Yes, both intrinsic and acquired resistance to IDH1 inhibitors can occur. Several mechanisms have been identified:
-
Secondary Mutations in IDH1 : The acquisition of additional mutations in the IDH1 gene can prevent the inhibitor from binding to the enzyme while preserving its ability to produce 2-HG.[10][11]
-
Isoform Switching : Cancer cells may develop mutations in IDH2, the mitochondrial isoform of IDH, allowing them to continue producing 2-HG even when IDH1 is inhibited.[12]
-
Activation of Bypass Signaling Pathways : The cancer cells may have or acquire other genetic or epigenetic alterations that drive proliferation and survival independently of the mIDH1 pathway.[1]
Q4: Does the specific type of IDH1 mutation matter for inhibitor efficacy?
A4: Yes, the potency of IDH1 inhibitors can vary depending on the specific amino acid substitution in the IDH1 protein.[13] While many inhibitors are designed to be effective against the most common R132H and R132C mutations, their efficacy against less common mutations may differ.[13][14] It is crucial to verify the specific IDH1 mutation in your cell line and consult the literature for the inhibitor's activity against that particular mutant.
Q5: Can IDH1 inhibitors have a cytotoxic effect in some contexts?
A5: While the primary mode of action is differentiation, some studies suggest that in certain contexts, particularly in combination with other therapies, IDH1 inhibition can lead to increased cell death. For example, by reducing NADPH production, IDH1 inhibitors can increase cellular reactive oxygen species (ROS), sensitizing cancer cells to chemotherapy-induced apoptosis.[15] Additionally, inhibitors targeting wild-type IDH1, which can be overexpressed in some cancers, have been shown to reduce cell proliferation and induce apoptosis.[16]
Troubleshooting Guides
Problem: No observable effect on cell viability after treatment with an IDH1 inhibitor.
This guide provides a systematic approach to troubleshoot experiments where an IDH1 inhibitor fails to reduce cell viability in a mutant IDH1 cell line.
Troubleshooting Workflow
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To be Wild or Mutant: Role of Isocitrate Dehydrogenase 1 (IDH1) and 2-Hydroxy Glutarate (2-HG) in Gliomagenesis and Treatment Outcome in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IDH1 Inhibitor Formulations for Oral Gavage in Mice
This technical support center provides guidance on the formulation of isocitrate dehydrogenase 1 (IDH1) inhibitors for oral gavage in mice, with a focus on troubleshooting common issues and answering frequently asked questions. The principles and protocols described here are broadly applicable to many small molecule inhibitors used in preclinical research.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and administration of IDH1 inhibitor formulations.
Issue 1: Compound Precipitation or Incomplete Dissolution in Vehicle
-
Question: My IDH1 inhibitor is not fully dissolving or is precipitating out of the vehicle. What should I do?
-
Answer: This is a common issue for poorly water-soluble compounds. Here are several steps to troubleshoot this problem:
-
Particle Size Reduction: Ensure you are using a micronized form of the inhibitor. Smaller particle sizes increase the surface area, which can significantly improve the dissolution rate and stability of a suspension.
-
Vehicle Optimization: The choice of vehicle is critical. A multi-component system is often required.
-
Suspending Agents: Increase the viscosity of the vehicle to prevent settling. Commonly used agents include methylcellulose or carboxymethylcellulose (CMC). A 0.5% to 1% (w/v) solution is a typical starting point.
-
Wetting Agents/Surfactants: These help to disperse the drug particles and prevent aggregation. Tween 80 or Pluronic F-68 at low concentrations (e.g., 0.1% to 0.5% v/v) are often effective.
-
-
pH Adjustment: Check the pH of your formulation. The solubility of many compounds is pH-dependent. Adjusting the pH with a biocompatible buffer may improve solubility.
-
Sonication: Use a bath or probe sonicator to break up particle agglomerates and facilitate the formation of a uniform suspension. This should be done carefully to avoid heating the sample.
-
Heating: Gentle warming can sometimes help dissolve the compound, but this must be done with caution. First, confirm the thermal stability of your inhibitor to avoid degradation. Allow the formulation to cool to room temperature before administration.
-
Logical Flow for Troubleshooting Formulation Issues
Caption: Troubleshooting workflow for compound formulation.
Issue 2: Inconsistent Dosing Due to Suspension Settling
-
Question: I am concerned that my suspension is not homogenous, leading to inaccurate dosing between mice. How can I prevent this?
-
Answer: Maintaining a homogenous suspension is key for consistent dosing.
-
Continuous Agitation: Always mix the suspension thoroughly (e.g., by vortexing or stirring with a magnetic stir bar) immediately before drawing each dose into the syringe.
-
Appropriate Viscosity: Ensure your vehicle has sufficient viscosity to slow down particle settling. You may need to increase the concentration of your suspending agent (e.g., from 0.5% to 1.0% methylcellulose).
-
Dosing Volume: Use a dosing volume that is appropriate for the mouse's weight (typically 5-10 mL/kg). Very small volumes can be difficult to measure accurately if the suspension is not perfectly uniform.
-
Issue 3: Animal Distress or Mortality After Gavage
-
Question: Some of my mice are showing signs of distress or have died after oral gavage. What could be the cause?
-
Answer: This is a serious issue that requires immediate attention.
-
Improper Gavage Technique: The most common cause is accidental administration into the lungs. Ensure all personnel are properly trained in oral gavage technique. The gavage needle must be of the correct size and length for the mouse, and it should be inserted gently without rotation.
-
Formulation Irritation: The vehicle or the drug itself may be causing irritation to the esophagus or stomach.
-
Vehicle Toxicity: Ensure all vehicle components are well-tolerated at the concentrations used. For example, high concentrations of some surfactants can cause gastrointestinal upset.
-
Osmolality: Check the osmolality of your formulation. Hypertonic solutions can cause significant GI distress.
-
-
Aspiration: The animal may aspirate the formulation. This risk is higher if the animal is overly stressed or if the gavage is performed too quickly.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard vehicle for formulating a poorly soluble IDH1 inhibitor for oral gavage in mice?
-
A1: A common and effective vehicle is a suspension-based formulation. There is no single universal vehicle, but a widely used starting point for many poorly soluble kinase inhibitors is a combination of a suspending agent and a surfactant in purified water.
Component Example Typical Concentration Range Purpose Suspending Agent Methylcellulose (400 cP) 0.5% - 1.0% (w/v) Increases viscosity, prevents rapid settling of particles. Wetting Agent Tween 80 (Polysorbate 80) 0.1% - 0.5% (v/v) Reduces particle agglomeration, improves dispersion. Solvent/Diluent Purified Water (e.g., Milli-Q) or PBS q.s. (quantum sufficit) The bulk liquid component of the formulation.
Q2: How do I prepare a 0.5% methylcellulose and 0.2% Tween 80 vehicle?
-
A2: A detailed step-by-step protocol is provided below. This method uses heat to properly dissolve the methylcellulose.
Experimental Protocols
Protocol 1: Preparation of a Standard Oral Gavage Vehicle
This protocol describes the preparation of 100 mL of 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80.
-
Heat Water: Heat approximately 50 mL of purified water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Disperse Methylcellulose: Slowly sprinkle 0.5 g of methylcellulose powder onto the surface of the heated water while stirring vigorously. The powder will disperse but not dissolve.
-
Cool and Dissolve: Remove the beaker from the heat and add approximately 40 mL of cold (4°C) purified water. Continue stirring in a cold water bath. The methylcellulose will dissolve as the solution cools, resulting in a clear, viscous solution.
-
Add Surfactant: Once the solution is at room temperature, add 0.2 mL of Tween 80 and continue to stir until it is fully incorporated.
-
Final Volume: Adjust the final volume to 100 mL with purified water in a graduated cylinder.
-
Storage: Store the vehicle at 4°C. It is typically stable for up to one month.
Workflow for Vehicle and Formulation Preparation
Technical Support Center: Managing High Variability in Xenograft Tumor Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in xenograft tumor growth.
Troubleshooting Guides
High variability in xenograft tumor growth can arise from a multitude of factors, broadly categorized as biological and technical. This guide provides a structured approach to identifying and mitigating these sources of variability.
Issue 1: High variability in tumor take rate and initial tumor growth.
| Potential Cause | Troubleshooting Steps |
| Cell Viability and Passage Number | - Ensure cell viability is >95% at the time of injection using methods like trypan blue exclusion. - Use cells from a consistent and low passage number (e.g., passage 5-10) as high passage numbers can lead to altered growth rates and genetic drift.[1] |
| Inconsistent Cell Implantation | - Standardize the number of cells injected and the injection volume. - Ensure a consistent anatomical location for subcutaneous injections (e.g., right flank). - Consider using a matrix like Matrigel to improve engraftment consistency, particularly for cell lines that are difficult to establish. |
| Mouse Strain and Health | - Use mice of the same strain, sex, age, and weight to minimize inter-animal variation. - Ensure all animals are in good health prior to tumor implantation. |
| Suboptimal Tumor Engraftment | - For difficult-to-engraft cell lines or patient-derived xenografts (PDXs), consider using more immunodeficient mouse strains such as NOD-scid or NSG mice, which have shown higher engraftment efficiency.[2][3] |
Issue 2: Inconsistent tumor growth rates within the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Tumor Measurement Inaccuracy | - Employ consistent and standardized tumor measurement techniques. Caliper measurements are common but can be subjective. - For more accurate and reproducible measurements, consider using imaging modalities like ultrasound, which can reduce measurement error and inter-rater variability.[4][5][6][7] |
| Tumor Heterogeneity | - Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit inherent cellular diversity, leading to varied growth rates. - For PDX models, be aware that tumor growth rates can increase with in vivo passage.[8] |
| Host-Tumor Interaction | - The interaction between the mouse's microenvironment and the implanted human tumor can differ between animals, influencing tumor growth.[9] |
| Animal Husbandry | - House all animals under identical conditions (e.g., housing density, light/dark cycle, diet) to minimize environmental sources of variability. |
Issue 3: Variable response to therapeutic agents.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing or Unstable Formulation | - Prepare fresh drug formulations daily and verify the concentration. - Ensure consistent administration route and timing. |
| Heterogeneity of the Xenograft Model | - Characterize the molecular profile of your xenograft model to understand the key signaling pathways driving tumor growth. - Consider using multiple models to assess a range of therapeutic responses. |
| Development of Drug Resistance | - Analyze tumor tissue post-treatment to investigate potential mechanisms of resistance. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in xenograft studies?
A1: Variability in xenograft studies stems from both biological and technical factors. Biological variability includes inter-animal differences (age, weight, health), inherent tumor heterogeneity, and diverse host-tumor interactions. Technical variability arises from inconsistencies in cell handling, tumor implantation techniques, drug formulation and administration, and tumor measurement methods.
Q2: How can I minimize variability in my xenograft experiments?
A2: Minimizing variability requires rigorous standardization across the entire experimental workflow. Key strategies include:
-
Standardize Animal Models: Use mice of the same strain, sex, age, and weight, housed under identical conditions.
-
Rigorous Cell Culture Practices: Use cells with a consistent passage number and ensure high viability (>95%) at injection.
-
Consistent Tumor Implantation: Inject a precise number of cells in a consistent volume and at the same anatomical location.
-
Accurate Tumor Measurement: Employ standardized and objective measurement techniques, such as ultrasound imaging, to reduce subjectivity and error.[4][5][6][7]
-
Randomization and Blinding: Randomize mice into control and treatment groups and blind the personnel performing tumor measurements and data analysis.
-
Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures.
Q3: Which immunodeficient mouse strain is best for my xenograft study?
A3: The choice of mouse strain depends on the specific tumor type and experimental goals.
-
Nude Mice (athymic): Lacking a thymus, they are deficient in T cells but have functional B cells and enhanced natural killer (NK) cell activity. They are suitable for many established cancer cell lines.[2]
-
SCID Mice (Severe Combined Immunodeficiency): Lack functional B and T lymphocytes. They are more immunodeficient than nude mice and can support the growth of a wider range of tumors.[2]
-
NOD-scid Mice: A combination of the NOD (Non-obese diabetic) background with the SCID mutation, resulting in impaired T and B cell development and deficient NK cell function. They have been a gold standard for many years.[2]
-
NSG™ (NOD-scid IL2Rgamma-null) Mice: Highly immunodeficient, lacking T cells, B cells, and NK cells, with reduced dendritic and macrophage function. They are often used for difficult-to-engraft tumors and patient-derived xenografts (PDXs).[2][3]
Q4: What is the impact of cell passage number on tumor growth?
A4: High cell passage numbers can significantly affect experimental outcomes. With increasing passages, cancer cell lines can undergo genetic and phenotypic changes, leading to alterations in morphology, growth rates, and responses to stimuli.[1] It is recommended to use cells from a low and consistent passage number to ensure reproducibility.
Q5: How can I improve the accuracy of my tumor volume measurements?
A5: While calipers are widely used, they are prone to inter-operator variability and assume an ellipsoidal tumor shape, which may not be accurate. Ultrasound imaging has been shown to provide more accurate, precise, and reproducible tumor volume measurements compared to calipers.[4][5][6][7] This increased accuracy can lead to a reduction in the number of animals required to achieve statistical significance.
Data Presentation
Table 1: Comparison of Tumor Growth Rates for Common Cancer Cell Lines in Xenograft Models
| Cell Line | Cancer Type | Typical Growth Rate (mm³/day) | Doubling Time (days) | Notes |
| UACC-3199 | Breast Cancer | 22.1 | 3.2 | Fast-growing |
| MDA-MB-231 | Breast Cancer | 2.3 - 4.9 | 16 - 48 | Moderate-growing |
| H460 | Lung Cancer | Fast | - | Growth rate is faster than A549 and PC-9 |
| A549 | Lung Cancer | Slower | - | Growth rate is slower than H460 |
| PC-9 | Lung Cancer | Slower | - | Growth rate is slower than H460 |
Data synthesized from multiple sources. Growth rates can vary based on specific experimental conditions.[10][11]
Table 2: Comparison of Tumor Take Rates in Different Immunodeficient Mouse Strains
| Mouse Strain | Key Immunodeficiencies | Typical Tumor Take Rate | Advantages | Disadvantages |
| Nude (NMRI) | T-cell deficient | Lower for some tumors (e.g., breast cancer) | Hairless (easy tumor detection) | Relatively low take-rate for some tumors |
| SCID | B and T-cell deficient | Moderate | - | Can develop "leakiness" (partial immune reactivity) |
| NOD-scid | B, T-cell, and NK cell deficient | High | Gold standard for many years | Limited lifespan, some leakiness |
| NSG™ | B, T-cell, NK cell, dendritic, and macrophage deficient | Very High | Highest engraftment efficiency, no T/B cell leakiness | Higher cost |
Information compiled from various sources.[2][3]
Table 3: Variability in Tumor Volume Measurement: Caliper vs. Ultrasound
| Measurement Method | Average Deviation from True Volume | Inter-Rater Variability | Notes |
| Caliper | Higher | Higher | Susceptible to inaccuracy and bias. |
| Ultrasound | Significantly Lower | Significantly Lower | More accurately, precisely, and reproducibly reflects tumor volume. |
Based on studies comparing the two methods.[4][5][6][7]
Experimental Protocols
Protocol 1: Standardized Subcutaneous Tumor Cell Implantation
-
Cell Preparation:
-
Culture cells under standardized conditions and use cells from a consistent passage number.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion) to ensure >95% viability.
-
Resuspend the required number of cells in a sterile, serum-free medium or a mixture with an appropriate matrix (e.g., Matrigel) at the desired concentration. Keep cells on ice to maintain viability.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the injection site (e.g., right flank) with an antiseptic solution.
-
-
Implantation:
-
Gently lift the skin at the injection site.
-
Using a sterile syringe with an appropriate gauge needle, inject the cell suspension subcutaneously.
-
Ensure the entire volume is delivered and withdraw the needle smoothly.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: Tumor Volume Measurement using Calipers
-
Animal Restraint: Gently restrain the mouse to expose the tumor.
-
Measurement:
-
Using digital calipers, measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Ensure the caliper arms are placed gently on the skin without compressing the tumor.
-
-
Calculation:
-
Calculate the tumor volume using a standard formula, such as:
-
Volume (mm³) = (Length x Width²) / 2
-
-
Record the measurements and calculated volume consistently for each animal at each time point.
-
Mandatory Visualization
Signaling Pathways
Certain signaling pathways are frequently dysregulated in cancer and represent key therapeutic targets. Understanding these pathways is crucial for interpreting xenograft study outcomes.
Caption: Wnt signaling pathway, often dysregulated in colorectal cancer.[12][13][14][15][16]
Caption: EGFR signaling pathway, a key driver in non-small cell lung cancer.[17][18][19][20][21]
Experimental Workflows
A standardized workflow is critical for minimizing variability.
Caption: Standardized experimental workflow for xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Immunodeficient & Nude Mouse Models | The Jackson Laboratory [jax.org]
- 4. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-HG Assay Sensitivity & Reduction Measurement
Welcome to the technical support center for 2-hydroxyglutarate (2-HG) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to measuring 2-HG reduction, particularly focusing on assay sensitivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-HG signal is low or undetectable. What are the common causes and solutions?
Low or undetectable 2-HG signal is a frequent issue that can arise from several factors throughout the experimental workflow. Below is a breakdown of potential causes and corresponding troubleshooting steps.
Possible Causes & Troubleshooting Solutions:
-
Insufficient Sample Concentration: The 2-HG levels in your sample may be below the detection limit of the assay.
-
Improper Sample Preparation and Storage: 2-HG can degrade if samples are not handled correctly.
-
Solution: Use fresh samples whenever possible. If immediate analysis is not feasible, snap-freeze samples in liquid nitrogen and store them at -80°C.[3] Thaw samples on ice immediately before use. For urine samples, centrifugation is necessary to remove precipitates, and filtration through a 0.22 µm filter or a 10kD spin column can clarify samples.[3]
-
-
Suboptimal Assay Conditions: Incorrect temperature, incubation times, or reagent preparation can significantly impact assay performance.
-
Solution: Ensure all assay components, including buffers and reagents, are brought to the recommended temperature before starting the experiment.[2][3] Verify that incubation steps are performed for the specified duration and at the correct temperature, protected from light if required.[4] Prepare reagent master mixes to ensure consistency across wells.[3]
-
-
Matrix Effects: Components within the sample matrix (e.g., serum, cell lysate) can interfere with the assay chemistry, leading to signal suppression.[5][6]
-
Solution: Perform spike and recovery experiments by adding a known amount of 2-HG standard to your sample matrix to assess for interference.[7] If matrix effects are significant, further sample purification or dilution may be necessary.[6] Using an internal standard can also help to correct for matrix effects.[7]
-
-
Instrument Settings: Incorrect plate reader settings can lead to poor signal detection.
-
Solution: For colorimetric assays, ensure you are using a clear, flat-bottom plate and reading the absorbance at the correct wavelength (e.g., 450 nm).[2][3] For fluorometric assays, use black plates with clear bottoms.[2] Optimize the number of flashes and gain settings on your plate reader to enhance signal-to-noise ratio.[8]
-
Q2: I am observing high variability between my replicate measurements. What could be the cause?
High variability in replicate readings can compromise the reliability of your data. Here are common sources of inconsistency and how to address them.
Possible Causes & Troubleshooting Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.[2] When preparing serial dilutions for a standard curve, ensure thorough mixing between each dilution step.
-
-
Incomplete Reagent Mixing: Failure to properly mix reagents before and after adding them to the wells can lead to uneven reactions.
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can be subject to temperature gradients and evaporation, leading to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for samples and standards. Instead, fill these wells with buffer or water to create a more uniform environment across the plate.
-
-
Sample Heterogeneity: If you are working with adherent cells or tissue lysates, an uneven distribution of material in the well can cause variable readings.
-
Solution: Ensure cell lysates are homogenous before aliquoting into the assay plate. For adherent cells, visually inspect the wells to ensure even cell distribution. Utilize the well-scanning feature on your plate reader if available to average the signal across the well.[8]
-
Q3: How can I distinguish between D-2HG and L-2HG in my samples? My current assay is not specific.
Many standard colorimetric assays for 2-HG are not stereospecific and will detect both the D- and L-enantiomers.[9] This is a critical consideration, as IDH mutations specifically produce D-2HG, while L-2HG can be elevated under hypoxic conditions.[5][10]
Solutions for Enantiomer-Specific Detection:
-
Enzyme-Based Assays: Utilize an assay kit that employs a specific D-2-hydroxyglutarate dehydrogenase, which will only react with the D-enantiomer.[11]
-
Mass Spectrometry (LC-MS/MS or GC-MS): These methods are the gold standard for distinguishing between 2-HG enantiomers. Chiral derivatization or chiral chromatography columns are used to separate D-2HG and L-2HG before detection by the mass spectrometer.[5][12][13]
Q4: My results show high background signal. How can I reduce it?
High background can mask a weak signal and reduce the dynamic range of your assay.
Possible Causes & Troubleshooting Solutions:
-
Contaminated Reagents: Impurities in reagents or buffers can contribute to background signal.
-
Solution: Use high-purity reagents and water. Prepare fresh buffers and reaction mixes for each experiment.
-
-
Sample-Intrinsic Absorbance/Fluorescence: The sample itself may contain compounds that absorb light or fluoresce at the assay wavelengths.
-
Solution: Always run a sample background control. This control contains your sample and all assay components except for the enzyme or a key substrate, allowing you to subtract the sample's intrinsic signal from your final measurement.[4]
-
-
Incorrect Plate Type: Using the wrong type of microplate can lead to high background.
Data Presentation: Assay Performance Characteristics
The following tables summarize key performance metrics for different 2-HG assay methodologies, providing a reference for expected sensitivity and precision.
Table 1: LC/MS-Based Assay Performance for 2-HG Enantiomers
| Parameter | D-2HG | L-2HG | Reference |
| Linear Range | 0.8–104 nmol/mL | 0.8–104 nmol/mL | [5][10] |
| Lower Limit of Quantitation (LLOQ) | 0.8 nmol/mL | 0.8 nmol/mL | [5] |
| Intra-day Precision (CV%) | ≤ 8.0% | ≤ 8.0% | [5][10] |
| Inter-day Precision (CV%) | ≤ 6.3% | ≤ 6.3% | [5][10] |
| Accuracy (Relative Error %) | ≤ 2.7% | ≤ 2.7% | [5][10] |
Table 2: Enzymatic Assay Performance for D-2HG
| Sample Type | Limit of Quantification (LOQ) | Reference |
| Tumor Tissue | 0.44 µM | [11] |
| Serum | 2.77 µM | [11] |
| General (Colorimetric Kit) | 10 µM | [4] |
Experimental Protocols
Protocol 1: General Sample Preparation for Colorimetric/Enzymatic 2-HG Assay
-
Cell Lysates: a. Harvest cells (e.g., 1 x 10^6) and wash with cold PBS. b. Homogenize the cell pellet in 100 µL of ice-cold D2HG Assay Buffer.[4] c. Incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 5 minutes at 4°C. e. Collect the supernatant for the assay.[4]
-
Tissue Lysates: a. Weigh approximately 10 mg of tissue and wash with cold PBS. b. Homogenize in 100 µL of ice-cold D2HG Assay Buffer.[4] c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Collect the supernatant for the assay.[4]
-
Urine/Serum Samples: a. Centrifuge samples at 10,000 x g for 5 minutes to remove any precipitates.[3] b. Collect the supernatant. If samples are not clear, they may need to be filtered through a 0.22 µm filter or deproteinized using a 10kD spin column.[3]
Protocol 2: Colorimetric D-2HG Assay Procedure (Example)
-
Standard Curve Preparation: Prepare a 1 mM D-2HG standard solution. Create a series of dilutions ranging from 0 to 20 nmol/well to generate a standard curve.
-
Sample and Control Setup: In a 96-well plate, add samples, standards, and controls in duplicate.
-
Reaction Mix Preparation: Prepare a master mix of the D2HG Enzyme and Substrate Mix according to the kit protocol.[9] Also, prepare a Background Control Mix (without the enzyme).
-
Reaction Incubation:
-
Add 50 µL of the Reaction Mix to the sample and standard wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.[3]
-
-
Measurement: Incubate the plate at 37°C for 60 minutes, protected from light. Measure the absorbance at 450 nm on a microplate reader.[3]
-
Calculation: Subtract the background control readings from the sample readings. Calculate the 2-HG concentration in the samples using the standard curve.
Visualizations
Caption: Signaling pathway of D-2HG production by mutant IDH1 and its inhibitory effect on epigenetic enzymes.
Caption: A generalized experimental workflow for the quantification of 2-hydroxyglutarate (2-HG).
References
- 1. denovix.com [denovix.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. abcam.com [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. biorxiv.org [biorxiv.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. abcam.com [abcam.com]
- 10. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Navigating Pharmacodynamic Analysis of IDH1 Inhibitors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical aspects of sample collection timing for the pharmacodynamic (PD) analysis of isocitrate dehydrogenase 1 (IDH1) inhibitors. Adherence to appropriate sample collection schedules is paramount for accurately assessing the biological activity of these targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacodynamic biomarker for IDH1 inhibitors?
A1: The primary and most direct pharmacodynamic biomarker for IDH1 inhibitors is the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Mutant IDH1 enzymes gain a new function, converting alpha-ketoglutarate (α-KG) to 2-HG.[2][3] Effective IDH1 inhibitors block this process, leading to a reduction in 2-HG levels in various biological matrices.[2][4]
Q2: What types of samples are typically collected for 2-HG analysis?
A2: The most common samples collected for 2-HG analysis in clinical and pre-clinical studies are plasma and bone marrow aspirates.[1][5] Serum and urine have also been used to measure 2-HG levels.[6] For solid tumors, tumor tissue biopsies can provide a direct measure of intratumoral 2-HG concentrations.[7]
Q3: When should baseline samples be collected?
A3: Baseline samples should always be collected before the first dose of the IDH1 inhibitor.[5] This pre-dose sample is crucial for establishing the patient's or animal model's initial 2-HG level, against which all subsequent on-treatment measurements will be compared.
Q4: What are the recommended time points for sample collection after starting treatment?
A4: The timing of post-dose sample collection is designed to capture both the initial and sustained effects of the inhibitor. A common strategy involves collecting samples at multiple time points after the first dose and at steady-state concentrations of the drug. Specific time points can vary depending on the pharmacokinetic profile of the inhibitor.[4][5]
Troubleshooting Guide
Issue: High variability in 2-HG measurements.
-
Possible Cause 1: Inconsistent sample collection timing.
-
Solution: Strictly adhere to the protocol-specified sampling times. For example, pre-dose (trough) samples should be collected within 30 minutes before the next dose.[5][8] Post-dose samples should be collected at the precise time points indicated in the study protocol to ensure comparability across subjects and time points.
-
-
Possible Cause 2: Improper sample handling and processing.
-
Solution: Follow standardized procedures for sample collection, processing, and storage. Use appropriate anticoagulants for blood collection (e.g., EDTA). Process samples promptly to separate plasma or serum and freeze at -80°C until analysis to ensure the stability of 2-HG.
-
-
Possible Cause 3: Analytical variability.
-
Solution: Utilize a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for 2-HG quantification.[4] Include quality control samples in each analytical run to monitor assay performance.
-
Issue: Slower than expected decline in 2-HG levels.
-
Possible Cause 1: Delayed achievement of steady-state drug concentrations.
-
Solution: Review the pharmacokinetic data of the specific IDH1 inhibitor. Some inhibitors may have a long half-life, requiring up to 14 days to reach steady state.[9] Continue monitoring 2-HG levels at later time points as specified in the protocol.
-
-
Possible Cause 2: Individual patient metabolic differences.
-
Solution: Analyze pharmacokinetic data alongside pharmacodynamic data to assess the relationship between drug exposure and 2-HG suppression on an individual basis.
-
-
Possible Cause 3: Treatment resistance.
-
Solution: If 2-HG levels fail to decrease or begin to rise after an initial response, it may indicate the development of treatment resistance.[10] This would warrant further investigation into potential resistance mechanisms.
-
Data Presentation
Table 1: Example Pharmacodynamic Sample Collection Schedule for an Oral IDH1 Inhibitor in a Clinical Trial
| Treatment Cycle | Day of Cycle | Sampling Time Points | Sample Type | Rationale |
| Cycle 1 | Day 1 | Pre-dose, 0.5, 2, 4, 6, 8 hours post-dose | Plasma | To assess baseline 2-HG and characterize the initial pharmacodynamic effect after a single dose.[5] |
| Cycle 1 | Day 2 | Pre-dose (24 hours after first dose) | Plasma | To determine the 2-HG level after 24 hours.[5] |
| Cycle 1 | Day 14/15 | Pre-dose, 2 hours post-dose | Plasma | To assess 2-HG levels as the drug approaches steady-state concentrations.[5] |
| Cycle 2 | Day 1 | Pre-dose | Plasma, Bone Marrow | To measure trough 2-HG levels at steady state and assess 2-HG in the target tissue.[4][5] |
| Subsequent Cycles | Day 1 | Pre-dose | Plasma | To monitor for sustained 2-HG suppression. |
Table 2: Expected 2-HG Modulation with an Effective IDH1 Inhibitor
| Sample Type | Baseline 2-HG Levels (in IDH1-mutant cancers) | Expected Change with Treatment | Time to Nadir |
| Plasma | Significantly elevated (e.g., mean ~1108 ng/mL)[4] | Reduction of ≥90%[9] | Typically reaches a plateau within 14 days of starting treatment.[9][11] |
| Bone Marrow | Elevated | Corresponding reduction with plasma levels.[1] | Assessed at specific time points (e.g., end of cycle 1). |
| Urine | Elevated | Decrease with response to treatment.[6] | Serial monitoring can track response.[6] |
Experimental Protocols
Protocol: Plasma Sample Collection and Processing for 2-HG Analysis
-
Sample Collection:
-
Collect whole blood in K2-EDTA tubes at the scheduled time points.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the sample on wet ice immediately after collection.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
-
Aliquoting and Storage:
-
Aliquot the plasma into pre-labeled cryovials.
-
Store the plasma aliquots at -80°C until analysis.
-
Protocol: 2-HG Quantification by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a solvent like methanol or acetonitrile containing an internal standard (e.g., deuterated 2-HG).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a validated chromatographic method to separate 2-HG from other metabolites.
-
Quantify 2-HG using multiple reaction monitoring (MRM) based on specific precursor and product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Mandatory Visualizations
Caption: IDH1 signaling pathway in normal and cancerous cells.
Caption: Experimental workflow for pharmacodynamic analysis of 2-HG.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2‐Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]
- 9. ascopubs.org [ascopubs.org]
- 10. mdpi.com [mdpi.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Combining IDH1 Inhibitors with Chemotherapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the synergistic effects of combining IDH1 inhibitors with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining IDH1 inhibitors with chemotherapy?
The combination of IDH1 inhibitors with chemotherapy is based on complementary mechanisms of action that can lead to synergistic anti-tumor effects. IDH1 inhibitors, such as ivosidenib and olutasidenib, specifically target mutant IDH1 enzymes, leading to decreased production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] This reduction in 2-HG can reverse the epigenetic dysregulation and block in cellular differentiation caused by the mutation.[3][4]
Chemotherapeutic agents, on the other hand, induce cytotoxic effects through various mechanisms, including DNA damage and induction of reactive oxygen species (ROS).[5] Preclinical and clinical studies have shown that combining these two approaches can enhance treatment efficacy. For instance, in acute myeloid leukemia (AML), the simultaneous administration of an IDH1 inhibitor with chemotherapy has demonstrated substantially inhibited leukemia in vivo.[6] In pancreatic ductal adenocarcinoma (PDAC), inhibiting wild-type IDH1, which is overexpressed and helps cancer cells manage metabolic stress, can sensitize tumors to chemotherapy.[5][7]
Q2: What are the key mechanisms of synergy observed when combining IDH1 inhibitors with chemotherapy?
Several key mechanisms contribute to the synergistic effects observed with this combination therapy:
-
Increased DNA Damage and Impaired Repair: In glioma, mutant IDH1 has been shown to impair the ATM-associated DNA repair pathway.[8] This makes tumor cells more susceptible to DNA-damaging agents like temozolomide (TMZ).[8] The oncometabolite 2-HG, produced by mutant IDH1, can also inhibit the DNA repair enzyme MGMT, further enhancing the efficacy of alkylating agents like TMZ.[9]
-
Induction of Oxidative Stress: Chemotherapy is a known inducer of reactive oxygen species (ROS).[5] Wild-type IDH1 plays a role in antioxidant defense by producing NADPH.[5] Inhibiting IDH1 can therefore suppress this defense mechanism, leading to increased ROS levels and enhanced sensitivity to chemotherapy, as seen in pancreatic cancer.[5][7]
-
Enhanced Differentiation: In IDH-mutant AML, the combination of an IDH1 inhibitor with a hypomethylating agent like azacitidine can synergistically promote myeloid cell differentiation, which is blocked by the IDH1 mutation.[3]
Q3: What are the common challenges or unexpected results encountered in preclinical experiments?
-
Treatment Sequencing: The timing of administration can significantly impact efficacy. In a preclinical AML model, simultaneous administration of the IDH1 inhibitor BAY1436032 with cytarabine and doxorubicin was more effective than sequential treatment.[6]
-
Drug Resistance: Resistance to IDH1 inhibitors can emerge through various mechanisms, including secondary mutations in the IDH1 gene or "isoform switching," where a mutation in IDH2 arises.[10][11] This can lead to a loss of response to the IDH1 inhibitor.
-
Variable Response Across Models: The synergistic effects can vary depending on the cancer type, the specific IDH1 mutation, and the chemotherapy agent used. It is crucial to test combinations in multiple relevant cell lines and preclinical models.[5]
Troubleshooting Guides
Problem 1: Lack of Synergy or Additive Effect in Co-treatment Experiments
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Scheduling | Review literature for effective dose ranges and administration schedules. In a preclinical AML study, simultaneous combination showed additive effects while sequential did not.[6] Consider a dose-matrix experiment to identify synergistic concentrations. |
| Inappropriate Cell Line or Model | Confirm the presence and specific type of the IDH1 mutation in your cell line. The synergistic mechanism can be mutation-specific. For example, the interplay with MGMT and TMZ is relevant for gliomas with IDH1 mutations.[9] |
| Drug Inactivation or Metabolism | Check for potential drug-drug interactions that might alter the metabolism or efficacy of either the IDH1 inhibitor or the chemotherapy agent. |
| Cell Culture Conditions | Ensure that cell culture conditions, such as glucose levels, are appropriate, as they can influence cellular metabolism and response to IDH1 inhibition.[5] |
Problem 2: Development of Resistance to Combination Therapy
| Possible Cause | Troubleshooting Step |
| Secondary IDH1 Mutations | Sequence the IDH1 gene in resistant clones to identify potential secondary mutations that may interfere with inhibitor binding.[11] |
| IDH Isoform Switching | Analyze resistant cells for the emergence of IDH2 mutations, as this has been observed as a mechanism of acquired resistance.[10] |
| Activation of Bypass Signaling Pathways | Perform molecular profiling (e.g., RNA-seq, proteomics) of resistant cells to identify upregulated survival pathways that may be compensating for the inhibition of IDH1. |
Quantitative Data Summary
Table 1: Clinical Trial Outcomes of IDH1 Inhibitor and Chemotherapy Combinations in AML
| Trial / Study | IDH1 Inhibitor | Chemotherapy | Patient Population | Key Outcomes | Citation(s) |
| Phase 3 AGILE | Ivosidenib | Azacitidine | Newly Diagnosed IDH1-mutant AML (≥75 years or unfit for intensive chemo) | Median Overall Survival: 24.0 months (combo) vs. 7.9 months (placebo + aza) | [12][13] |
| Phase 1 | Ivosidenib | Intensive Chemotherapy (7+3) | Newly Diagnosed IDH1-mutant AML | End-of-induction CR/CRi/CRp rate: 72% | [14][15][16] |
| Phase 1/2 | Olutasidenib | Azacitidine | Relapsed/Refractory IDH1-mutant AML | Overall Response Rate (ORR): 51%; CR/CRh rate: 31% | [17][18] |
| Phase 1b/II | Ivosidenib | Venetoclax ± Azacitidine | IDH1-mutant AML | Composite Complete Remission Rate: 78% (overall), 100% (treatment-naïve) | [19] |
CR = Complete Remission; CRi = CR with incomplete hematologic recovery; CRp = CR with incomplete platelet recovery; CRh = CR with partial hematologic recovery
Table 2: Preclinical Efficacy of IDH1 Inhibitor and Chemotherapy Combinations
| Cancer Type | IDH1 Inhibitor | Chemotherapy | Model | Key Findings | Citation(s) |
| AML | BAY1436032 | Cytarabine + Doxorubicin | PDX Mouse Model | Simultaneous combination substantially inhibited leukemia in vivo; 5/8 mice survived until the end of the study (400 days). | [6] |
| Pancreatic Cancer | Ivosidenib | 5-FU | PDX Mouse Model | Combination of low-dose ivosidenib and 5-FU prevented tumor growth. | [5] |
| Pancreatic Cancer | Ivosidenib | FOLFIRINOX | Mouse Model | Combination of low-dose ivosidenib and FOLFIRINOX prevented tumor growth. | [5] |
| AML | Ivosidenib | Azacitidine | PDX Mouse Model | Combination led to a >99% reduction in hCD45+ cells in bone marrow. | [20] |
| AML | Ivosidenib | Venetoclax | PDX Mouse Model | Combination led to a 99% reduction in hCD45+ cells in bone marrow. | [20] |
PDX = Patient-Derived Xenograft
Experimental Protocols
Protocol 1: In Vivo Assessment of Synergistic Efficacy in an AML Patient-Derived Xenograft (PDX) Model (Based on[6])
-
Model System: Utilize a previously established IDH1-mutant AML PDX mouse model.
-
Treatment Groups:
-
Vehicle control
-
IDH1 inhibitor (e.g., BAY1436032) alone
-
Chemotherapy (e.g., cytarabine + doxorubicin) alone
-
Sequential combination (Chemotherapy followed by IDH1 inhibitor)
-
Simultaneous combination (IDH1 inhibitor and chemotherapy administered concurrently)
-
-
Drug Administration:
-
Administer the IDH1 inhibitor for a defined period (e.g., 87 days).
-
Administer chemotherapy according to a standard regimen.
-
-
Monitoring:
-
Monitor the percentage of human leukemic cells (hCD45+) in peripheral blood weekly.
-
Monitor overall survival of the mice.
-
-
Endpoint Analysis: Compare the reduction in leukemic cell engraftment and the median survival across all treatment groups.
Protocol 2: In Vitro Sensitization of Pancreatic Cancer Cells to Chemotherapy by IDH1 Inhibition (Based on[5])
-
Cell Lines: Use human pancreatic cancer cell lines (e.g., Mia-Paca2, PANC-1).
-
Culture Conditions: Culture cells under low glucose conditions (2.5 mmol/L) to mimic the tumor microenvironment.
-
Drug Treatment:
-
Treat cells with varying concentrations of an IDH1 inhibitor (e.g., ivosidenib).
-
Treat cells with varying concentrations of a chemotherapy agent (e.g., 5-FU).
-
Treat cells with a combination of both drugs in a matrix format.
-
-
Viability Assay: After a defined incubation period (e.g., 5-6 days), assess cell viability using a suitable assay (e.g., Quant-iT PicoGreen).
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and in combination.
-
Use Bliss independence or Chou-Talalay method to determine if the combination effect is synergistic, additive, or antagonistic.
-
Visualizations
References
- 1. Reviewing the IDH1 Mutation-Mediated Mechanism of Drug Resistance and Revisiting Its Overcoming Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Concurrent inhibition of IDH and methyltransferase maximizes therapeutic efficacy in IDH mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH1 Inhibition Potentiates Chemotherapy Efficacy in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. Ivosidenib Plus Chemotherapy to Treat AML with IDH1 Mutation - NCI [cancer.gov]
- 13. bloodcancerunited.org [bloodcancerunited.org]
- 14. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Olutasidenib in combination with azacitidine induces durable complete remissions in patients with relapsed or refractory mIDH1 acute myeloid leukemia: a multicohort open-label phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olutasidenib alone or with azacitidine in IDH1-mutated acute myeloid leukaemia and myelodysplastic syndrome: phase 1 results of a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ASCO 2020: Combination therapy well-tolerated and highly effective for patients with IDH1-mutated AML - ecancer [ecancer.org]
- 20. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating IDH1 Inhibitor Efficacy: A Comparative Guide Using 2-HG Biomarkers
For researchers and drug development professionals, establishing the efficacy of targeted therapies is paramount. In the context of cancers driven by isocitrate dehydrogenase 1 (IDH1) mutations, the oncometabolite 2-hydroxyglutarate (2-HG) serves as a direct and quantifiable biomarker for therapeutic intervention. This guide provides an objective comparison of the investigational inhibitor IDH-305 against other prominent IDH1 inhibitors, focusing on the reduction of 2-HG as a key measure of efficacy, supported by experimental data and detailed protocols.
Mutations in the IDH1 enzyme are a common feature in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] These mutations result in a new, abnormal enzyme function: the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG).[1] The accumulation of this oncometabolite, 2-HG, is believed to drive tumorigenesis by causing epigenetic changes and blocking cell differentiation.[1][2] Consequently, small-molecule inhibitors that specifically target the mutant IDH1 enzyme have been developed as a promising therapeutic strategy.[2][3] The efficacy of these inhibitors can be directly assessed by measuring the reduction in 2-HG levels in preclinical models and in patients.[4]
Comparative Efficacy of IDH1 Inhibitors in 2-HG Reduction
The primary mechanism of action for mutant IDH1 inhibitors is the suppression of 2-HG production.[1] The following tables summarize quantitative data on the potency and efficacy of IDH-305 and other well-characterized IDH1 inhibitors, Ivosidenib and Olutasidenib, in reducing 2-HG levels across various experimental models.
Table 1: Inhibitor Potency Against Mutant IDH1 Enzymes
| Inhibitor | Target(s) | Specific Mutation(s) | IC50 (nM) | Citation |
| IDH-305 | Mutant IDH1 | R132H | 5 | [1] |
| Ivosidenib (AG-120) | Mutant IDH1 | R132H, R132C | 12, 31 | [5][6] |
| Olutasidenib | Mutant IDH1 | R132H, R132C, R132L, R132G | Not specified | [7] |
| Vorasidenib (AG-881) | Mutant IDH1 & IDH2 | R132C, R132L, R132H, R132S | 0.04–22 | [2][4] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Efficacy in 2-HG Reduction in Preclinical and Clinical Settings
| Inhibitor | Model System | Dose | 2-HG Reduction | Citation |
| IDH-305 | HCT116-IDH1 R132H/+ xenograft | 300 mg/kg | >90% (in tumor) | [1] |
| IDH-305 | Patients with IDH1 R132-mutant AML/MDS | 75-750 mg twice daily | Demonstrated at all doses | [1][8] |
| Ivosidenib (AG-120) | IDH1-mutant AML primary human blast cells | Not specified | Significant decrease | [9] |
| Olutasidenib | LN18 cells with IDH1 mutation | 5 µM | Significant decrease | [10] |
| AGI-5198 | TS603 glioma cell line | Not specified | Dose-dependent inhibition | [2] |
| BAY1436032 | Patients with mIDH1 AML | 300-1500 mg twice daily | Partial inhibition in most subjects | [11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of validation, the following diagrams illustrate the core concepts.
Caption: IDH1 signaling in normal vs. cancer cells.
Caption: Experimental workflow for inhibitor validation.
Caption: Logical flow of IDH1 inhibition and biomarker response.
Experimental Protocols
Accurate quantification of 2-HG is critical for validating inhibitor efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical method.[1]
Protocol 1: In Vitro 2-HG Measurement in Cell Culture
This protocol outlines the measurement of extracellular 2-HG produced by IDH1-mutant cancer cells in culture.
1. Cell Culture and Treatment:
-
Culture IDH1-mutant cells (e.g., HT1080 [R132C], U87 [R132H]) in appropriate media and conditions until they reach approximately 70-80% confluency.[6]
-
Prepare serial dilutions of the IDH1 inhibitor (e.g., IDH-305) in fresh culture medium.
-
Remove the existing medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubate the cells with the inhibitor for a specified period, typically 48 to 72 hours.[1]
2. Sample Collection:
-
Extracellular 2-HG: Collect the cell culture medium from each well.[1]
-
Centrifuge the medium at 300 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new microcentrifuge tube for analysis. Samples can be stored at -80°C.
3. Metabolite Extraction and Analysis (LC-MS/MS):
-
Deproteination: Add a volume of cold solvent (e.g., 80% methanol or acetonitrile) to the medium supernatant to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Transfer the resulting supernatant to a new tube and dry it using a vacuum concentrator.
-
Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Utilize a chiral column to separate D-2-HG and L-2-HG enantiomers if required.[12]
-
Quantify 2-HG concentrations by comparing with a standard curve generated from known concentrations of 2-HG.
Protocol 2: Ex Vivo 2-HG Measurement from Tumor Tissue
This protocol is for quantifying 2-HG levels in tumor tissue from xenograft models or patient biopsies.
1. Sample Collection and Storage:
-
Excise tumor tissue immediately after sacrifice (for animal models) or during biopsy.
-
Snap-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until analysis.
2. Tissue Homogenization and Extraction:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Homogenize the tissue in a pre-chilled solvent mixture (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.
-
Ensure the sample remains cold throughout the process to prevent metabolite degradation.
3. Metabolite Extraction and Analysis (LC-MS/MS):
-
Follow the same deproteination, centrifugation, drying, and reconstitution steps as described in Protocol 1 (Step 3).
-
Normalize the final 2-HG concentration to the initial tissue weight (e.g., ng/g of tissue).[12]
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is often used for robust quantification in tissue samples.[12][13]
Conclusion
The validation of IDH1 inhibitor efficacy is intrinsically linked to the precise measurement of the oncometabolite 2-HG. A significant reduction in 2-HG levels following treatment provides direct evidence of target engagement and biological activity.[14] Inhibitors like IDH-305, Ivosidenib, and Olutasidenib have demonstrated robust inhibition of mutant IDH1, leading to decreased 2-HG production in both preclinical and clinical settings.[8][9][10] The use of standardized and rigorous experimental protocols, particularly those employing mass spectrometry, is essential for generating reliable and comparable data. This allows researchers and clinicians to effectively evaluate the potency of new therapeutic agents and monitor their activity in patients with IDH1-mutated cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. P10.21 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ivosidenib (AG-120) and the Novel IDH1 Inhibitor LY3410738 in AML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established first-in-class mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, Ivosidenib (AG-120), with a novel, next-generation covalent inhibitor, LY3410738, in the context of Acute Myeloid Leukemia (AML) models. The emergence of potent, targeted therapies has significantly altered the treatment landscape for AML patients harboring IDH1 mutations.[1] This comparison is based on available preclinical data to highlight differences in potency, mechanism, and efficacy, offering insights for ongoing research and development.
Mutations in the IDH1 gene are present in approximately 6-10% of AML patients.[2] These mutations confer a neomorphic enzymatic function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and block myeloid differentiation, contributing to leukemogenesis.[3] Both Ivosidenib and LY3410738 target the mutant IDH1 enzyme to reduce 2-HG levels and restore normal cellular differentiation.[3][4]
Mechanism of Action: Targeting the Mutant IDH1 Pathway
Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[5] In AML, a mutation in the IDH1 active site, most commonly at the R132 residue, alters its function.[6] The mutant enzyme gains the ability to convert α-KG to the oncometabolite 2-HG.[5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET2 and histone demethylases, leading to DNA and histone hypermethylation.[3] This epigenetic dysregulation blocks the differentiation of myeloid progenitor cells, contributing to the accumulation of leukemic blasts.[4]
IDH1 inhibitors like Ivosidenib and LY3410738 are small molecules designed to selectively bind to and inhibit the mutant IDH1 enzyme.[3][4] This inhibition blocks the production of 2-HG, leading to a decrease in its intracellular levels.[4] The reduction in 2-HG restores the function of α-KG-dependent dioxygenases, reverses the hypermethylation phenotype, and ultimately promotes the differentiation of leukemic cells into mature myeloid cells.[3][7] LY3410738 is distinguished by its covalent binding mechanism, which may contribute to its increased potency and durable effects.[8][9]
Performance Comparison: Preclinical Data
Preclinical studies indicate that while both Ivosidenib and LY3410738 effectively inhibit mutant IDH1, LY3410738 demonstrates superior potency and a more durable response in AML models.[7][8][10]
Table 1: In Vitro Potency Against Mutant IDH1
| Compound | Target | Assay Type | IC50 Value | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | Enzymatic | 12 nM | [11] |
| IDH1-R132C | Enzymatic | 13 nM | [11] | |
| IDH1-R132C | Cellular (2-HG reduction in HT1080 cells) | 7.5 nM | [12] | |
| LY3410738 | IDH1-R132H | Enzymatic | 6.27 nM | [13] |
| IDH1-R132C | Enzymatic | 3.71 nM | [13] | |
| IDH1-R132H | Cellular (2-HG reduction) | 0.406 nM | [14] | |
| IDH1-R132C | Cellular (2-HG reduction in HT1080 cells) | 1.28 nM | [13] |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Compound | Model | Key Findings | Reference |
| Ivosidenib (AG-120) | HT1080 xenograft | Single oral doses of 50 mg/kg and 150 mg/kg led to rapid tumor 2-HG reduction, with maximum inhibition of 92.0% and 95.2% respectively, achieved at ~12 hours post-dose.[15][16] | [15][16] |
| LY3410738 | Patient-derived AML xenograft | Showed more robust and durable efficacy compared to Ivosidenib.[7][8] | [7][8][10] |
| AML xenograft (refractory to Ivosidenib) | Combination with Venetoclax was efficacious, suggesting potential to overcome resistance.[7][8][10] | [7][8][10] | |
| IDH1-mutant AML model | Efficacious at 3.3 and 10 mg/kg, reducing leukemic burden in the bone marrow.[14] | [14] |
Experimental Workflow and Protocols
The preclinical evaluation of IDH1 inhibitors typically follows a systematic workflow to establish potency, selectivity, and in vivo anti-leukemic activity.
References
- 1. Ivosidenib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 3. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRECLINICAL STUDIES OF A NOVEL IDH1 INHIBITOR IN ACUTE MYELOID LEUKEMIA (AML) | Semantic Scholar [semanticscholar.org]
- 5. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Paper: A Phase 1 Study of LY3410738, a First-in-Class Covalent Inhibitor of Mutant IDH in Advanced Myeloid Malignancies (Trial in Progress) [ash.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. | BioWorld [bioworld.com]
- 15. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Olutasidenib and the Preclinical IDH1 Inhibitor 5 (AGI-5198)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) approved for the treatment of relapsed or refractory acute myeloid leukemia (AML), and the preclinical compound "IDH1 Inhibitor 5," also known as AGI-5198. This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
Olutasidenib is a clinically validated mIDH1 inhibitor with proven efficacy in a challenging patient population. AGI-5198, a preclinical tool compound, has demonstrated target engagement and anti-tumor activity in nonclinical models of glioma. While direct comparisons are limited by the different stages of development and primary indications studied, this guide aims to provide a structured overview of their respective efficacy profiles based on published data.
Mechanism of Action
Both Olutasidenib and AGI-5198 are allosteric inhibitors of the mutant IDH1 enzyme. They bind to a pocket distinct from the active site, inducing a conformational change that prevents the enzyme from converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG is a key driver in IDH-mutant cancers, leading to epigenetic dysregulation and a block in cellular differentiation. By inhibiting 2-HG production, these compounds aim to restore normal cellular differentiation and suppress tumor growth.
Figure 1: Signaling pathway of mutant IDH1 and its inhibition.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data for Olutasidenib and this compound (AGI-5198).
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| Olutasidenib | IDH1 R132H | 21.2 | Enzymatic Assay |
| IDH1 R132C | 114 | Enzymatic Assay | |
| This compound (AGI-5198) | IDH1 R132H | 34.9 | Wild-type IDH1 glioma cells expressing exogenous mutant IDH1 R132H protein[1] |
| IDH1 R132H | 64.4 | MOG cells[1] | |
| IDH1 R132H | 70 | Enzymatic Assay[2] | |
| IDH1 R132C | 160 | Enzymatic Assay[2] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings |
| Olutasidenib | AML Xenograft | Not specified | Recapitulated in vitro activity of suppressing 2-HG and inducing differentiation.[3] |
| This compound (AGI-5198) | Orthotopic Glioma Xenograft | 150 mg/kg and 450 mg/kg daily | Suppressed tumor cell growth at both doses.[4] Reduced intratumoral 2-HG levels by approximately 2.4-fold.[5] |
Table 3: Clinical Efficacy of Olutasidenib in Relapsed/Refractory AML (Phase 2 Study)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 48%[6] |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 35%[6] |
| Median Duration of CR+CRh | 25.3 months[6] |
| Median Overall Survival (OS) | 11.5 months[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
Mutant IDH1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the neomorphic activity of the mutant IDH1 enzyme.
Figure 2: Experimental workflow for an IDH1 enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant human mutant IDH1 (e.g., R132H) enzyme, α-ketoglutarate (α-KG), and NADPH are prepared in an appropriate assay buffer.
-
Compound Preparation: The test inhibitor (Olutasidenib or AGI-5198) is serially diluted to a range of concentrations.
-
Reaction: The mutant IDH1 enzyme is pre-incubated with the test inhibitor for a defined period. The enzymatic reaction is initiated by the addition of α-KG and NADPH.
-
Detection: The consumption of NADPH, which is proportional to the production of 2-HG, is monitored over time. This can be measured by the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based 2-HG Reduction Assay
This assay measures the ability of a compound to reduce the intracellular levels of 2-HG in cancer cells harboring an IDH1 mutation.
Protocol:
-
Cell Culture: IDH1-mutant cancer cells (e.g., glioma or AML cell lines) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).
-
Metabolite Extraction: At the end of the treatment period, the culture medium is removed, and intracellular metabolites are extracted from the cells, typically using a cold methanol-based solution.
-
2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a sensitive analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). Commercially available colorimetric or fluorometric assay kits can also be used.
-
Data Analysis: The intracellular 2-HG levels in treated cells are normalized to cell number or protein concentration and compared to the vehicle-treated control to determine the extent of 2-HG reduction.
In Vivo Xenograft Models
AML Subcutaneous Xenograft Model:
-
Cell Preparation: Human AML cells with an IDH1 mutation are harvested and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.
-
Implantation: A specific number of cells (e.g., 5-10 million) are injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival can also be assessed. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring intratumoral 2-HG levels.
Orthotopic Glioma Xenograft Model:
-
Cell Preparation: Human glioma cells harboring an IDH1 mutation are prepared in a sterile suspension.
-
Intracranial Implantation: Using a stereotactic frame, a small burr hole is drilled in the skull of anesthetized immunocompromised mice. A precise number of cells are then injected into a specific brain region (e.g., the striatum).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment and Efficacy Evaluation: Treatment is initiated based on tumor establishment. Efficacy is primarily assessed by monitoring changes in tumor volume via imaging and by overall survival of the animals. Brain tissue can be harvested for histological and molecular analysis at the study endpoint.
Conclusion
Olutasidenib has demonstrated significant and durable clinical efficacy in patients with relapsed or refractory IDH1-mutant AML, leading to its regulatory approval. Its preclinical profile, characterized by potent inhibition of mutant IDH1 and subsequent reduction of 2-HG, translated successfully into clinical benefit. This compound (AGI-5198), while an effective preclinical tool for studying the biology of IDH1-mutant cancers, particularly glioma, has not progressed to clinical development, likely due to suboptimal pharmacokinetic properties. This comparative guide highlights the distinct stages of development and the available efficacy data for these two IDH1 inhibitors, providing a valuable resource for the scientific community.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. ashpublications.org [ashpublications.org]
- 4. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside [mdpi.com]
- 5. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olutasidenib for mutated IDH1 acute myeloid leukemia: final five-year results from the phase 2 pivotal cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Vorasidenib (AG-881) vs. A Selective IDH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase (IDH) enzymes are key oncogenic drivers in a variety of cancers, including glioma. The discovery of small molecule inhibitors targeting these mutant enzymes has opened up new avenues for targeted cancer therapy. This guide provides an objective comparison of two prominent IDH inhibitors: Vorasidenib (AG-881), a pan-inhibitor of mutant IDH1 and IDH2, and Ivosidenib (AG-120), a selective inhibitor of mutant IDH1. This comparison is based on available preclinical and clinical data to inform research and drug development decisions.
Mechanism of Action: A Tale of Two Inhibitors
Both Vorasidenib and Ivosidenib function by inhibiting the neomorphic activity of mutant IDH enzymes. This mutation confers a gain-of-function that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis.[1][3]
Ivosidenib (AG-120) is a first-in-class, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme.[1][2] It specifically targets the R132 mutation in IDH1, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.[1]
Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[3] Its ability to target both major isoforms of mutant IDH may offer a broader therapeutic window and a potential strategy to overcome resistance mechanisms involving isoform switching.[3] A key advantage of Vorasidenib, particularly for brain tumors, is its enhanced penetration of the blood-brain barrier.[3]
Signaling Pathway and Inhibitor Action
Caption: IDH signaling pathway and points of intervention for Ivosidenib and Vorasidenib.
Preclinical Performance: Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of Vorasidenib and Ivosidenib against various mutant IDH enzymes.
| Target | Vorasidenib (AG-881) IC50 (nM) | Ivosidenib (AG-120) IC50 (nM) |
| IDH1 Mutants | ||
| IDH1-R132H | 31.9 | 12 |
| IDH1-R132C | - | 13 |
| IDH1-R132G | - | 8 |
| IDH1-R132L | - | 13 |
| IDH1-R132S | - | 12 |
| IDH2 Mutants | ||
| IDH2-R140Q | 31.7 | No activity |
| Wild-Type | ||
| WT-IDH1/R132H heterodimer | 4 | - |
| WT-IDH2/R140Q heterodimer | 251 | - |
Data sourced from multiple preclinical studies.[4][5] Note: Direct head-to-head IC50 comparisons across different studies should be interpreted with caution due to variations in assay conditions.
Clinical Efficacy in Glioma: The INDIGO Trial and Beyond
The most significant clinical data for Vorasidenib in glioma comes from the Phase 3 INDIGO trial. For Ivosidenib, data is available from a Phase 1 study in advanced glioma.
| Clinical Trial | INDIGO (Phase 3) | Phase 1 Study |
| Drug | Vorasidenib | Ivosidenib |
| Patient Population | Grade 2 IDH1/2-mutant glioma | Advanced IDH1-mutant glioma |
| Primary Endpoint | Progression-Free Survival (PFS) | Safety and Tolerability |
| Median PFS | 27.7 months | 13.6 months (non-enhancing tumors) |
| Median PFS (Control) | 11.1 months | 1.4 months (enhancing tumors) |
| Objective Response Rate | Not the primary endpoint, but showed tumor growth rate reduction | 2.9% (non-enhancing tumors) |
| Time to Next Intervention | Significantly improved with Vorasidenib | Not reported |
Data from the INDIGO trial for Vorasidenib and a Phase 1 study for Ivosidenib.[6][7]
Pharmacokinetics: The Blood-Brain Barrier Challenge
A critical differentiator between Vorasidenib and Ivosidenib is their ability to penetrate the central nervous system.
| Parameter | Vorasidenib (AG-881) | Ivosidenib (AG-120) |
| Brain Penetrance | High | Low |
| Mean Brain-to-Plasma Ratio | 1.74 - 3.16 | 0.10 - 0.13 |
| Tumor 2-HG Reduction (in glioma) | >97% | >90% (at higher doses) |
Data from a perioperative study directly comparing both drugs.[3][8][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of these inhibitors.
Biochemical Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme.
Caption: Workflow for a typical biochemical enzyme inhibition assay.
Methodology:
-
Recombinant mutant IDH1 or IDH2 enzyme is incubated with its substrate, α-ketoglutarate, and the cofactor NADPH in a buffer system.
-
The test inhibitor (Vorasidenib or Ivosidenib) is added at a range of concentrations.
-
The reaction measures the consumption of NADPH, which is coupled to a secondary reaction involving a diaphorase enzyme and a reporter substrate like resazurin.
-
The conversion of resazurin to the fluorescent product resorufin is proportional to the amount of NADPH consumed, and thus to the activity of the IDH enzyme.[10][11]
-
Fluorescence is measured using a plate reader, and the data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular 2-HG Production Assay
This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cancer cells harboring IDH mutations.
Caption: Workflow for a cellular 2-HG production assay.
Methodology:
-
Human cancer cell lines with known IDH1 or IDH2 mutations (e.g., HT1080 fibrosarcoma cells) are cultured under standard conditions.[12]
-
The cells are treated with the inhibitor at a range of concentrations for a specified period (e.g., 48 hours).
-
After treatment, the cells and/or the culture medium are collected.
-
The concentration of 2-HG is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
The results are used to determine the cellular IC50, representing the concentration of the inhibitor that reduces 2-HG production by 50% in a cellular context.[13]
Orthotopic Glioma Mouse Model
This in vivo model is used to evaluate the efficacy of a drug in a setting that more closely mimics human disease.
Caption: Workflow for an orthotopic glioma mouse model experiment.
Methodology:
-
Human glioma cells carrying an IDH mutation are surgically implanted into the brains of immunodeficient mice.[14][15]
-
Once tumors are established, mice are randomized into treatment groups and receive the inhibitor (e.g., Vorasidenib or Ivosidenib) or a vehicle control, typically via oral gavage.
-
Tumor growth is monitored over time using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
At the end of the study, the animals are euthanized, and the brains are harvested for various analyses, including tumor volume measurement, quantification of 2-HG levels in the tumor tissue, and histological examination to assess tumor morphology and cell differentiation.[3]
Conclusion
Both Vorasidenib and Ivosidenib are important therapeutic agents targeting mutant IDH enzymes. Ivosidenib has demonstrated efficacy as a selective IDH1 inhibitor, particularly in hematologic malignancies. Vorasidenib, with its dual IDH1/2 inhibitory activity and, crucially, its ability to effectively cross the blood-brain barrier, has shown significant promise in the treatment of IDH-mutant gliomas, as evidenced by the pivotal INDIGO trial. The choice between a selective and a pan-inhibitor, as well as considerations of tissue penetrance, will be critical in the future design of clinical trials and the development of next-generation IDH inhibitors. The experimental data and protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other emerging targeted therapies.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivosidenib - Wikipedia [en.wikipedia.org]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Orthotopic Mouse Glioma Model [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
Predicting Response to IDH1 Inhibitor Therapy: A Comparative Guide to Biomarkers
The development of targeted inhibitors against mutant isocitrate dehydrogenase 1 (IDH1) has marked a significant advancement in the treatment of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. The efficacy of these therapies is intrinsically linked to the presence of a specific mutation in the IDH1 gene. This guide provides a comprehensive comparison of biomarkers used to predict and monitor the response to IDH1 inhibitor therapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Central Role of the IDH1 Mutation and 2-Hydroxyglutarate
Mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue, are the foundational predictive biomarker for response to IDH1 inhibitor therapy.[1][2][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][3][4] However, the mutant IDH1 enzyme gains a neomorphic (new) function: it converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4][5][6]
The accumulation of 2-HG to high levels is a key event in tumorigenesis associated with IDH1 mutations.[5][6] It competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes (hypermethylation) that impair cellular differentiation and promote cancer growth.[3][5][7][8] IDH1 inhibitors, such as Ivosidenib (AG-120) and Olutasidenib, are small molecules designed to specifically block the activity of the mutant IDH1 enzyme, thereby reducing 2-HG production and restoring normal cellular processes.[4][9][10] Consequently, the presence of the IDH1 mutation and the levels of its product, 2-HG, are the primary biomarkers for therapy selection and response monitoring.
Oncometabolite Biomarker: 2-Hydroxyglutarate (2-HG)
2-HG is the most direct pharmacodynamic and response biomarker for IDH1 inhibitor therapy.[9] Successful treatment leads to a significant reduction in 2-HG levels in tumor tissue, blood, and urine.
Performance of 2-HG as a Biomarker
Recent studies have focused on establishing sensitive and specific methods for 2-HG detection. One promising approach involves measuring the ratio of R-2-hydroxyglutarate (R2HG), the product of mutant IDH1, to S-2-hydroxyglutarate (S2HG) in circulation.
| Biomarker | Method | Cancer Type | Sensitivity | Specificity | Key Findings |
| Circulating rRS (R2HG/S2HG Ratio) | Mass Spectrometry | Cholangiocarcinoma (CCA) | 90% | 96.8% | Using a cut-off value of 1.5, the rRS ratio is a sensitive and specific surrogate biomarker for identifying patients with IDH1/2 mutations.[1][11] |
| Intratumoral & Serum 2-HG | Mass Spectrometry | Chondrosarcoma | N/A | N/A | Both intratumoral and serum 2-HG levels were significantly elevated in IDH-mutant tumors and correlated with decreased survival.[12] |
| Intratumoral 2-HG | Magnetic Resonance Spectroscopy (MRS) | Glioma, Chondrosarcoma | N/A | N/A | Non-invasive MRS can detect intratumoral 2-HG, and signal disappears after administration of an IDH1 inhibitor, making it a valuable tool for monitoring therapeutic efficacy.[12][13][14] |
Genetic Biomarkers: IDH1 Mutations and Resistance Mechanisms
The definitive predictive biomarker is the presence of an IDH1 mutation itself. However, the landscape of genetic biomarkers is evolving to include mechanisms of acquired resistance.
-
Primary Predictive Biomarker : The presence of a somatic mutation in IDH1 at codon R132 (e.g., R132H, R132C) is required for patient selection.[4]
-
Resistance Mechanisms : Disease recurrence after initial response has been observed.[15] Potential mechanisms of resistance, which can be considered negative predictive biomarkers, include:
-
Secondary IDH1 mutations that interfere with inhibitor binding.
-
Clonal evolution and the emergence of subclones with other mutations (e.g., in the receptor tyrosine kinase pathway).[15]
-
Metabolic and Epigenetic Biomarkers
Beyond 2-HG, other metabolic and epigenetic changes can serve as downstream biomarkers of IDH1 inhibitor activity.
-
Metabolic Biomarkers : Inhibition of mutant IDH1 not only decreases 2-HG but also leads to an increase in glutamate levels.[13][16] Magnetic resonance spectroscopy (MRS) can non-invasively detect both the drop in 2-HG and the rise in glutamate, providing a more robust assessment of treatment response.[13][16]
-
Epigenetic Biomarkers : Since 2-HG accumulation causes DNA and histone hypermethylation, the reversal of these epigenetic marks can be a downstream indicator of therapeutic efficacy.[3][10] While promising, the clinical utility of specific methylation markers for monitoring response is still under investigation.
Comparison of IDH1 Inhibitor Performance
Two prominent IDH1 inhibitors, Ivosidenib and Olutasidenib, are approved for treating IDH1-mutated AML. While head-to-head trials are limited, data from separate studies and comparative analyses provide insights into their performance.
| Inhibitor | Clinical Trial (Population) | Composite Complete Remission (CR + CRh) Rate | Median Overall Survival (OS) | Key Distinctions |
| Ivosidenib | Phase 1 (R/R AML) | 42% | 8.8 months | Potently inhibits both mutant and wild-type isoforms of IDH1.[17] |
| Olutasidenib | Phase 2 (R/R AML) | 35% | 11.6 months | Highly selective for mutant IDH1; does not inhibit wild-type IDH1.[17] Median duration of CR/CRh response was 25.9 months.[17][18] |
| Ivosidenib + Azacitidine | AGILE Phase 3 (Newly Diagnosed AML) | 54% | 24.0 months | Combination therapy approved for newly diagnosed patients unable to receive intensive chemotherapy.[18] |
| Olutasidenib vs. Ivosidenib | Comparative Study (R/R AML post-Venetoclax) | Higher CR with Olutasidenib (RD: 0.25) | Improved OS with Olutasidenib (HR: 0.33) | A study comparing Olutasidenib-treated trial patients with a real-world cohort of Ivosidenib-treated patients suggested favorable effectiveness for Olutasidenib in this population.[19] |
R/R AML: Relapsed/Refractory Acute Myeloid Leukemia; CRh: Complete Remission with partial hematologic recovery; RD: Risk Difference; HR: Hazard Ratio.
Visualizing the Mechanism and Workflow
IDH1 Signaling and Inhibition Pathway
Caption: Mechanism of mutant IDH1 and therapeutic inhibition.
Experimental Workflow for Biomarker-Guided Therapy
Caption: Workflow for IDH1 biomarker discovery and therapeutic monitoring.
Key Experimental Protocols
IDH1/2 Mutation Detection by Sequencing
This protocol outlines the general steps for identifying mutations in the IDH1 and IDH2 genes from formalin-fixed, paraffin-embedded (FFPE) tissue, which is a common clinical sample type.
Objective: To detect mutations in hotspot regions of IDH1 (codon R132) and IDH2 (codons R140 and R172).
Methodology:
-
Sample Preparation:
-
Acquire FFPE tissue block containing the tumor. A pathologist should identify an area with a high percentage of neoplastic cells (>30% is recommended for reliable detection).[20]
-
Cut 5-10 unstained slides at a thickness of 10 microns.[20]
-
Perform macro-dissection to enrich for tumor cells, if necessary.
-
-
DNA Extraction:
-
Use a commercially available FFPE DNA extraction kit according to the manufacturer's instructions. This typically involves deparaffinization with xylene, rehydration with ethanol washes, and proteinase K digestion to release DNA.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
-
PCR Amplification:
-
Design primers flanking the hotspot codons of IDH1 and IDH2.
-
Perform Polymerase Chain Reaction (PCR) to amplify these specific regions from the extracted genomic DNA. Use a high-fidelity DNA polymerase to minimize errors.
-
-
Sequencing and Analysis:
-
Sanger Sequencing: Purify the PCR products and sequence them using a capillary electrophoresis-based sequencer. Analyze the resulting chromatograms for heterozygous peaks at the codon of interest, which indicate a mutation.
-
Next-Generation Sequencing (NGS): Alternatively, use an NGS-based targeted panel. This allows for higher sensitivity and the ability to detect multiple mutations simultaneously. Sequence the amplicons on an NGS platform (e.g., Illumina MiSeq).
-
Align the sequencing reads to the human reference genome and use variant calling software to identify single nucleotide variants in the target regions. A negative result does not completely rule out a rare mutation outside the sequenced regions or a mutation below the detection sensitivity.[20]
-
Note: For the common IDH1-R132H mutation, immunohistochemistry (IHC) offers a sensitive and specific alternative that can be performed directly on tissue slides.[21]
Quantification of 2-Hydroxyglutarate by LC-MS/MS
This protocol describes the measurement of R- and S-2-HG enantiomers in plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify circulating levels of 2-HG enantiomers to diagnose IDH-mutant status and monitor treatment response.
Methodology:
-
Sample Collection and Preparation:
-
Collect peripheral blood in an EDTA or serum separator tube.
-
Centrifuge to separate plasma or serum and store at -80°C until analysis.
-
-
Metabolite Extraction:
-
Thaw samples on ice.
-
To a small volume of plasma/serum (e.g., 50 µL), add a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-HG).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Derivatization (for Enantiomer Separation):
-
To resolve the R- and S-enantiomers of 2-HG, a chiral derivatization step is required. This can be achieved using a chiral derivatizing agent (e.g., diacetyl-L-tartaric anhydride).
-
Dry the supernatant under a stream of nitrogen and reconstitute in the derivatization reagent. Incubate as required by the specific protocol.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the derivatized 2-HG diastereomers on a C18 reverse-phase column.
-
Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the 2-HG derivatives and the internal standard.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of R- and S-2-HG.
-
Calculate the concentration of each enantiomer in the samples by comparing their peak area ratios relative to the internal standard against the standard curve.
-
Calculate the rRS (R2HG/S2HG) ratio for each sample.
-
Non-invasive Monitoring by Magnetic Resonance Spectroscopy (MRS)
This protocol outlines the use of in vivo 1H-MRS to detect and monitor intratumoral 2-HG levels in patients.
Objective: To non-invasively measure 2-HG within a tumor to assess treatment response.[12]
Methodology:
-
Patient Preparation and Imaging:
-
The patient is positioned in a clinical MRI scanner (typically 3 Tesla or higher).
-
Anatomical MRI scans (e.g., T1-weighted, T2-weighted, FLAIR) are first acquired to precisely locate the tumor.
-
-
MRS Voxel Placement:
-
Based on the anatomical images, a "voxel" (a three-dimensional region of interest) is placed over the tumor tissue, avoiding areas of necrosis, cysts, or major blood vessels.
-
-
MRS Data Acquisition:
-
A specialized 1H-MRS pulse sequence is used to acquire the spectrum from the selected voxel. Sequences like PRESS (Point RESolved Spectroscopy) are commonly employed.
-
Key acquisition parameters include echo time (TE) and repetition time (TR), which are optimized for the detection of 2-HG's unique spectral signature (a cross-peak pattern).[14]
-
-
Spectral Processing and Analysis:
-
The raw MRS data is processed using specialized software (e.g., LCModel). This involves Fourier transformation, phase and frequency correction, and eddy current correction.
-
The software fits the acquired spectrum with a basis set of known metabolite spectra (including 2-HG, glutamate, creatine, choline, etc.) to determine the concentration of each metabolite within the voxel.
-
-
Interpretation:
-
A distinct peak for 2-HG in the spectrum is indicative of an IDH-mutant tumor.
-
In longitudinal studies, a decrease or disappearance of the 2-HG peak following the initiation of IDH1 inhibitor therapy indicates a positive pharmacodynamic response.[12] An associated increase in the glutamate peak can provide further confirmation of on-target inhibitor activity.[13]
-
References
- 1. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Isocitrate dehydrogenase mutations in gliomas: mechanisms, biomarkers and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncometabolite 2‐hydroxyglutarate inhibits histone lysine demethylases | EMBO Reports [link.springer.com]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Reprogramming for Targeting IDH-Mutant Malignant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IDH1: Linking Metabolism and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Review of Epigenetic Therapies for Treatment of IDH-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Detection of "oncometabolite" 2-hydroxyglutarate by magnetic resonance analysis as a biomarker of IDH1/2 mutations in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness of olutasidenib versus ivosidenib in patients with mutated isocitrate dehydrogenase 1 acute myeloid leukemia who are relapsed or refractory to venetoclax: the 2102-HEM-101 trial versus a US electronic health record-based external control arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IDH1 and IDH2 Mutations | MLabs [mlabs.umich.edu]
- 21. oncologypro.esmo.org [oncologypro.esmo.org]
comparing IC50 values of different IDH1 inhibitors
An Objective Comparison of Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
This guide provides a detailed comparison of the biochemical potency of several prominent small-molecule inhibitors targeting mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. The data presented is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.
Introduction to IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism. In certain cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, IDH1 acquires gain-of-function mutations.[1] The most common mutations occur at the R132 residue of the enzyme's active site. This mutated enzyme neomorphically converts α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3] IDH1 inhibitors are designed to selectively block the activity of the mutant enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[4][5]
Comparative Potency of IDH1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several IDH1 inhibitors against various IDH1 and IDH2 mutations. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| Ivosidenib (AG-120) | IDH1-R132H | 12[6][7] | An orally active, first-in-class inhibitor approved for IDH1-mutant cancers.[4][8] |
| IDH1-R132C | 13[6][7] | ||
| IDH1-R132G | 8[6][7] | ||
| IDH1-R132L | 13[6][7] | ||
| IDH1-R132S | 12[6][7] | ||
| Olutasidenib (FT-2102) | IDH1-R132H | 21.2[9][10] | A highly potent, brain-penetrant, and selective inhibitor.[9] |
| IDH1-R132C | 114[9][10] | ||
| Vorasidenib (AG-881) | IDH1-R132C/G/H/S | 0.04 - 22[11][12] | A brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[11][12] |
| IDH2-R140Q | 7 - 14[11][12] | ||
| IDH2-R172K | 130[11][12] | ||
| BAY-1436032 | IDH1-R132H | 15[13] | A pan-mutant IDH1 inhibitor, effective against a range of R132 mutations.[13][14] |
| IDH1-R132C | 15[13] | ||
| Wild-Type IDH1 | 20,000[13] | Demonstrates high selectivity for mutant over wild-type enzyme. | |
| Enasidenib (AG-221) | IDH1-R132H | 48,400[15] | An IDH2 inhibitor, shown for selectivity comparison. |
| IDH2-R140Q | 100[16][17] | ||
| IDH2-R172K | 400[16][18] |
Signaling Pathway of Mutant IDH1 and Inhibition
Mutations in IDH1 disrupt the normal metabolic pathway, leading to the production of the oncometabolite 2-HG. This diagram illustrates the canonical pathway and the mechanism of action for IDH1 inhibitors.
Caption: Mutant IDH1 signaling and the point of therapeutic intervention.
Experimental Protocols
The determination of IC50 values relies on robust biochemical and cell-based assays. Below are generalized protocols representative of those used in the cited studies.
Table 2: Summary of Experimental Methodologies
| Assay Type | Principle | Common Application |
| Enzymatic Assay | Measures the direct inhibition of purified mutant IDH1 enzyme activity. This is often monitored by the change in NADPH absorbance at 340 nm as it is consumed during the conversion of α-KG to 2-HG.[19] | Determining direct biochemical potency and selectivity against different enzyme isoforms. |
| 2-HG Reduction Assay | Quantifies the reduction of the oncometabolite 2-HG in cells expressing mutant IDH1 after treatment with an inhibitor.[13][20] This is typically measured using mass spectrometry. | Assessing the inhibitor's ability to engage its target and exert a biological effect within a cellular context. |
| Cell Proliferation Assay | Evaluates the effect of the inhibitor on the growth of cancer cell lines harboring IDH1 mutations. Assays like CellTiter-Glo measure cell viability.[5][21] | Determining the antiproliferative activity and cytotoxic potential of the inhibitor. |
| Colony Formation Assay | Measures the ability of single cancer cells (particularly from hematopoietic malignancies like AML) to grow into colonies in semi-solid media after inhibitor treatment.[22] | Assessing the long-term impact on the self-renewal and clonogenic potential of cancer cells. |
General Workflow for IC50 Determination
The following diagram outlines a typical workflow for evaluating a potential IDH1 inhibitor, from initial biochemical screening to cell-based validation.
Caption: A standard experimental workflow for characterizing IDH1 inhibitors.
Conclusion
The landscape of IDH1 inhibitors is rapidly evolving, with several compounds demonstrating high potency and selectivity. Ivosidenib and Olutasidenib are potent and specific for IDH1 mutations, while Vorasidenib offers dual inhibition of both IDH1 and IDH2 mutants, which may be advantageous in certain contexts. BAY-1436032 shows broad activity against various IDH1 mutations. The choice of inhibitor for research or clinical development depends on the specific IDH1 mutation, the desired selectivity profile, and other pharmacological properties such as brain penetrance. The experimental data summarized in this guide provides a foundation for making these informed decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. Vorasidenib (AG-881) is an Orally Available, Brain Penetrant and dual mIDH1/2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Ivosidenib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. abmole.com [abmole.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. selleckchem.com [selleckchem.com]
- 21. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 22. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
Head-to-Head Preclinical Comparison of IDH1 Inhibitors in Glioma Xenografts
A detailed analysis of the preclinical efficacy and methodologies of leading mutant isocitrate dehydrogenase 1 (IDH1) inhibitors in glioma xenograft models, providing researchers and drug developers with a comparative guide to aid in translational research.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of lower-grade gliomas and secondary glioblastomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) which drives tumorigenesis. This has spurred the development of targeted inhibitors against the mutant IDH1 protein. While several inhibitors have advanced to clinical trials and even gained regulatory approval for other cancers, a direct head-to-head comparison in preclinical glioma models is crucial for understanding their relative efficacy, brain penetrance, and mechanism of action in the context of brain tumors. This guide provides a comparative summary of key preclinical data from xenograft studies for prominent IDH1 inhibitors: Vorasidenib, Ivosidenib, Olutasidenib, and BAY 1436032. It is important to note that the following data are compiled from separate studies, as direct comparative preclinical investigations have not been published. Variations in experimental models and methodologies should be considered when interpreting these results.
Performance Comparison of IDH1 Inhibitors
The following tables summarize the key performance metrics of different IDH1 inhibitors in preclinical glioma xenograft models, focusing on their impact on the oncometabolite 2-HG, brain penetrance, and anti-tumor efficacy.
Table 1: Pharmacodynamic and Efficacy Data of IDH1 Inhibitors in Glioma Xenograft Models
| Inhibitor | Xenograft Model | Key Efficacy Endpoints | Results |
| Vorasidenib (AG-881) | Orthotopic, patient-derived (TS603, Grade III glioma) | 2-HG Inhibition in Brain Tumor | >97% inhibition |
| Ivosidenib (AG-120) | Human IDH1-mutant brain tumor xenograft | 2-HG Inhibition in Brain Tumor | >84% inhibition[1] |
| Olutasidenib (FT-2102) | mIDH1 xenograft tumor model | 2-HG Reduction | Demonstrated 2-HG reduction (specific glioma model data limited)[2][3] |
| BAY 1436032 | Orthotopic, human astrocytoma (IDH1-R132H) | Survival Benefit | Significantly prolonged survival of mice |
| DS-1001b | Orthotopic, patient-derived glioblastoma | Tumor Growth Inhibition & 2-HG Reduction | Impaired tumor growth and decreased 2-HG levels[4][5] |
Table 2: Pharmacokinetic Properties of IDH1 Inhibitors
| Inhibitor | Preclinical Species | Brain-to-Plasma Ratio | Key Findings |
| Vorasidenib (AG-881) | Rat | 0.65 | High brain penetrance[6] |
| Ivosidenib (AG-120) | Rat | 2.3% (0.023) | Low brain to plasma exposure ratio[7] |
| Olutasidenib (FT-2102) | Mouse | 0.24 | Potential for CNS tumor treatment[3] |
| BAY 1436032 | Not specified | Supported by preclinical data | Blood-brain barrier penetration suggested[8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for testing these inhibitors, the following diagrams are provided.
Caption: Mutant IDH1 signaling pathway and point of intervention.
Caption: A typical experimental workflow for evaluating IDH1 inhibitors.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols based on the published studies of the discussed IDH1 inhibitors.
Orthotopic Glioma Xenograft Model (Vorasidenib)
-
Cell Line: Patient-derived grade III glioma neurospheres (TS603) harboring an IDH1-R132H mutation.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Implantation: Stereotactic intracranial injection of TS603 neurospheres into the brains of the mice.
-
Drug Administration: Vorasidenib (AG-881) was administered orally by gavage. A dose of 50 mg/kg was given twice daily for 4 days in the pharmacodynamic study.
-
Endpoint Assessment:
-
2-HG Measurement: At specified time points after the last dose, mice were euthanized, and brains were harvested. Tumor tissue was dissected, and the levels of 2-HG were measured using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS). The percentage of 2-HG inhibition was calculated by comparing the levels in treated tumors to those in untreated controls.
-
Intracranial Astrocytoma Xenograft Model (BAY 1436032)
-
Cell Line: Human astrocytoma cells engineered to express the IDH1-R132H mutation.
-
Animal Model: Immunocompromised mice.
-
Implantation: Intracerebral transplantation of the IDH1-mutant astrocytoma cells.
-
Drug Administration: BAY 1436032 was administered orally. Treatment was initiated after tumor establishment.
-
Endpoint Assessment:
-
Survival Analysis: Mice were monitored daily, and the primary endpoint was overall survival. Survival data was presented using Kaplan-Meier curves, and statistical significance between the treatment and vehicle control groups was determined using the log-rank test.
-
2-HG Measurement: In a parallel cohort or at the time of death, tumor tissue was collected to measure 2-HG levels to confirm target engagement.
-
Patient-Derived Orthotopic Xenograft Model (DS-1001b)
-
Cell Line: Patient-derived glioblastoma cells with an IDH1 mutation.
-
Animal Model: Immunocompromised mice.
-
Implantation: Intracranial implantation of patient-derived tumor cells.
-
Drug Administration: Continuous administration of DS-1001b was initiated after tumor establishment.
-
Endpoint Assessment:
-
Tumor Growth: Tumor volume was monitored over time using non-invasive imaging techniques (e.g., MRI or bioluminescence imaging).
-
2-HG Levels: Tumor tissue was analyzed for 2-HG concentrations.
-
Immunohistochemistry: Tumor sections were stained for markers of glial differentiation, such as glial fibrillary acidic protein (GFAP), to assess the biological effects of the inhibitor.
-
Conclusion
The preclinical data available for Vorasidenib, Ivosidenib, Olutasidenib, and BAY 1436032 demonstrate that targeting mutant IDH1 is a viable therapeutic strategy for glioma. Vorasidenib stands out for its high brain penetrance and profound inhibition of 2-HG in an orthotopic glioma model. BAY 1436032 has shown a clear survival benefit in a similar model. While preclinical data for Ivosidenib and Olutasidenib in glioma xenografts are less extensively published, their clinical development and data from other cancer models support their activity against mIDH1. The lack of direct head-to-head preclinical studies necessitates careful consideration when comparing these agents. Future preclinical research should aim to include direct comparative arms to better delineate the relative strengths of these inhibitors and guide the selection of the most promising candidates for clinical translation in glioma.
References
- 1. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
A Comparative Guide to IDH1 Inhibitors for Reversal of Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1) and their efficacy in reversing aberrant histone methylation, a key oncogenic driver in various cancers. While direct comparative data for a specific "IDH1 Inhibitor 5" is not publicly available, this guide focuses on well-characterized and clinically relevant IDH1 inhibitors, including a brief mention of a "compound 5" noted for its potential to cross the blood-brain barrier.
Introduction to Mutant IDH1 and Aberrant Histone Methylation
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone demethylases (KDMs).[4][5] This inhibition results in the hypermethylation of histones, particularly at lysine residues such as H3K9 and H3K27, leading to altered gene expression, a block in cellular differentiation, and tumorigenesis.[2][3][6] Small molecule inhibitors of mutant IDH1 aim to reduce 2-HG levels, thereby restoring the activity of histone demethylases and reversing the oncogenic hypermethylation state.[2][3][6]
Mechanism of Action of IDH1 Inhibitors
The primary mechanism by which IDH1 inhibitors reverse histone methylation is through the reduction of intracellular 2-HG levels. This alleviates the inhibition of α-KG-dependent histone demethylases, allowing for the removal of repressive methyl marks on histones and a return to a more normal epigenetic state.
Comparative Analysis of IDH1 Inhibitors
This section compares several key IDH1 inhibitors based on available preclinical and clinical data.
Quantitative Comparison of Inhibitor Potency
| Inhibitor Name | Other Designations | Target Selectivity | IC50 (Mutant IDH1) | Key Findings on Histone Methylation Reversal |
| Ivosidenib | AG-120 | Mutant and Wild-Type IDH1[7] | R132H: 12 nM; R132C: 13 nM | Reduces global H3K4me3, H3K9me3, and H3K27me3 levels in AML cells.[8] |
| Olutasidenib | FT-2102 | Mutant IDH1 selective[7] | R132H: 21.2 nM; R132C: 114 nM | Leads to reduced 2-HG levels, implying downstream reversal of histone hypermethylation.[7] |
| Safusidenib | DS-1001b, AB-218 | Mutant IDH1 selective | R132H: 15 nM; R132C: 130 nM (without preincubation) | Shown to reduce 2-HG, which is expected to reverse abnormal histone hypermethylation.[9] |
| Compound 5 | N/A | Mutant IDH1 | Not specified | Noted for its ability to cross the blood-brain barrier and reduce histone methylation levels.[1] |
| AGI-5198 | N/A | Mutant IDH1 selective | R132H: 70 nM; R132C: 160 nM | Induces histone H3K9me3 demethylation in glioma cells. |
Clinical Efficacy and Safety Overview
| Inhibitor Name | Indication(s) | Overall Response Rate (ORR) | Key Adverse Events |
| Ivosidenib | Relapsed/Refractory AML, Cholangiocarcinoma[10][11] | AML: ~42% | Differentiation syndrome, QTc prolongation, Guillain-Barré syndrome |
| Olutasidenib | Relapsed/Refractory AML[12] | AML: ~48% | Differentiation syndrome, hepatotoxicity |
| Safusidenib | Grade 2 IDH1-mutant Glioma (under investigation)[13] | Glioma: 44.4% | Mostly mild to moderate and manageable.[13] |
| Compound 5 | Preclinical | N/A | N/A |
| AGI-5198 | Preclinical | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IDH1 inhibitor efficacy in reversing histone methylation. Below are representative protocols for key experiments.
Experimental Workflow: Assessing Histone Methylation Reversal
Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of D-2-HG and L-2-HG enantiomers in cell lysates or patient samples.[14]
1. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a methanol/acetonitrile/water (40:40:20) extraction buffer containing a stable isotope-labeled internal standard (e.g., 13C5-D-2-HG).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet debris and collect the supernatant.
2. Derivatization (for chiral separation without a chiral column):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute in a solution of diacetyl-L-tartaric anhydride (DATAN) in pyridine/dichloromethane to derivatize the 2-HG enantiomers into diastereomers.
-
Incubate at 75°C for 30 minutes.
-
Evaporate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 column for separation of the derivatized diastereomers or a chiral column (e.g., Astec® CHIROBIOTIC® R) for direct separation of underivatized enantiomers.
-
Employ a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize parent-to-fragment ion transitions for each 2-HG enantiomer and the internal standard.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of D-2-HG and L-2-HG.
-
Quantify the amount of each enantiomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Protocol 2: Western Blot for Histone Methylation Marks
This protocol details the detection of specific histone methylation marks (e.g., H3K9me3) to assess global changes following inhibitor treatment.[15][16][17]
1. Histone Extraction:
-
Harvest and wash cells as described above.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal for the specific histone modification to a loading control, such as total Histone H3.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol allows for the genome-wide mapping of specific histone modifications to identify changes at specific gene loci following inhibitor treatment.[18][19][20][21]
1. Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K9me3) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
3. DNA Purification and Library Preparation:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the immunoprecipitated DNA according to the manufacturer's protocol (e.g., Illumina).
4. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the histone mark.
-
Compare the peak profiles between inhibitor-treated and control samples to identify differential enrichment.
Alternatives to IDH1 Inhibitors
While IDH1 inhibitors are a targeted approach, other strategies can also modulate histone methylation:
-
Histone Deacetylase (HDAC) Inhibitors: These agents increase histone acetylation, which can counteract the repressive effects of histone methylation.
-
Hypomethylating Agents (HMAs): Drugs like azacitidine and decitabine inhibit DNA methyltransferases (DNMTs) and have also been shown to impact histone methylation.[5][8] Combination therapy of IDH1 inhibitors with HMAs has shown synergistic effects in preclinical models.[8]
-
Histone Methyltransferase (HMT) and Demethylase (KDM) Modulators: Direct targeting of the enzymes that add or remove methyl groups is an active area of research.
Conclusion
The development of mutant IDH1 inhibitors represents a significant advancement in targeted cancer therapy. These agents, including Ivosidenib, Olutasidenib, and Safusidenib, have demonstrated the ability to reduce the oncometabolite 2-HG, leading to the reversal of aberrant histone hypermethylation and the induction of cellular differentiation. While direct comparative studies on their efficacy in reversing specific histone marks are limited, the available data suggest a class effect with nuances in selectivity and clinical outcomes. The provided experimental protocols offer a framework for researchers to conduct their own comparative assessments and further elucidate the epigenetic mechanisms of these promising therapeutic agents.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Epigenetic Therapies for Treatment of IDH-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent inhibition of IDH and methyltransferase maximizes therapeutic efficacy in IDH mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the IDH1 inhibitor combined with hypomethylating agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CTNI-15. A PERIOPERATIVE STUDY OF SAFUSIDENIB IN PATIENTS WITH IDH1 MUTATED GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical development of IDH1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
Ivosidenib (IDH1 Inhibitor) and its Impact on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, thereby inducing widespread epigenetic and metabolic reprogramming that blocks cellular differentiation and promotes tumorigenesis. Targeted inhibition of mutant IDH1 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the effects of the FDA-approved IDH1 inhibitor, Ivosidenib (AG-120), on downstream signaling pathways, with a comparison to other relevant inhibitors where data is available.
Comparative Analysis of IDH1 Inhibitor Effects on 2-HG Levels
The primary pharmacodynamic effect of IDH1 inhibitors is the reduction of the oncometabolite 2-HG in cancer cells. This reduction is a key indicator of target engagement and is believed to be the initiating event for the subsequent downstream effects.
| Inhibitor | Cell Line | Concentration | % Reduction in 2-HG (relative to control) | Reference |
| Ivosidenib | LN18 (glioblastoma) | 5 µM | Significant reduction | [1] |
| Olutasidenib | LN18 (glioblastoma) | 5 µM | Significant reduction | [1] |
| Ivosidenib | IDH1-mutant AML patient samples | 500 mg daily (in vivo) | Maximal inhibition observed | [2] |
Downstream Signaling Pathways Modulated by Ivosidenib
Ivosidenib's inhibition of mutant IDH1 and subsequent reduction of 2-HG levels trigger a cascade of downstream effects, primarily centered on the reversal of epigenetic dysregulation and the induction of cellular differentiation. However, the cellular response can be complex and is influenced by other signaling pathways, which can also mediate resistance to therapy.
Epigenetic Modifications
The accumulation of 2-HG in IDH1-mutant cancers leads to a global hypermethylation of both DNA and histones by inhibiting TET2 and histone lysine demethylases (KDMs), respectively.[3][4] IDH1 inhibitors can reverse these epigenetic alterations.
| Parameter | Effect of Ivosidenib | Quantitative Data Highlight | Reference |
| DNA Methylation | Reversal of hypermethylation | Studies show that IDH1/2 mutant AMLs display a specific hypermethylation signature which can be reversed by IDH inhibitors. | [4][5] |
| Histone Methylation | Reversal of hypermethylation (e.g., H3K4me3, H3K9me3, H3K27me3) | In-vitro treatment with IDH inhibitors can reverse the hypermethylation of histones in cells expressing mutant IDH1. | [5][6] |
Myeloid Differentiation
A key therapeutic outcome of IDH1 inhibition in AML is the induction of myeloid differentiation, releasing the differentiation block imposed by 2-HG.
| Parameter | Effect of Ivosidenib | Quantitative Data Highlight | Reference |
| Myeloid Differentiation Markers (e.g., CD14, CD15) | Increased expression | Treatment of primary human IDH1-mutated AML cells with Ivosidenib (5µM) in combination with a STAT5 inhibitor significantly increases the median fluorescence intensity of the myeloid differentiation marker CD14. | [7][8] |
| Blast Counts | Reduction in blast counts and increase in mature myeloid cells | Clinical trials have demonstrated a reduction in blast counts in AML patients treated with Ivosidenib. | [2] |
STAT5 Signaling Pathway
The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is implicated in promoting cell survival and proliferation and has been identified as a mediator of resistance to IDH inhibitors.
| Parameter | Effect of Ivosidenib | Quantitative Data Highlight | Reference |
| STAT5 Phosphorylation | Indirectly modulated; inhibition of STAT5 enhances Ivosidenib's effects | Combination of Ivosidenib (5µM) with a STAT5 inhibitor (pimozide at 100 nmol/L) leads to a greater increase in CD14 expression in AML cells compared to Ivosidenib alone. | [7][8] |
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth and survival. Activation of this pathway has been associated with primary resistance to Ivosidenib.
| Parameter | Effect of Ivosidenib | Quantitative Data Highlight | Reference |
| Pathway Activation (in resistant cells) | Activating mutations in MAPK pathway genes (e.g., NRAS, KRAS, PTPN11) are associated with resistance to Ivosidenib. | Activating mutations in MAPK pathway-associated genes might lead to resistance to IDH inhibitors. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IDH1 signaling and Ivosidenib's mechanism.
Caption: Workflow for assessing IDH1 inhibitor effects.
Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG) Levels
Principle: 2-HG levels in cell lysates or other biological samples can be quantified using mass spectrometry-based methods or colorimetric assays.
Protocol (Colorimetric Assay Example): [10]
-
Sample Preparation:
-
Harvest approximately 1 x 10^7 cells and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of D2HG Assay Buffer on ice.
-
Homogenize the cells by pipetting and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Prepare a reaction mix containing D2HG Enzyme and Substrate Mix.
-
Add 50 µL of the reaction mix to wells of a 96-well plate containing standards and samples.
-
For background control, add a background reaction mix to separate wells with the sample.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from the sample reading.
-
Calculate the 2-HG concentration based on a standard curve.
-
Western Blot for Phosphorylated STAT5 (p-STAT5)
Principle: This technique detects the phosphorylation status of STAT5, a key indicator of its activation, using an antibody specific to the phosphorylated form.
Protocol Outline:
-
Cell Lysis:
-
After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-STAT5 (e.g., Tyr694) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the p-STAT5 signal to total STAT5 or a housekeeping protein like β-actin.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications
Principle: ChIP-seq is used to identify the genome-wide localization of specific histone modifications.
Protocol Outline:
-
Chromatin Preparation:
-
Crosslink protein-DNA complexes in cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3).
-
Use protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
DNA Purification and Library Preparation:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA fragments.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification.
-
Compare the enrichment profiles between Ivosidenib-treated and control samples.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
A Comparative Analysis of IDH1 and IDH2 Inhibitors: A Guide for Researchers
Introduction
Isocitrate dehydrogenase (IDH) enzymes are critical players in cellular metabolism. Mutations in the genes encoding IDH1 (cytosolic) and IDH2 (mitochondrial) are frequently observed in several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][2][3] The development of small molecule inhibitors targeting these mutant IDH enzymes has ushered in a new era of targeted therapy for these malignancies. This guide provides a comparative analysis of prominent IDH1 and IDH2 inhibitors, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Targeting the Neomorphic Activity
Mutations in IDH1 and IDH2 confer a new function to the enzymes, enabling them to convert α-ketoglutarate (α-KG) to 2-HG.[1] IDH inhibitors are designed to selectively bind to the mutant forms of the IDH enzymes, blocking the production of 2-HG. By reducing 2-HG levels, these inhibitors can reverse the epigenetic alterations, promote cellular differentiation, and ultimately inhibit tumor growth.[4][5]
Comparative Performance of Approved IDH Inhibitors
Several IDH inhibitors have received regulatory approval for the treatment of IDH-mutant cancers. This section compares the key performance indicators of Ivosidenib (IDH1 inhibitor), Enasidenib (IDH2 inhibitor), Olutasidenib (IDH1 inhibitor), and Vorasidenib (dual IDH1/2 inhibitor).
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Mutant Isoform | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1 | R132H | < 20 | [6] |
| R132C | < 20 | [6] | ||
| R132G | < 20 | [6] | ||
| R132L | < 20 | [6] | ||
| R132S | < 20 | [6] | ||
| Enasidenib (AG-221) | IDH2 | R140Q | 100 | [7] |
| Olutasidenib (FT-2102) | IDH1 | R132H | 21.2 | [8] |
| R132C | 114 | [8] | ||
| Vorasidenib (AG-881) | IDH1/2 | IDH1 R132C, R132L, R132H, R132S | 0.04 - 22 | [4] |
Clinical Efficacy in Acute Myeloid Leukemia (AML)
| Inhibitor | Target | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | Median Overall Survival (OS) | Reference |
| Ivosidenib | IDH1 | Phase 1 (NCT02074839) | Relapsed/Refractory | 41.6% | 32.8% (CR) | 8.8 months | [9] |
| Enasidenib | IDH2 | Phase 1/2 (NCT01915498) | Relapsed/Refractory | 40.3% | 19.3% (CR) | 9.3 months | [9] |
| Olutasidenib | IDH1 | Phase 2 (NCT02719574) | Relapsed/Refractory | 48% | 35% | 11.6 months | [10] |
| Ivosidenib + Azacitidine | IDH1 | Phase 1b | Newly Diagnosed | 78.3% | 60.9% (CR) | Not Reached | [11] |
| Enasidenib + Azacitidine | IDH2 | Phase 1b/2 (NCT02677922) | Newly Diagnosed | 48% | - | 22 months | [12][13] |
A study comparing Olutasidenib to a real-world external control arm of Ivosidenib in patients with relapsed/refractory AML previously treated with venetoclax showed significantly higher rates of complete response and overall survival with Olutasidenib.[14]
Clinical Efficacy in Glioma
A perioperative phase 1 trial (NCT03343197) in patients with IDH1-mutant diffuse glioma provided a direct comparison between Vorasidenib and Ivosidenib.
| Inhibitor | Target | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Tumor 2-HG Reduction | Reference |
| Vorasidenib | IDH1/2 | 45.5% | 41.4 months | 92.6% | [15][16] |
| Ivosidenib | IDH1 | 31.8% | 38.6 months | 91.1% | [15][16] |
Vorasidenib demonstrated better brain penetrance and more consistent 2-HG suppression compared to Ivosidenib in this study.[17][18]
Safety and Tolerability
The safety profiles of IDH inhibitors have been characterized in clinical trials and post-market surveillance.
| Inhibitor | Common Adverse Events (≥20%) | Serious Adverse Events | Reference |
| Ivosidenib | Diarrhea, fatigue, nausea, leukocytosis, QT prolongation | Differentiation syndrome, Guillain-Barré syndrome | [11][19][20][21] |
| Enasidenib | Nausea, vomiting, diarrhea, hyperbilirubinemia, fatigue | Differentiation syndrome, tumor lysis syndrome | [19][20][21][22] |
| Olutasidenib | Nausea, fatigue, arthralgia, constipation, leukocytosis | Differentiation syndrome, hepatotoxicity | [10] |
| Vorasidenib | Fatigue, headache, nausea, diarrhea, increased ALT/AST | Increased ALT/AST | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate IDH1 and IDH2 inhibitors.
Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH.
Protocol:
-
Reagent Preparation: Prepare assay buffer, reconstitute recombinant mutant IDH1 or IDH2 enzyme, α-ketoglutarate, and NADPH.[23][24]
-
Compound Plating: Add serial dilutions of the test inhibitor to a 96- or 384-well plate.
-
Enzyme Addition: Add the diluted mutant IDH enzyme to each well.
-
Initiation of Reaction: Add a mixture of α-KG and NADPH to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the consumption of NADPH by reading the absorbance at 340 nm or by using a coupled enzymatic reaction that generates a fluorescent signal.[23][24]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based 2-HG Production Assay
This assay measures the ability of an inhibitor to reduce the production of 2-HG in cancer cells harboring IDH mutations.
Protocol:
-
Cell Culture: Culture IDH-mutant cancer cells (e.g., HT1080 for IDH1-R132C) in appropriate media.[25]
-
Compound Treatment: Seed cells in a 96-well plate and treat with various concentrations of the IDH inhibitor for a specified period (e.g., 48-72 hours).
-
Sample Collection: Collect the cell culture supernatant or cell lysates.
-
2-HG Measurement: Measure the concentration of 2-HG using liquid chromatography-mass spectrometry (LC-MS) or a commercially available enzymatic assay kit.[26]
-
Data Analysis: Determine the IC50 for 2-HG reduction.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of an IDH inhibitor in a mouse model.
Protocol:
-
Cell Preparation: Culture human IDH-mutant cancer cells.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice.[27]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize mice into groups and begin treatment with the IDH inhibitor (e.g., via oral gavage) or a vehicle control.[27]
-
Efficacy Assessment: Measure tumor volume regularly with calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors to measure 2-HG levels and other biomarkers.
Conclusion
The development of IDH1 and IDH2 inhibitors represents a significant advancement in the treatment of cancers with these specific mutations. While both selective and dual inhibitors have demonstrated clinical benefit, there are notable differences in their biochemical potency, clinical efficacy in different cancer types, and safety profiles. Vorasidenib, with its dual inhibitory activity and brain penetrance, has shown promise in glioma. In AML, Olutasidenib may offer advantages in terms of response duration compared to Ivosidenib. The choice of inhibitor will depend on the specific IDH mutation, the type of cancer, and the individual patient's characteristics. Continued research and head-to-head clinical trials will be crucial to further refine the optimal use of these targeted therapies.
References
- 1. Frontiers | IDH1: Linking Metabolism and Epigenetics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Isocitrate Dehydrogenase (IDH) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of olutasidenib versus ivosidenib in patients with mutated isocitrate dehydrogenase 1 acute myeloid leukemia who are relapsed or refractory to venetoclax: the 2102-HEM-101 trial versus a US electronic health record-based external control arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (PDF) Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial. (2021) | Ingo K. Mellinghoff | 170 Citations [scispace.com]
- 19. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A real-world study of adverse drug reactions of two isocitrate dehydrogenase inhibitor based on the US FDA adverse event reporting system and VigiAccess databases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A real-world study of adverse drug reactions of two isocitrate dehydrogenase inhibitor based on the US FDA adverse event reporting system and VigiAccess databases [frontiersin.org]
- 23. assaygenie.com [assaygenie.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Glutamate as a Predictive Biomarker for IDH1 Inhibitor Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies against isocitrate dehydrogenase 1 (IDH1) mutations has revolutionized the treatment landscape for several cancers, including glioma and acute myeloid leukemia. A critical challenge in the clinical application of these inhibitors is the early and accurate assessment of treatment response. This guide provides a comprehensive comparison of glutamate with other potential biomarkers for monitoring the efficacy of IDH1 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Mutations in the IDH1 enzyme lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis. IDH1 inhibitors block this neomorphic activity, leading to a decrease in 2-HG levels. Concurrently, the inhibition of the mutant IDH1 enzyme restores the normal metabolic flux, resulting in a significant and early increase in glutamate levels. This guide demonstrates that monitoring glutamate levels via non-invasive magnetic resonance spectroscopy (MRS) offers a promising and potentially superior alternative to 2-HG for the early assessment of IDH1 inhibitor efficacy.
Comparative Analysis of Biomarkers
The ideal biomarker for monitoring IDH1 inhibitor response should be sensitive, specific, non-invasive, and provide an early indication of therapeutic efficacy. Here, we compare glutamate with the current primary biomarker, 2-hydroxyglutarate (2-HG), and other potential alternatives.
| Biomarker | Method of Detection | Key Advantages | Key Disadvantages | Supporting Data Highlights |
| Glutamate | 1H-MRS, Hyperpolarized 13C-MRS | - Early and sustained increase post-treatment, often preceding changes in tumor volume.[1][2] - Non-invasive, allowing for longitudinal monitoring. - Reflects restoration of normal metabolic activity. | - Lower basal concentration compared to 2-HG in IDH-mutant tumors. - Spectral overlap with other metabolites can pose a challenge for quantification. | - Significant increase in glutamate observed in preclinical glioma models treated with IDH1 inhibitors AG-881 and BAY-1436032.[1][2] - Increased glutamate levels detected before any measurable difference in tumor volume.[1][2] |
| 2-Hydroxyglutarate (2-HG) | 1H-MRS, Mass Spectrometry | - High specificity for IDH1/2 mutations. - Large dynamic range, with high concentrations in untreated tumors. | - Decrease in 2-HG can be slow and may not always correlate with clinical response. - Baseline levels can vary significantly between patients. | - IDH1 inhibitors ivosidenib and vorasidenib led to a significant reduction in 2-HG levels in glioma patients. - A study on ivosidenib and vorasidenib showed a median 2-HG reduction of over 90% in tumor tissue. |
| N-acetylaspartate (NAA) | 1H-MRS | - A marker of neuronal health and viability. | - Changes are often a downstream effect of tumor response and may not be an early indicator of inhibitor activity. - Not specific to IDH1 inhibitor action. | - A transient early increase in NAA was observed alongside glutamate elevation in some preclinical models.[1][2] |
| Lactate | 1H-MRS, Hyperpolarized 13C-MRS | - Reflects changes in tumor metabolism and the Warburg effect. | - Not specific to IDH1 inhibitor activity and can be influenced by various other factors. | - Limited direct evidence linking lactate changes to IDH1 inhibitor response. |
Quantitative Data Summary
The following table summarizes quantitative changes in glutamate and 2-HG levels observed in preclinical studies following treatment with IDH1 inhibitors.
| Study Model | Treatment | Change in Glutamate | Change in 2-HG | Time Point | Reference |
| U87IDHmut Glioma Cells | AG-881 | Significant Increase | Significant Decrease | 72 hours | [3] |
| BT257 (Patient-Derived) Glioma Xenograft | AG-881 | Significant Increase | Significant Decrease | Early and sustained | [1][2] |
| SF10417 (Patient-Derived) Glioma Xenograft | BAY-1436032 | Significant Increase | Significant Decrease | Early and sustained | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic shifts and experimental procedures, the following diagrams are provided.
Caption: IDH1 mutation alters metabolic flux, which is restored by inhibitors.
Caption: Workflow for monitoring biomarker changes using in vivo MRS.
Experimental Protocols
In Vivo 1H Magnetic Resonance Spectroscopy (MRS) for Glutamate and 2-HG Detection
Objective: To non-invasively measure the relative concentrations of glutamate and 2-HG in tumor tissue.
Methodology:
-
Patient Preparation: Patients are positioned in the MRI scanner, and a head coil is used for signal reception.
-
Anatomical Imaging: High-resolution T1-weighted and T2-weighted anatomical images are acquired to localize the tumor.
-
Voxel Placement: A region of interest (voxel) is carefully placed within the tumor tissue, avoiding necrotic and cystic areas, as well as areas of significant hemorrhage.
-
MRS Sequence: A short echo time (TE) single-voxel spectroscopy (SVS) sequence (e.g., PRESS or STEAM) is typically used.
-
Repetition Time (TR): 1500-2000 ms
-
Echo Time (TE): 30-35 ms
-
Number of Averages: 128-256 (to ensure adequate signal-to-noise ratio)
-
-
Data Acquisition: The free induction decay (FID) signal is acquired.
-
Data Processing:
-
The raw data is Fourier transformed to generate a spectrum.
-
Eddy current correction, phasing, and baseline correction are applied.
-
The spectral peaks corresponding to glutamate (multiplet around 2.35 ppm) and 2-HG (multiplet around 2.25 ppm) are identified.
-
-
Quantification: The peak areas of glutamate and 2-HG are quantified using software packages such as LCModel or jMRUI. The concentrations are often expressed as a ratio to an internal reference metabolite like creatine (Cr) or unsuppressed water.
Hyperpolarized 13C-MRS for Enhanced Glutamate Detection
Objective: To enhance the signal of 13C-labeled substrates to enable real-time metabolic imaging of glutamate production.
Methodology:
-
Hyperpolarization: A 13C-labeled substrate, such as [1-13C]alpha-ketoglutarate, is hyperpolarized using dynamic nuclear polarization (DNP).
-
Substrate Injection: The hyperpolarized substrate is rapidly dissolved and injected intravenously into the subject.
-
13C-MRS Acquisition: A time-resolved series of 13C spectra are acquired from the region of interest.
-
Data Analysis: The conversion of the hyperpolarized substrate to [1-13C]glutamate is monitored over time, providing a direct measure of metabolic flux.
Conclusion
The evidence presented in this guide strongly supports the use of glutamate as a sensitive and early biomarker for the response to IDH1 inhibitors. Its non-invasive measurement through MRS, coupled with its rapid and sustained increase following effective treatment, positions it as a valuable tool for clinical decision-making. While 2-HG remains a highly specific marker for the presence of IDH mutations, glutamate provides a more dynamic and earlier indication of therapeutic efficacy. Further clinical validation in larger patient cohorts is warranted to fully establish glutamate's role in the routine monitoring of patients undergoing IDH1 inhibitor therapy.
References
- 1. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Noninvasive Metabolic Biomarkers of Mutant IDH Inhibition in Glioma [escholarship.org]
The Synergistic Potential of IDH1 and PARP Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the combination therapy involving an Isocitrate Dehydrogenase 1 (IDH1) inhibitor and a Poly (ADP-ribose) polymerase (PARP) inhibitor. Given the absence of public data on a specific "IDH1 Inhibitor 5," this document will utilize Ivosidenib, a well-characterized and FDA-approved IDH1 inhibitor, as a representative molecule for comparative analysis. The primary focus is on the synergistic effects observed when combining an IDH1 inhibitor with a PARP inhibitor, Olaparib, supported by preclinical experimental data.
Scientific Rationale for Combination Therapy
Mutations in the IDH1 enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3][4] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.
Recent studies have unveiled a critical link between IDH1 mutations and DNA damage repair pathways. The accumulation of 2-HG has been shown to impair homologous recombination (HR), a key pathway for high-fidelity DNA double-strand break repair. This induced deficiency in HR creates a "BRCAness" phenotype in cancer cells, making them exquisitely sensitive to PARP inhibitors. PARP inhibitors exploit this vulnerability by blocking an alternative DNA repair pathway, leading to a synthetic lethal interaction in cancer cells with compromised HR. This biological rationale forms the foundation for combining IDH1 inhibitors with PARP inhibitors to achieve enhanced anti-tumor efficacy.
Preclinical Efficacy of Ivosidenib in Combination with Olaparib
A recent preclinical study investigated the synergistic anti-tumor effects of combining Ivosidenib with the PARP inhibitor Olaparib in BRCA1/2-proficient ovarian and breast cancer models. The study demonstrated that Ivosidenib sensitizes these cancer cells to Olaparib, leading to enhanced cell death and tumor growth inhibition.[5]
In Vitro Cell Viability
The combination of Ivosidenib and Olaparib resulted in a significant reduction in cancer cell viability compared to either agent alone.
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) |
| A2780 (Ovarian Cancer) | Olaparib | Increasing | Dose-dependent decrease |
| Ivosidenib + Olaparib | 5 µM Ivosidenib + Increasing Olaparib | Significantly greater decrease than Olaparib alone[5] | |
| MDA-MB-231 (Breast Cancer) | Olaparib | Increasing | Dose-dependent decrease |
| Ivosidenib + Olaparib | 5 µM Ivosidenib + Increasing Olaparib | Significantly greater decrease than Olaparib alone[5] | |
| MCF-7 (Breast Cancer) | Olaparib | Increasing | Dose-dependent decrease |
| Ivosidenib + Olaparib | 5 µM Ivosidenib + Increasing Olaparib | Significantly greater decrease than Olaparib alone[5] | |
| OVCAR-3 (Ovarian Cancer) | Olaparib | Increasing | Dose-dependent decrease |
| Ivosidenib + Olaparib | 5 µM Ivosidenib + Increasing Olaparib | Significantly greater decrease than Olaparib alone[5] |
Clonogenic Survival
The synergistic effect of the combination was further confirmed by clonogenic survival assays, which assess the ability of single cells to form colonies.
| Cell Line | Treatment | Concentration | Colony Formation |
| BRCA1/2-WT Cancer Cells | Ivosidenib | 2 µM | Moderate inhibition |
| Olaparib | 2 µM | Moderate inhibition | |
| Ivosidenib + Olaparib | 2 µM + 2 µM | Synergistic inhibition[5] |
In Vivo Tumor Growth Inhibition
In a xenograft model using A2780 ovarian cancer cells, the combination of Ivosidenib and Olaparib demonstrated superior anti-tumor activity compared to monotherapy.
| Treatment Group | Dosage | Tumor Growth |
| Vehicle Control | - | Progressive tumor growth |
| Olaparib | 100 mg/kg, orally | Mild retardation of tumor growth[5] |
| Ivosidenib | 100 mg/kg, orally | Mild retardation of tumor growth[5] |
| Ivosidenib + Olaparib | 100 mg/kg each, orally | Strikingly inhibited tumor growth[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IDH1 and PARP Inhibitor Synergy
Caption: Mechanism of synthetic lethality between IDH1 mutation and PARP inhibition.
Experimental Workflow for Evaluating Combination Therapy
Caption: General workflow for preclinical evaluation of combination therapy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions (Promega).
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat the cells with the IDH1 inhibitor, PARP inhibitor, or the combination at various concentrations. Include a vehicle control. Incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Treatment and Harvesting: Treat cells as described for the viability assay. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
DNA Damage Assay (γH2AX Immunofluorescence)
This protocol outlines the steps for visualizing DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitors as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates an increase in DNA double-strand breaks.
In Vivo Xenograft Study
This is a generalized protocol for evaluating anti-tumor efficacy in a mouse model.[6][7][8][9]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, IDH1 inhibitor, PARP inhibitor, combination).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of an IDH1 inhibitor, represented here by Ivosidenib, and a PARP inhibitor like Olaparib, presents a promising therapeutic strategy for cancers harboring IDH1 mutations. The underlying mechanism of synthetic lethality, driven by the IDH1 mutation-induced impairment of homologous recombination, provides a strong rationale for this approach. Preclinical data demonstrates significant synergistic effects in vitro and in vivo, supporting further investigation in clinical settings. The experimental protocols provided in this guide offer a framework for researchers to evaluate this and other combination therapies targeting the DNA damage response pathway in IDH-mutant cancers.
References
- 1. serviermedical.us [serviermedical.us]
- 2. Practice-Changing Results: Ivosidenib First Targeted Therapy to Show Benefits in Patients with Cholangiocarcinoma and IDH1 Mutation [theoncologynurse.com]
- 3. Real-World Data on Ivosidenib in Patients with Previously Treated Isocitrate Dehydrogenase 1-Mutated Intrahepatic Cholangiocarcinomas: An Early Exploratory Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivosidenib in treatment of patients with cholangiocarcinoma with IDH1 mutation — real-world data from a multicenter study | Cybulska-Stopa | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. Ivosidenib Confers BRCAness Phenotype and Synthetic Lethality to Poly (ADP-Ribose) Polymerase Inhibition in BRCA1/2-Proficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
Navigating the Safe Disposal of IDH1 Inhibitor 5: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of IDH1 Inhibitor 5, a small molecule inhibitor used in a laboratory setting. While a specific Safety Data Sheet (SDS) for a compound precisely named "this compound" is not publicly available, the following protocols are based on established best practices for chemical waste management and are designed to provide essential safety and logistical information.
Crucial Initial Step: Consultation and Compliance
Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your IDH1 inhibitor. This document contains detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal considerations.
Furthermore, all disposal procedures must be in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as local, state, and federal regulations.[1] The EHS department is your primary resource for ensuring that your disposal methods are safe, compliant, and environmentally responsible.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][3] The following categories of waste related to this compound must be handled separately:
-
Unused or Expired Product: Any remaining stock of this compound that is no longer needed or has passed its expiration date should be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.[1]
-
Contaminated Materials: All disposable items that have come into direct contact with this compound are considered contaminated waste. This includes, but is not limited to, gloves, pipette tips, vials, and bench paper.[1] These materials should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[1]
-
Solutions: All solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[1]
Step 2: Selection of Appropriate Waste Containers
The integrity of the waste container is paramount to safe storage and disposal.
-
Liquid Waste: Collect liquid waste in a chemically resistant container that has a secure, screw-on cap.[1] The container material must be compatible with the solvents used to dissolve the IDH1 inhibitor.
-
Solid Waste: Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[1]
Step 3: Proper Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The container must be clearly labeled with:
-
The words "Hazardous Waste"[1]
-
The full chemical name(s) of the contents, including solvents and their approximate concentrations.
Step 4: Safe Storage of Chemical Waste
Designate a specific area within the laboratory for the storage of chemical waste.
-
Store waste containers in a well-ventilated and secure area, away from incompatible materials.[1]
-
The storage area should be known to all laboratory personnel and be subject to regular inspection by the EHS department.[1]
Step 5: Arranging for Waste Pickup and Disposal
Never attempt to dispose of chemical waste through standard municipal waste streams.
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.[1] They will ensure that the waste is transported and disposed of by a licensed hazardous waste management company.
Quantitative Data Summary for Disposal Planning
To facilitate compliance and accurate record-keeping, use the following table to summarize the key quantitative data for your this compound waste streams.
| Waste Stream Category | Container Type | Chemical Composition (and concentration) | Quantity | Disposal Route |
| Unused/Expired this compound | e.g., Glass vial | e.g., Solid, >99% pure | e.g., 10 mg | EHS Pickup |
| Liquid Waste | e.g., 4L Glass Bottle | e.g., this compound in DMSO (10 mM) | e.g., 500 mL | EHS Pickup |
| Contaminated Solid Waste | e.g., Labeled Waste Bag | e.g., Gloves, pipette tips | e.g., 1 kg | EHS Pickup |
Visualizing Key Processes
Understanding the Mechanism: The IDH1 Signaling Pathway
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key factor in several cancers. The diagram below illustrates the normal function of wild-type IDH1 and the oncogenic activity of mutant IDH1, which is blocked by an IDH1 inhibitor.
References
Personal protective equipment for handling IDH1 Inhibitor 5
Essential Safety and Handling Guide for IDH1 Inhibitor 5
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 1940128-37-9). Given that the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care as a potentially hazardous substance.[1] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Recommendations
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent material. Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational and Disposal Plans
A clear and systematic operational plan is crucial for the safe management of this compound in the laboratory.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, typically -20°C for long-term stability.[5]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2][5]
2. Preparation of Stock Solutions:
-
Designated Area: All manipulations of the solid compound and concentrated solutions must be performed in a designated and clearly marked area, such as a certified chemical fume hood.[3][5]
-
Weighing: To minimize the generation of dust, carefully weigh the solid compound using a precision balance inside the fume hood.[5]
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.[5]
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[5]
3. Handling and Experimental Use:
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling the compound. If this is not feasible, thoroughly decontaminate all equipment after use.[3]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2][3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of accordingly.[5]
-
Solid Waste: Contaminated items such as empty vials, gloves, pipette tips, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. [2][5]
-
Decontamination: All non-disposable equipment should be decontaminated using an appropriate method.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE and prevent further leakage if safe to do so. Absorb the spill with inert material and collect for disposal in a sealed container. Do not let the chemical enter drains.[2] |
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
